4-Chloro-3-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212146 | |
| Record name | Phenol, p-chloro-m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-93-5 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, p-chloro-m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted aromatic compounds stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them indispensable building blocks in the design of novel therapeutic agents and advanced materials. Among these, 4-Chloro-3-(trifluoromethyl)phenol has emerged as a particularly valuable intermediate. This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive exploration of this compound, from its fundamental physical and chemical properties to its synthesis and diverse applications. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind experimental choices and to ground all information in authoritative, verifiable sources.
Physicochemical Properties: The Foundation of Reactivity and Function
The physical and chemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. A summary of these properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 196.55 g/mol | [1] |
| CAS Number | 6294-93-5 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 43 °C | [2] |
| Boiling Point | 120-122 °C at 27 Torr | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents such as methanol, ethanol, and chloroform. | [3] |
| pKa | The pKa of 3-(Trifluoromethyl)phenol is 9.08. The additional electron-withdrawing chloro group in the para position is expected to further increase the acidity, resulting in a lower pKa. | [4] |
The presence of both a chloro and a trifluoromethyl group on the phenolic ring significantly influences its electronic properties. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the phenolic proton, making it more acidic than phenol itself. This increased acidity is a key factor in its reactivity, particularly in nucleophilic substitution reactions where the formation of a phenoxide ion is required.
Molecular Structure
The spatial arrangement of the atoms and functional groups in this compound is fundamental to its chemical identity and reactivity.
Caption: Chemical structure of this compound.
Spectral Data: A Fingerprint of the Molecule
Spectroscopic analysis provides invaluable information about the structure and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the substituents, providing further confirmation of the structure.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).[1][5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.55 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.
Synthesis and Purification: From Starting Materials to a Pure Compound
The most common and industrially viable method for the synthesis of this compound is through the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt, a process known as the Sandmeyer reaction.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure adapted from patented industrial processes for a similar compound and should be performed by qualified chemists with appropriate safety precautions.[6][7]
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Toluene
-
Water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add 4-chloro-3-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 80°C to ensure complete dissolution and formation of the aniline sulfate salt.
-
Cool the resulting solution to 0-10°C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline sulfate solution, ensuring the temperature is maintained below 10°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate reaction vessel, prepare a solution of copper(II) sulfate in water and heat it to 75-85°C.
-
To this hot copper sulfate solution, add a water-insoluble organic solvent such as toluene.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the hot copper sulfate/toluene mixture. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to maintain the reaction temperature within the desired range.
-
After the addition is complete, continue to stir the mixture at 75-85°C for an additional hour to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with additional portions of toluene.
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product of high purity.
-
Chemical Reactivity: A Versatile Synthetic Intermediate
The presence of the phenolic hydroxyl group and the activated aromatic ring makes this compound a versatile intermediate for a variety of chemical transformations.
O-Alkylation and O-Acylation
The acidic phenolic proton can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for facile O-alkylation and O-acylation reactions. A prominent example is the Williamson ether synthesis.
Caption: Generalized scheme for the Williamson ether synthesis.
This reaction is crucial in the synthesis of many pharmaceuticals, including kinase inhibitors, where a diaryl ether linkage is a common structural motif.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[8] However, the presence of the deactivating chloro and trifluoromethyl groups, as well as steric hindrance, will influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation.[9][10][11] The positions ortho to the hydroxyl group are the most likely sites for substitution.
Applications in Drug Discovery and Development
The unique combination of a halogen atom, a trifluoromethyl group, and a phenolic hydroxyl moiety makes this compound a highly sought-after building block in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[12]
Kinase Inhibitors in Oncology
A significant application of this compound is in the synthesis of multi-kinase inhibitors for cancer therapy. The renowned drug Sorafenib (Nexavar®) is a prime example. Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib involves the formation of a urea linkage with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is derived from the corresponding aniline, a close synthetic precursor to the phenol.[13][14]
Furthermore, derivatives of this compound have been investigated as potent inhibitors of various kinases, including KDR (Kinase insert Domain-containing Receptor) and c-KIT kinase, which are crucial targets in oncology.[15][16][17]
Other Therapeutic Areas
The versatility of this scaffold extends beyond oncology. Its derivatives have been explored for a range of therapeutic applications, leveraging the favorable physicochemical properties imparted by the trifluoromethyl and chloro substituents.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique structural features and predictable reactivity provide a robust platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its physical and chemical properties, detailed a reliable synthetic protocol, explored its key chemical reactions, and highlighted its significant applications in medicinal chemistry. For the practicing scientist, a thorough understanding of this versatile building block is essential for the continued innovation of novel therapeutics and functional materials.
References
- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. rtilab.com [rtilab.com]
- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. ocw.uci.edu [ocw.uci.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. jelsciences.com [jelsciences.com]
- 13. WO2008043446A1 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-n-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a phenol ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of a wide range of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the presence of the chloro and hydroxyl substituents, creates a versatile platform for various chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, chemical structure, spectroscopic properties, reactivity, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, a trifluoromethyl group at position 3, and a chlorine atom at position 4.
}
Caption: Chemical Structure of this compoundTable 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | [2] |
| Molecular Weight | 196.55 g/mol | [2] |
| CAS Number | 6294-93-5 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 43 °C | [4] |
| Boiling Point | 120-122 °C at 27 Torr | [4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | [3] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a readily available starting material, 1-chloro-2-trifluoromethylbenzene. The overall synthetic pathway involves nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the desired phenol.
}
Caption: General Synthetic Workflow for this compoundExperimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis adapted from established chemical literature for analogous compounds.[5][6][7]
Step 1: Nitration of 1-Chloro-2-trifluoromethylbenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Addition of Nitrating Agent: Cool the sulfuric acid in an ice bath and slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
Addition of Starting Material: To this nitrating mixture, add 1-chloro-2-trifluoromethylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-chloro-3-nitro-2-trifluoromethylbenzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 4-chloro-3-nitro-2-trifluoromethylbenzene in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Reaction: Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC or GC).
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the filtrate with a base (e.g., sodium carbonate). Extract the product, 4-chloro-3-(trifluoromethyl)aniline, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Diazotization and Hydrolysis to this compound
-
Formation of Diazonium Salt: Dissolve the 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.[6][7]
-
Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.[8]
-
Hydrolysis: In a separate flask, prepare a boiling aqueous solution, which may contain a copper(I) catalyst to facilitate the hydrolysis.[6][7]
-
Reaction: Add the cold diazonium salt solution dropwise to the boiling aqueous solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Purification: After the addition is complete, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Based on data for similar compounds, the aromatic protons are expected in the range of δ 6.9-7.5 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (around 150-160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further confirmation of the substitution pattern.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[11]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ due to the stretching of the C-O bond of the phenol.
-
C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
Aromatic C=C Stretch: Several sharp absorption bands in the region of 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[12][13]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of this compound (196.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[2][14]
-
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-C bond adjacent to the oxygen. The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₃ or related fragments.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups.
}
Caption: Key Reaction Pathways for this compound-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[15] Conversely, the trifluoromethyl and chloro groups are deactivating and meta-directing. The regioselectivity of electrophilic substitution reactions on this molecule will be determined by the combined electronic effects of these substituents.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for facile etherification and esterification reactions at the oxygen atom.
-
Nucleophilic Aromatic Substitution: Due to the electron-rich nature of the phenol ring, nucleophilic aromatic substitution is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a leaving group.
Applications in Research and Drug Development
This compound is a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates.[16]
A prominent example is its role in the synthesis of Sorafenib , an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical component of the Sorafenib molecule, contributing to its binding affinity and overall pharmacological profile.[16][17][18][19][20]
Agrochemicals
Halogenated and trifluoromethyl-substituted phenols are common structural motifs in a variety of herbicides and fungicides.[7] The specific substitution pattern of this compound makes it a potential precursor for the development of new crop protection agents.
Biological Activity
Halogenated phenols have been shown to exhibit a range of biological activities, including antimicrobial and antibiofilm properties.[21][22][23][24][25] The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular processes. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure suggests potential for further investigation in this area.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[2]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and commercially important chemical intermediate. Its well-defined synthesis, distinct spectroscopic properties, and predictable reactivity make it an invaluable tool for chemists in both academic and industrial research. The critical role of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the structure of the anticancer drug Sorafenib underscores the significance of this compound in modern drug discovery and development. As the demand for complex, highly functionalized molecules continues to grow, the importance of key building blocks like this compound is set to increase.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 4-Trifluoromethylphenol(402-45-9) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 15. Phenol - Wikipedia [en.wikipedia.org]
- 16. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tarjomefa.com [tarjomefa.com]
- 20. thieme-connect.de [thieme-connect.de]
- 21. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 23. researchgate.net [researchgate.net]
- 24. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)phenol. It moves beyond basic identification to provide actionable insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.
Section 1: Core Compound Identification and Properties
This compound is a halogenated and trifluoromethylated aromatic compound. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly influences the molecule's chemical properties, including its acidity and reactivity.[1] This functional group is crucial in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
The definitive molecular and physical properties are summarized below.
Key Identifiers and Molecular Weight
| Property | Value | Source |
| Molecular Weight | 196.55 g/mol | [PubChem CID 80520][4] |
| Molecular Formula | C₇H₄ClF₃O | [PubChem CID 80520][4][5] |
| IUPAC Name | This compound | [PubChem CID 80520][4] |
| CAS Number | 6294-93-5 | [PubChem CID 80520][4][6] |
| Synonyms | 2-Chloro-5-hydroxybenzotrifluoride, p-Chloro-m-trifluoromethylphenol | [PubChem CID 80520][4][5] |
Physicochemical Characteristics
These properties are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, extractions, and chromatographic analyses.
| Property | Value | Significance in Research |
| Physical State | Solid, White Appearance | Essential for handling and storage protocols.[5][7] |
| Odor | Phenolic | Indicates the need for handling in ventilated areas.[7] |
| XLogP3 | 3.8 | The high value indicates significant lipophilicity, suggesting good membrane permeability but low aqueous solubility.[4] |
| Hydrogen Bond Donor | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.[4] |
Section 2: Synthesis Pathway and Mechanistic Considerations
While various synthetic routes exist, a common laboratory and industrial approach involves the transformation of a substituted aniline precursor. Understanding this pathway is crucial for custom synthesis or for assessing the impurity profile of commercial materials. A related compound, 4-Fluoro-3-(trifluoromethyl)phenol, is often synthesized from 4-fluoro-3-trifluoromethylaniline via a diazotization reaction followed by hydrolysis, a process that highlights a generalizable strategy for this class of compounds.[8]
Generalized Synthesis Workflow: Diazotization-Hydrolysis
The conversion of an aniline to a phenol is a cornerstone of synthetic organic chemistry. The causality behind the experimental choices is rooted in the reactivity of the diazonium intermediate.
-
Diazotization : The precursor, 4-chloro-3-(trifluoromethyl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C).
-
Causality : Low temperature is critical to prevent the highly unstable diazonium salt intermediate from prematurely decomposing. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO⁺) required to react with the primary amine.
-
-
Hydrolysis : The resulting diazonium salt solution is then heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water to form the phenol.
-
Causality : Heating provides the activation energy needed to overcome the stability of the aromatic system and drive the nucleophilic substitution, releasing nitrogen gas and forming the desired hydroxyl group.
-
Below is a diagram illustrating this fundamental workflow.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzotrifluoride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxybenzotrifluoride (also known as 4-Chloro-3-(trifluoromethyl)phenol), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, explore its synthesis and characteristic reactivity, and discuss the scientific rationale behind its applications, particularly in modern drug development.
Introduction: The Strategic Importance of Fluorinated Phenols
2-Chloro-5-hydroxybenzotrifluoride is a substituted aromatic compound whose value lies in the unique combination of its functional groups: a hydroxyl group, a chlorine atom, and a trifluoromethyl (-CF3) group.[1] This specific arrangement makes it a highly versatile building block for creating more complex molecules with tailored biological and material properties.[1]
The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine and methyl groups and is strategically incorporated into drug candidates to enhance key pharmacokinetic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase cell membrane permeability, and enhance the binding affinity of a molecule to its biological target.[3][4] These benefits are central to the utility of 2-Chloro-5-hydroxybenzotrifluoride as a precursor in drug discovery.[3][5][6]
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and analytical characteristics of a compound is fundamental to its application in research and manufacturing.
Core Properties
The key physicochemical properties of 2-Chloro-5-hydroxybenzotrifluoride are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 6294-93-5 | [1][5] |
| Molecular Formula | C₇H₄ClF₃O | [1][5] |
| Molecular Weight | 196.55 g/mol | [1][5] |
| Synonyms | This compound | [5] |
| Appearance | White to light yellow/orange crystalline solid | [5] |
| Melting Point | 42 - 46 °C | [5] |
| Boiling Point | 120 - 122 °C @ 27 mmHg | [5] |
| Solubility | Low solubility in water; soluble in common organic solvents. | [3] |
| pKa | 8.52 ± 0.18 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for identity confirmation and quality control. Below are the expected spectroscopic characteristics for 2-Chloro-5-hydroxybenzotrifluoride.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons and the phenolic proton. The aromatic protons will show splitting patterns influenced by their positions relative to the chloro and trifluoromethyl groups. The phenolic -OH peak will be a broad singlet. |
| ¹³C NMR | Resonances for the six aromatic carbons and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling). The electron-withdrawing effects of the substituents will cause significant shifts in the aromatic region. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 196 and 198 (due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation would involve the loss of CO, Cl, and CF₃ groups, consistent with substituted phenols.[7][8] |
| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1260 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
Synthesis and Reactivity
The synthesis of 2-Chloro-5-hydroxybenzotrifluoride and its subsequent reactions leverage well-established principles of organic chemistry.
Representative Synthesis Pathway
A common and industrially viable method for producing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process requires careful control of temperature and reagent addition to ensure high yield and purity.
The logical workflow for this synthesis is depicted below.
Caption: General synthesis workflow for 2-Chloro-5-hydroxybenzotrifluoride.
Detailed Synthesis Protocol (Representative)
This protocol is based on established methods for converting substituted anilines to phenols.[9][10]
Objective: To synthesize 2-Chloro-5-hydroxybenzotrifluoride from 4-Chloro-3-(trifluoromethyl)aniline.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
Salt Formation: In a reaction vessel equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid to a measured amount of water, followed by the addition of 4-Chloro-3-(trifluoromethyl)aniline. Stir the mixture and cool to below 10°C to form a slurry of the aniline sulfate salt.
-
Diazotization: Prepare a solution of sodium nitrite in water. While maintaining the temperature of the aniline sulfate slurry at 0-10°C, add the sodium nitrite solution dropwise. The reaction is exothermic and strict temperature control is critical to prevent decomposition of the diazonium salt. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete.
-
Hydrolysis: In a separate vessel, prepare a solution of copper sulfate in water and add toluene. Heat this mixture to approximately 85-95°C with vigorous stirring.
-
Reaction: Add the cold diazonium salt solution from Step 2 to the hot copper sulfate/toluene mixture. The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the phenol, which will be extracted into the toluene layer.
-
Work-up: After the addition is complete, continue stirring for a period to ensure full reaction. Separate the organic (toluene) layer. Wash the organic layer with water and then with a brine solution.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by distillation under vacuum or recrystallization.
Key Applications and Chemical Logic
The primary utility of 2-Chloro-5-hydroxybenzotrifluoride is as a reactive intermediate. The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a prime site for reactions such as etherification and esterification.
Role in Pharmaceutical and Agrochemical Synthesis
This compound is a key building block for various therapeutic agents and pesticides.[1] For example, the phenoxy moiety derived from this molecule is found in compounds designed to have specific biological activities. The synthesis of the anthelmintic drug Rafoxanide, for instance, involves the formation of a substituted phenoxy ether linkage, demonstrating the industrial relevance of this chemical class.[2][11][12]
Representative Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for phenols, allowing the attachment of various alkyl groups to the oxygen atom. This is a fundamental step in modifying the molecule's properties for specific applications.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]
- 5. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. data.epo.org [data.epo.org]
- 10. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105461582A - A preparing method of rafoxanide - Google Patents [patents.google.com]
Spectroscopic data of 4-Chloro-3-(trifluoromethyl)phenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (CAS 6294-93-5), a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical characteristics for identification, purity assessment, and quality control.
Molecular Structure and Spectroscopic Implications
This compound is an aromatic compound characterized by a phenol backbone with two potent electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF₃) group. The substitution pattern is critical to its spectroscopic properties. The chlorine atom is located at position 4 (para to the hydroxyl group), and the -CF₃ group is at position 3 (meta to the hydroxyl group). This arrangement dictates the electronic environment of each proton and carbon atom, leading to a unique and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and chemical environment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.
Workflow for NMR Sample Preparation and Analysis
Solubility of 4-Chloro-3-(trifluoromethyl)phenol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)phenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of solubility in process development, formulation, and purification, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile based on the molecule's physicochemical properties and details a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical application of solubility science for this specific compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound whose structural motifs—a chlorinated phenyl ring, a hydroxyl group, and a trifluoromethyl group—make it a valuable and versatile building block in organic synthesis. The interplay of these functional groups dictates its reactivity, and critically, its solubility, which is a fundamental parameter influencing reaction kinetics, crystallization, purification, and the bioavailability of its derivatives. An accurate understanding of its behavior in various organic solvents is not merely academic; it is essential for optimizing manufacturing processes, ensuring product purity, and designing effective formulations.
Foundational Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The properties of this compound provide the basis for predicting its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | [1][2][3] |
| Molecular Weight | 196.55 g/mol | [1] |
| CAS Number | 6294-93-5 | [3][4] |
| Melting Point | 43 °C | [4] |
| Boiling Point | 120-122 °C at 27 Torr | [4] |
| Appearance | Solid | [2] |
| XLogP3 | 3.8 | [1] |
| pKa (Phenolic OH) | ~9.9 (Estimated based on phenol) | [5] |
The presence of the phenolic hydroxyl group allows for hydrogen bonding, both as a donor (from the -OH) and an acceptor (at the oxygen). The electronegative chlorine and trifluoromethyl groups create a significant dipole moment and increase the molecule's lipophilicity, as indicated by the high XLogP3 value. This dual character—the ability to engage in polar interactions via the hydroxyl group and non-polar interactions via the substituted ring—is central to its solubility profile.
The Theoretical Framework: Why "Like Dissolves Like" Matters
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are:
-
Hydrogen Bonding: The phenolic -OH group is the most significant contributor to solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).
-
Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds contribute to a net molecular dipole, promoting solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane).
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and halogen substituents allow for interactions with non-polar and weakly polar solvents, such as toluene and hexane.
The dissolution process can be understood thermodynamically, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy of solution (ΔH_sol), which involves breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy of solution (ΔS_sol), which is the change in disorder. Advanced thermodynamic models like UNIFAC and COSMO-RS can be used for quantitative predictions by estimating activity coefficients.[7][8]
Predictive Solubility Profile in Common Organic Solvents
While extensive experimental data for this specific compound is not widely published, a reliable predictive profile can be constructed based on its physicochemical properties and the theoretical framework described above.
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's phenolic -OH group is the dominant and highly favorable interaction. |
| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's phenolic proton lead to favorable solvation. |
| Halogenated | Dichloromethane (DCM) | High to Medium | The solute's chlorine atom and overall dipole moment align well with the polarity of DCM. Lack of hydrogen bonding from the solvent prevents extremely high solubility. |
| Aromatic | Toluene | Medium | While non-polar, toluene's aromatic ring can engage in π-π stacking with the solute's phenyl ring. The solute's lipophilic character (high LogP) contributes to solubility. |
| Esters | Ethyl Acetate | Medium | Balances polar (ester group) and non-polar (ethyl group) characteristics. The ester carbonyl can act as a hydrogen bond acceptor, promoting solubility. |
| Non-polar | Hexane, Heptane | Low | Significant mismatch in polarity. The energy required to break the strong hydrogen bonds between solute molecules is not compensated by the weak Van der Waals forces formed with the solvent. |
Experimental Protocol: The Isothermal Shake-Flask Method
To obtain definitive quantitative data, the isothermal equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Principle
A surplus of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to reach equilibrium, forming a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: To several glass vials, add a precisely weighed amount of this compound, ensuring it is in excess of its estimated solubility.
-
Solvent Addition: Using a calibrated pipette, add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Trustworthiness Check: Analyze samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes.
-
Phase Separation: Remove the vials from the shaker and allow them to stand for 30 minutes in a temperature-controlled bath to let solids settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully draw the clear supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent inflation of the solubility value.
-
Dilution: Immediately and accurately dilute a known volume of the filtrate with the mobile phase to be used for analysis, bringing the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 6) to determine the concentration.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report results in units such as mg/mL or mol/L.
Analytical Quantification Methods
The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High specificity, high sensitivity, wide linear range, robust and reproducible.[9][10] | Requires more expensive equipment and method development. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the solution. | Fast, simple, and inexpensive equipment. | Prone to interference from impurities or solvent absorbance; less specific than HPLC.[11][12] |
Recommended HPLC-UV Method
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280 nm (a UV scan should be performed to determine the λ_max).
-
Quantification: Use a multi-point external standard calibration curve prepared from a stock solution of this compound of known concentration.
Conclusion
The solubility of this compound is governed by a balance of polar and non-polar characteristics. It exhibits high solubility in polar solvents (both protic and aprotic) due to favorable hydrogen bonding and dipole-dipole interactions. Its solubility is moderate in aromatic and ester solvents and low in non-polar aliphatic hydrocarbons. For precise and reliable data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended approach. The principles and protocols detailed in this guide provide a robust framework for researchers to predict, measure, and apply the solubility data of this important chemical intermediate in their work.
References
- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)phenol Derivatives
Abstract
The 4-chloro-3-(trifluoromethyl)phenol scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a chlorine atom and a trifluoromethyl (-CF₃) group onto the phenol ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of derivatives based on this core structure. We will explore key therapeutic areas, including oncology and infectious diseases, detail experimental protocols for synthesis and biological evaluation, and discuss structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Introduction: The Strategic Importance of the 4-Chloro-3-(trifluoromethyl)phenyl Moiety
The design of new drug candidates often hinges on the selection of a core scaffold that provides a foundation for favorable pharmacokinetic and pharmacodynamic properties. The this compound structure is of particular interest due to the synergistic effects of its substituents.
-
The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern drug design. Its high electronegativity and strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the -CF₃ group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.
-
The Chlorine Atom (-Cl): As a halogen, chlorine also contributes to the lipophilicity of the molecule. Its presence on the aromatic ring can influence the electronic distribution and provide additional contact points for binding to biological targets.
The combination of these two groups on a phenol ring, which itself is a versatile handle for chemical modification, creates a powerful platform for generating diverse libraries of bioactive compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. This guide will delve into the chemical strategies used to derivatize this core and the resulting biological activities.
Synthesis of this compound Derivatives
The phenolic hydroxyl group of this compound serves as a primary site for derivatization. Common synthetic strategies include etherification, esterification, and the use of the phenol as a precursor for more complex heterocyclic structures.
Synthesis of Ether and Ester Derivatives
Simple yet effective modifications involve the conversion of the phenolic hydroxyl into an ether or an ester linkage.
-
Williamson Ether Synthesis: This classical method is employed to synthesize phenoxy ether derivatives. The phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the desired ether.
-
Steglich Esterification: For the synthesis of phenyl ester derivatives under mild conditions, the Steglich esterification is a common choice. This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the formation of an ester from the phenol and a carboxylic acid.
The following diagram illustrates a general workflow for the synthesis of these simple derivatives.
Caption: General synthetic workflow for ether and ester derivatives.
Synthesis of Heterocyclic Derivatives
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component in many biologically active heterocyclic compounds. Often, the corresponding aniline (4-chloro-3-(trifluoromethyl)aniline) or isocyanate (4-chloro-3-(trifluoromethyl)phenyl isocyanate) are used as starting materials for the construction of these more complex scaffolds, such as pyrazoles, oxadiazoles, and indazoles.[1]
Key Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
The 4-chloro-3-(trifluoromethyl)phenyl motif is present in a number of potent anticancer agents. Its derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines.
-
Mechanism of Action: While diverse, a recurring mechanism for anticancer activity involves the inhibition of protein kinases. For instance, the multi-kinase inhibitor sorafenib, used in the treatment of kidney and liver cancer, contains this critical moiety. The 4-chloro-3-(trifluoromethyl)phenyl group is crucial for its binding to the kinase domain.[2] Other derivatives have been found to act as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells and leading to cell cycle arrest and apoptosis.[3] A novel synthetic naphthofuran compound containing a related bis(trifluoromethyl)phenyl group, has been shown to inhibit liver tumor growth by inactivating the STAT3 pathway through direct binding to HNF 4α.[4]
-
Phenoxyacetamide Derivatives: Studies on phenoxyacetamide derivatives have shown that substitutions on the phenoxy ring are critical for their biological activity as inhibitors of the Pseudomonas aeruginosa type III secretion system, a key virulence factor.[5][6] This highlights the importance of the phenoxy core in mediating interactions with biological targets.
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives incorporating the this compound scaffold have shown promising activity against various bacterial and fungal strains.
-
Mechanism of Action: A notable mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to bacterial cell death. For example, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity, with some compounds effectively inhibiting these topoisomerases.[7][8]
-
Structure-Activity Relationship (SAR): In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, chloro and bromo substitutions on an adjacent phenyl ring resulted in improved antibacterial activity, with MIC values as low as 3.12 µg/mL against several strains, including methicillin-resistant Staphylococcus aureus (MRSA).[9] This indicates that the electronic and steric properties of substituents play a crucial role in modulating the antimicrobial potency.
The following diagram outlines a typical cascade for the biological screening of new derivatives.
Caption: Biological screening cascade for novel derivatives.
Quantitative Data Summary
The following table summarizes the reported biological activities of various derivatives containing the trifluoromethylphenyl moiety. It is important to note that these are often complex heterocyclic structures rather than simple ether or ester derivatives of the parent phenol.
| Derivative Class | Target/Organism | Activity Metric | Value (µM) | Reference |
| Isoxazole Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 2.63 | [10] |
| Pyrazole Derivative | MRSA | MIC | 3.12 | [9] |
| Pyrazole Derivative | E. faecium | MIC | 1.56 | [9] |
| Naphthofuran Derivative | HepG2 (Liver Cancer) | IC₅₀ | 1 - 10.8 | [4] |
| Thiourea Derivative | S. aureus | MIC | 0.5 - 2 | [8] |
| Oxadiazole Derivative | E. coli | MIC | 8 | [3] |
Experimental Protocols
The following are representative, adaptable protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol: Williamson Ether Synthesis of a Phenoxyacetamide Precursor
This protocol describes the synthesis of an ethyl 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetate, a common precursor for phenoxyacetamide derivatives.
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Alkylation: To the phenoxide solution, add ethyl bromoacetate (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ether derivative.
Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).[8][11][12][13][14]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., S. aureus).[2][5][6][15]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The presence of the trifluoromethyl group and chlorine atom confers advantageous physicochemical properties that translate into robust biological activity, particularly in the realms of anticancer and antimicrobial research. While many of the highly active reported compounds are complex heterocyclic systems, the foundational role of the 4-chloro-3-(trifluoromethyl)phenoxy moiety is evident.
Future research should focus on several key areas:
-
Systematic SAR Studies: A more systematic exploration of simpler ether and ester derivatives is warranted to fully understand the contribution of the core scaffold to biological activity.
-
Mechanism of Action Deconvolution: For novel active compounds, detailed mechanistic studies are crucial to identify specific molecular targets and pathways.
-
Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.
The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]
- 11. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Structure-Activity Relationship Study of TXA2 [research.amanote.com]
- 13. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oehha.ca.gov [oehha.ca.gov]
A-Technical-Guide-to-4-Chloro-3-(trifluoromethyl)phenol-in-Medicinal-Chemistry
A Senior Application Scientist's Guide to Leveraging 4-Chloro-3-(trifluoromethyl)phenol as a Strategic Building Block in Drug Discovery
Abstract
The strategic incorporation of halogenated and fluorinated motifs is a cornerstone of modern medicinal chemistry. Among the vast arsenal of available building blocks, this compound stands out for its unique combination of physicochemical properties that address key challenges in drug design, including metabolic stability, target affinity, and bioavailability. This guide provides an in-depth analysis of this critical scaffold, exploring its strategic value, key synthetic transformations, and prominent roles in successful drug candidates. We will delve into the mechanistic rationale behind its use, provide actionable experimental protocols, and examine its contribution to the structure-activity relationships (SAR) of clinically relevant molecules, such as the multi-kinase inhibitor Regorafenib.
The Strategic Value Proposition: Physicochemical and Pharmacokinetic Insights
This compound is more than a simple aromatic scaffold; it is a carefully orchestrated arrangement of functional groups, each contributing to a desirable pharmacokinetic profile. The synergy between the chloro, trifluoromethyl, and phenolic hydroxyl groups provides medicinal chemists with a powerful tool to overcome common drug development hurdles.
Physicochemical Properties
The unique substitution pattern imparts a distinct set of properties that are highly advantageous for drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | PubChem[1] |
| Molecular Weight | 196.55 g/mol | PubChem[1] |
| Appearance | White Solid | Thermo Fisher Scientific[2] |
| XLogP3 | 3.8 | PubChem[1] |
| pKa (Phenolic OH) | ~8.0-9.0 (estimated) |
Note: The pKa is an estimation based on related structures like 3-(Trifluoromethyl)phenol (pKa 9.08) and the electron-withdrawing nature of the adjacent chloro group, which would be expected to lower the pKa.[3]
The Trifecta of Functionality: Decoding the SAR Contributions
The power of this building block lies in the combined influence of its three key functional groups.
-
Trifluoromethyl (CF₃) Group : This highly electronegative and lipophilic group is a game-changer in medicinal chemistry.[4] It serves as a potent metabolic blocker, preventing oxidative degradation at the meta position, thereby increasing the half-life of the drug.[5] Its steric bulk and electron-withdrawing nature can significantly influence conformational preferences and enhance binding affinity to target proteins.[4][5]
-
Chloro (Cl) Group : Positioned para to the hydroxyl group, the chlorine atom increases lipophilicity and can participate in favorable halogen bonding interactions within a protein's binding pocket. Its electron-withdrawing properties also modulate the acidity of the phenolic proton.
-
Phenolic Hydroxyl (-OH) Group : This versatile group is a critical anchor for molecular interactions. It can act as both a hydrogen bond donor and acceptor, forming key connections with amino acid residues in the target protein. Furthermore, it serves as a synthetic handle for introducing the rest of the molecule, typically through ether or urea linkages.
The interplay of these groups creates a scaffold with enhanced metabolic stability, increased lipophilicity for better membrane permeability, and specific electronic properties that can be fine-tuned for optimal target engagement.
References
- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Trifluoromethyl Group on the Phenolic Ring: A Nexus of Reactivity and Opportunity
An In-Depth Technical Guide:
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent.[1] When appended to a phenolic scaffold, its profound impact on the molecule's physicochemical properties creates a versatile platform for innovation. The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter a parent molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Its presence can enhance binding affinity to biological targets, improve metabolic stability against oxidative degradation, and fine-tune membrane permeability.[4][5] This guide provides an in-depth exploration of the reactivity of trifluoromethyl-substituted phenols, moving from the fundamental electronic influences of the CF₃ group to its role in directing complex chemical transformations. We will examine the causality behind experimental choices and provide field-proven protocols for key reactions, offering a comprehensive resource for researchers aiming to harness the synthetic potential of these valuable compounds.
Core Physicochemical Influence: Electronic Effects and Acidity
The reactivity of a trifluoromethylated phenol is fundamentally governed by the potent electronic influence of the CF₃ group. Understanding this influence is critical to predicting and controlling its chemical behavior.
The Dominant Inductive Effect
The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring. Unlike many other substituents, the CF₃ group has no resonance-donating capability (+M effect) because it lacks lone pairs of electrons that can overlap with the ring's π-system. This potent and unidirectional electron withdrawal deactivates the aromatic ring toward electrophilic attack.[6][7]
The interplay between the electron-withdrawing CF₃ group and the electron-donating hydroxyl (-OH) group creates a unique electronic environment that dictates the molecule's reactivity in various transformations.
Caption: Electronic effects of -CF₃ and -OH groups on the phenol ring.
Enhanced Acidity of the Phenolic Proton
A direct and measurable consequence of the CF₃ group's electron-withdrawing nature is a significant increase in the acidity of the phenolic hydroxyl group. By pulling electron density from the ring and, consequently, from the oxygen atom, the CF₃ group stabilizes the resulting phenoxide conjugate base.[8] This stabilization facilitates the deprotonation of the phenol, lowering its pKₐ value compared to unsubstituted phenol. The position of the CF₃ group influences the magnitude of this effect, with ortho and para substituents having the most pronounced impact due to their ability to delocalize the negative charge of the phenoxide ion.[9]
Table 1: Comparison of Aqueous pKₐ Values
| Compound | pKₐ (in water) | Rationale for Acidity |
| p-Cresol (p-methylphenol) | 10.26 | The electron-donating methyl group destabilizes the phenoxide ion, decreasing acidity. |
| Phenol | 9.95 | The baseline acidity for comparison. |
| m-(Trifluoromethyl)phenol | 9.02[10] | The electron-withdrawing CF₃ group stabilizes the phenoxide ion, increasing acidity. |
| p-(Trifluoromethyl)phenol | 8.32[9] | The CF₃ group at the para position provides greater stabilization of the phenoxide through resonance delocalization, further increasing acidity.[8][9] |
Reactions at the Phenolic Hydroxyl Group: Crafting Aryl Trifluoromethyl Ethers
The phenolic hydroxyl group is a key site for synthetic modification. Among the most valuable transformations is O-trifluoromethylation, which yields aryl trifluoromethyl ethers (ArOCF₃). These moieties are prized in drug discovery for their unique combination of lipophilicity and metabolic stability.[4] Direct O-trifluoromethylation is challenging due to the "hard" nature of the oxygen atom.[11] Consequently, multi-step procedures are often employed.
One robust and widely applicable method involves a two-step sequence of xanthalation followed by oxidative trifluoromethylation.[12][13][14] This approach avoids harsh reagents and demonstrates broad substrate scope, including heteroaromatic phenols.[15]
Experimental Protocol: Two-Step Synthesis of Aryl Trifluoromethyl Ethers via Xanthate Intermediates[15][16]
This protocol is adapted from the work of the Hartwig group and provides a reliable method for converting phenols to their corresponding trifluoromethyl ethers under mild conditions.
Step 1: Xanthate Formation
-
Reagent Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the starting phenol (1.0 equiv), an imidazolium methylthiocarbonothioyl salt (e.g., reagent 6 or 7 in the source literature, 1.0 equiv), and a mild base such as K₂CO₃ (1.1 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Workup and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is often of sufficient purity for the next step, but can be purified by column chromatography if necessary. Most phenols convert to the xanthate in over 90% yield.[13]
Step 2: Oxidative Trifluoromethylation
-
Reaction Setup: In a separate dry vial, dissolve the isolated aryl xanthate (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM).
-
Reagent Addition: Add XtalFluor-E (1.5 equiv) to the solution, followed by an oxidant such as trichloroisocyanuric acid (TCCA, 0.6 equiv) or N-fluorosulfonimide (NFSI).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Workup and Purification: Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.
Caption: Experimental workflow for the two-step O-trifluoromethylation of phenols.
Reactivity of the Aromatic Ring
The substitution pattern on the aromatic ring is dictated by the powerful and often competing directing effects of the hydroxyl and trifluoromethyl groups.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the strongly activating, ortho-, para-directing hydroxyl group typically dominates the deactivating, meta-directing trifluoromethyl group.[5] Electrophilic attack will therefore occur preferentially at the positions ortho and para to the -OH group.
A prime example is the acid-promoted electrophilic trifluoromethylthiolation of phenols.[16][17] In this reaction, even with the deactivating CF₃ group present, functionalization is directed by the hydroxyl group. For instance, the reaction with phenols unsubstituted at the para position yields exclusively the para-substituted product, showcasing the powerful directing ability of the -OH group.[16]
Table 2: Regioselectivity in Electrophilic Trifluoromethylthiolation of Phenols [16]
| Starting Phenol | Promoter | Product | Yield |
| Phenol | BF₃·Et₂O | 4-(Trifluoromethylthio)phenol | 95% |
| 2-Methylphenol | BF₃·Et₂O | 2-Methyl-4-(trifluoromethylthio)phenol | 96% |
| 4-Phenylphenol | Triflic Acid | 4-Phenyl-2-(trifluoromethylthio)phenol | 85% |
| 2,6-Dimethylphenol | BF₃·Et₂O | 2,6-Dimethyl-4-(trifluoromethylthio)phenol | 98% |
Nucleophilic Aromatic Substitution (SₙAr)
The trifluoromethyl group's strong electron-withdrawing nature is highly advantageous for activating the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[18] For an SₙAr reaction to occur, two conditions must be met:
-
The ring must be "activated" by one or more strong electron-withdrawing groups.
-
There must be a good leaving group (typically a halide) on the ring.
The CF₃ group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[19][20] While a hydroxyl group itself is not a leaving group, a trifluoromethylated phenol can be converted to a triflate or halide, which then serves as an excellent substrate for SₙAr reactions.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Advanced Reactivity: Involving the C-F Bonds
While the C-F bond is famously strong, the trifluoromethyl group on a phenol ring is not entirely inert. Under specific conditions, it can participate in unique and synthetically useful transformations.
Hydrolytic Defluorination
Under aqueous, alkaline conditions, trifluoromethylphenols with the CF₃ group positioned ortho or para to the hydroxyl group can undergo spontaneous hydrolytic defluorination.[9] This reaction proceeds through an E1cb-like mechanism. The deprotonated phenolate anion facilitates the elimination of a fluoride ion, forming a transient quinone difluoromethide intermediate. This highly reactive species is then attacked by water, eventually leading to the formation of the corresponding hydroxybenzoic acid.[9] The meta-substituted isomer is resistant to this transformation because the negative charge of the phenoxide cannot be delocalized to the carbon bearing the CF₃ group to facilitate fluoride elimination.[9] This reactivity is crucial to consider when developing drugs or assessing the environmental fate of these compounds.
Catalytic C-F Bond Activation
A frontier in organofluorine chemistry is the selective activation and functionalization of a single C-F bond within a CF₃ group. This transformation is challenging because the remaining C-F bonds in the resulting ArCF₂R product are typically weaker and more reactive than those in the starting ArCF₃.[21] However, recent advances have demonstrated that transition metal catalysis can achieve the selective reduction of ArCF₃ to ArCF₂H.[21] While still an emerging area, the ability to selectively transform the CF₃ group itself opens up unprecedented avenues for the late-stage functionalization of complex molecules, allowing for the diversification of trifluoromethyl arenes into other valuable fluorinated building blocks.[22]
Conclusion
The trifluoromethyl group imparts a rich and multifaceted reactivity to the phenol ring. Its powerful electron-withdrawing nature enhances phenolic acidity and activates the ring for nucleophilic attack, while the dominant directing effect of the hydroxyl group continues to govern electrophilic substitutions. Furthermore, the CF₃ group itself is not merely a spectator; it can participate in fascinating transformations like hydrolytic defluorination and catalytic C-F activation. For the medicinal chemist, materials scientist, and drug development professional, a deep understanding of these reactivity patterns is essential. It allows for the rational design of synthetic routes, the prediction of molecular properties, and the strategic manipulation of this privileged scaffold to create novel and impactful chemical entities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 17. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Catalytic activation of a single C–F bond in trifluoromethyl arenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03415A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)phenol
Abstract
Sorafenib is a potent multi-kinase inhibitor approved for the treatment of various cancers, notable for its dual action on tumor cell proliferation and angiogenesis. Its core chemical structure features a complex diaryl urea moiety. This technical guide provides a comprehensive, in-depth protocol for the synthesis of Sorafenib, commencing from the readily available starting material, 4-Chloro-3-(trifluoromethyl)phenol. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and mechanistic pathways that govern the synthesis. We will explore a robust synthetic strategy, including the challenging conversion of a substituted phenol to its corresponding aniline, the construction of the key picolinamide ether intermediate, and a comparative analysis of final urea formation methodologies. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol grounded in authoritative references.
Introduction to Sorafenib: A Dual-Action Kinase Inhibitor
Sorafenib, marketed under the brand name Nexavar®, represents a significant milestone in targeted cancer therapy. It functions as a multi-kinase inhibitor, disrupting tumor growth by targeting key proteins in intracellular signaling pathways.[1] Specifically, Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer cells, thereby impeding tumor cell proliferation.[2] Concurrently, it blocks several receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2]
The chemical structure of Sorafenib is N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea.[3] This structure is defined by a central urea linkage connecting two distinct aromatic systems: a halogenated, trifluoromethyl-substituted phenyl group and a phenoxy-pyridine carboxamide group. The synthesis of this unsymmetrical urea presents a significant chemical challenge, requiring a carefully planned, multi-step approach.
Retrosynthetic Analysis and Overall Synthetic Strategy
A logical retrosynthetic analysis of Sorafenib (I) cleaves the molecule at the two C-N bonds of the central urea moiety. This approach identifies two primary building blocks: 4-Chloro-3-(trifluoromethyl)aniline (II) and 4-(4-aminophenoxy)-N-methylpicolinamide (III) . A further disconnection of the ether bond in intermediate (III) points to 4-aminophenol and a suitable 4-substituted picolinamide precursor.
Our forward synthesis strategy, starting from this compound, is therefore structured into three major parts:
-
Part I: Conversion of the starting material, this compound, into the key aniline intermediate (II) .
-
Part II: Synthesis of the second key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide (III) , from picolinic acid and 4-aminophenol.
-
Part III: The final coupling of intermediates (II) and (III) to form the Sorafenib urea structure (I) .
The overall workflow is depicted below.
Part I: Synthesis of Key Intermediate 4-Chloro-3-(trifluoromethyl)aniline
Rationale for the Synthetic Route: Overcoming the Phenol-to-Aniline Challenge
The direct conversion of phenols to anilines is a non-trivial transformation in organic synthesis. Classical methods are often harsh or limited in scope. For instance, the Bucherer reaction is typically restricted to naphthol derivatives.[4] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, they require the conversion of the phenolic hydroxyl into a more suitable leaving group, such as a triflate or tosylate, adding steps to the process.[5][6]
A more elegant and direct approach for phenols bearing electron-withdrawing groups is the Smiles rearrangement .[4][7] The presence of both a chloro and a trifluoromethyl group on the aromatic ring of our starting material activates it towards intramolecular nucleophilic aromatic substitution, making the Smiles rearrangement an ideal strategy. This one-pot, three-step sequence involves O-alkylation, rearrangement, and hydrolysis.[4]
Proposed Reaction Mechanism: The Smiles Rearrangement
The reaction proceeds through an initial O-alkylation of the phenol with an α-halo amide (e.g., 2-bromo-2-methylpropionamide). The resulting ether intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the amide nitrogen attacks the electron-deficient ipso-carbon of the aryl ring. This is the key Smiles rearrangement step, which is favored by the electron-withdrawing nature of the -Cl and -CF₃ substituents. The final step is the hydrolysis of the resulting N-aryl hydroxy-amide to yield the target aniline.
Detailed Experimental Protocol: Phenol to Aniline
-
Step 1: O-Alkylation and Rearrangement:
-
To a solution of this compound (1.0 eq) in dimethylacetamide (DMA), add sodium hydroxide (NaOH, 1.1 eq) and 2-bromo-2-methylpropionamide (1.2 eq).[4]
-
Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC or LC-MS until the starting phenol is consumed. This single heating step facilitates both the initial alkylation and the subsequent Smiles rearrangement.
-
-
Step 2: Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture under reflux for 2-4 hours to hydrolyze the amide intermediate.
-
After cooling, neutralize the mixture with a suitable base (e.g., aqueous NaOH) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-Chloro-3-(trifluoromethyl)aniline (II) .
-
Part II: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (III)
Rationale and Pathway
This key intermediate is constructed via a nucleophilic aromatic substitution (SNAr) reaction. The process begins with the conversion of picolinic acid into a more reactive derivative, 4-chloro-N-methylpicolinamide. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom and the carboxamide group. This allows for a subsequent etherification reaction with the phenoxide of 4-aminophenol.
Detailed Experimental Protocol
-
Step 1: Synthesis of 4-Chloro-N-methylpicolinamide:
-
Charge a reaction vessel with picolinic acid (1.0 eq) and thionyl chloride (SOCl₂, ~3.5 eq) in an appropriate solvent like tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF).[8][9]
-
Heat the mixture to reflux (e.g., 70 °C) for 16 hours to form the acyl chloride and chlorinate the 4-position.[8]
-
Cool the reaction mixture significantly (e.g., 0-5 °C) and slowly add an aqueous solution of methylamine (~40%) to form the amide.[9]
-
After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify by recrystallization or chromatography to obtain 4-chloro-N-methylpicolinamide with an expected yield of approximately 95%.[9]
-
-
Step 2: Ether Synthesis (SNAr Reaction):
-
Dissolve 4-aminophenol (1.0 eq) in dry DMF.
-
Add a strong base, such as potassium tert-butoxide (KOtBu, ~1.05 eq), at room temperature and stir for 1-2 hours to form the potassium phenoxide salt.[10]
-
To this solution, add the 4-chloro-N-methylpicolinamide (1.0 eq) from the previous step, along with potassium carbonate (K₂CO₃) as an additional base.[10][11]
-
Heat the reaction mixture to 80-100 °C for 6-8 hours.[8][10]
-
Upon completion, cool the reaction, perform an aqueous workup, and extract with ethyl acetate.
-
Purify the crude material by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide (III) as a solid.[10]
-
Part III: Final Assembly - Urea Formation
Comparative Analysis of Coupling Strategies
The final step in the synthesis of Sorafenib is the formation of the unsymmetrical diaryl urea bridge. Several methods exist for this critical transformation, each with distinct advantages and disadvantages.
-
Isocyanate Method: This is a classical and highly efficient method. It involves converting the aniline intermediate (II) into the highly reactive 4-chloro-3-(trifluoromethyl)phenyl isocyanate using phosgene or a phosgene equivalent like triphosgene.[12][13] This isocyanate then reacts cleanly with the amino group of intermediate (III) .
-
Advantage: High yields and clean reactions.
-
Disadvantage: Extreme toxicity and handling difficulties associated with phosgene and its derivatives.[14]
-
-
Phosgene-Free Methods: To enhance safety and scalability, several phosgene-free alternatives have been developed.
-
Carbonyldiimidazole (CDI) Activation: CDI is a safe and effective coupling reagent that reacts with aniline (II) to form an activated imidazolyl-carbamate intermediate in situ. This intermediate then reacts with the second amine (III) to form the urea, releasing imidazole as a byproduct.
-
Phenyl Carbamate Method: Aniline (II) can be reacted with phenyl chloroformate to form a stable phenyl carbamate intermediate. This intermediate can then be reacted with amine (III) , often in the presence of a base, to yield Sorafenib.[9][15]
-
For this guide, we will detail the CDI-mediated approach, as it represents a balance of safety, efficiency, and operational simplicity.
Detailed Experimental Protocol (CDI-Mediated Phosgene-Free Route)
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-Chloro-3-(trifluoromethyl)aniline (II) (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours to allow for the complete formation of the activated imidazolyl-carbamate intermediate.
-
In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (III) (1.0 eq) in the same solvent.
-
Add the solution of intermediate (III) to the activated intermediate from step 3.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture. The crude product can be purified by slurrying in a suitable solvent (e.g., diethyl ether or methanol/water) to precipitate the solid product, which is then collected by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain Sorafenib (I) as a white to off-white solid.
Summary of Key Process Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Part I | Phenol to Aniline | NaOH, 2-bromo-2-methylpropionamide, HCl | DMA | 100-120 °C | 70-85% |
| Part IIa | Picolinamide Formation | Picolinic acid, SOCl₂, aq. CH₃NH₂ | THF, DMF (cat.) | Reflux, then 0-5 °C | ~95%[9] |
| Part IIb | Ether Synthesis (SNAr) | 4-Aminophenol, KOtBu, K₂CO₃ | DMF | 80-100 °C | ~80%[10] |
| Part III | Urea Formation | Intermediates (II) & (III), CDI | DCM or THF | Room Temp - 40 °C | >90% |
Conclusion
This guide outlines a comprehensive and robust synthetic pathway to the multi-kinase inhibitor Sorafenib, starting from this compound. By leveraging a strategic Smiles rearrangement for the challenging phenol-to-aniline conversion and employing a safe, phosgene-free CDI-mediated coupling for the final urea formation, this protocol provides an efficient and scalable route suitable for laboratory and process development settings. The detailed explanations of the chemical rationale and step-by-step procedures are designed to empower researchers to successfully execute and potentially optimize this important synthesis.
References
- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 13. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 14. tarjomefa.com [tarjomefa.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Coupling Reactions of 4-Chloro-3-(trifluoromethyl)phenol
Introduction: The Strategic Importance of 4-Chloro-3-(trifluoromethyl)phenol in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its substituents. The trifluoromethyl group (CF₃) is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the chloro substituent provides a crucial handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary coupling reactions involving this versatile phenol, offering field-proven insights into reaction conditions, mechanistic considerations, and practical experimental protocols for researchers in drug development. We will delve into the formation of critical C-O (diaryl ether) and C-C (biaryl) bonds, focusing on the Ullmann, Buchwald-Hartwig, Chan-Lam, and Suzuki-Miyaura reactions.
I. The Formation of Diaryl Ethers: C-O Coupling Strategies
The diaryl ether motif is a cornerstone in many biologically active molecules. The coupling of this compound to form these structures primarily relies on copper- and palladium-catalyzed methodologies. The primary challenge stems from the electronic nature of the substrate: the potent electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the phenolic oxygen, making it a less reactive partner in some coupling reactions. However, this same electronic effect can be advantageous in other contexts.
A. The Ullmann Condensation: A Classic Approach Modernized
The Ullmann condensation is a traditional and robust method for diaryl ether synthesis, typically involving the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst.[1] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] Modern protocols, however, have significantly improved the scope and mildness of this transformation.
Causality of Experimental Choices:
-
Catalyst System: While classic Ullmann reactions used copper powder, modern variations employ soluble copper(I) salts, such as CuI, which offer greater reactivity and reproducibility. The addition of ligands like picolinic acid or N,N-dimethylglycine can accelerate the reaction and improve yields, particularly with challenging substrates.[3]
-
Base Selection: A strong base is required to deprotonate the phenol. However, the choice of base is critical. While inexpensive bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for less nucleophilic phenols.[4][5] The use of a strong base is crucial to ensure a sufficient concentration of the phenoxide nucleophile.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[5]
-
Phase-Transfer Catalysis: For particularly challenging couplings, the use of a phase-transfer catalyst, such as a crown ether, can significantly enhance the reaction rate by improving the solubility and reactivity of the phenoxide salt.[2]
Table 1: Representative Conditions for Ullmann-Type Diaryl Ether Synthesis
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | None (SNA_r_) | None | K₂CO₃ (1.5) | DMSO | 130 | Not specified | [6] |
| Aryl Iodide | CuI (5) | Picolinic Acid (10) | K₃PO₄ (2.0) | DMSO | 110 | Good to Excellent | [3] |
| Aryl Bromide | CuI-PPh₃ (5) | PPh₃ (as complex) | K₂CO₃ | Toluene/Xylene | 110-140 | Moderate to Good | [4] |
| 3,4-dichlorobenzotrifluoride | Crown Ether | None | KOH | DMSO/Toluene | 130-175 | >96 | [2] |
Experimental Protocol: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
This protocol is adapted from the synthesis of a closely related analog.[6]
-
To a dry, nitrogen-flushed reaction vessel, add resorcinol (1.2 equivalents), 2-chloro-1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (1.5 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to 130 °C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with HCl (2 M) to a pH of ~2.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
B. Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed alternative to the Ullmann condensation.[7] This reaction often proceeds under milder conditions and exhibits broad functional group tolerance. For an electron-deficient substrate like this compound, the choice of ligand is paramount to achieving high yields.
Causality of Experimental Choices:
-
Palladium Precatalyst: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligand Selection: The success of the Buchwald-Hartwig C-O coupling of electron-deficient phenols hinges on the use of electron-rich, sterically hindered phosphine ligands. Ligands such as those from the Buchwald portfolio (e.g., XPhos, SPhos) are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8] The steric bulk of these ligands facilitates the formation of the active monoligated palladium species.
-
Base: A strong, non-coordinating base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are frequently employed. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures.[9]
Table 2: General Conditions for Buchwald-Hartwig C-O Coupling
| Aryl Halide/Triflate | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield |
| Aryl Bromide/Chloride | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | High |
| Aryl Triflate | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation
-
In a glovebox, charge an oven-dried vial with the aryl halide/triflate (1.0 equiv.), this compound (1.2 equiv.), and the appropriate base (e.g., NaOtBu, 1.5 equiv.).
-
In a separate vial, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the reaction solvent (e.g., toluene or dioxane).
-
Add the catalyst solution to the vial containing the substrates and base.
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
C. Chan-Lam O-Arylation: A Copper-Catalyzed Approach with Boronic Acids
The Chan-Lam coupling offers a complementary method for forming diaryl ethers, utilizing an aryl boronic acid as the coupling partner for the phenol.[10] This reaction is catalyzed by copper salts and has the significant advantage of often being operable in the presence of air.[11][12]
Causality of Experimental Choices:
-
Copper Source: Copper(II) acetate, Cu(OAc)₂, is the most common catalyst.[13]
-
Oxidant: The reaction is typically run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active copper catalyst.[13]
-
Base: A mild base, such as pyridine or triethylamine, is often used to facilitate the reaction.
-
Additives: Molecular sieves are sometimes added to remove water, which can hydrolyze the boronic acid.[13]
Table 3: Typical Conditions for Chan-Lam O-Arylation
| Coupling Partner | Copper Source (equiv.) | Base (equiv.) | Solvent | Temperature | Typical Yield | Reference |
| Arylboronic Acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | Room Temp | High | [13] |
| Arylboronic Acid | Cu(OAc)₂ (cat.) | Et₃N (2.0) | Toluene | 80 °C | Good | [11] |
II. Biaryl Synthesis via Suzuki-Miyaura C-C Coupling
To form a C-C bond at the phenolic carbon, this compound must first be converted into a suitable coupling partner, such as a boronic acid or an aryl halide/triflate. The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of biaryl compounds.[14]
A. Strategy: Phenol to Boronic Acid
One effective strategy is the conversion of the phenol to its corresponding aryl triflate, followed by a Miyaura borylation to install the boronic ester. This intermediate can then be coupled with an aryl halide. A more direct, albeit less common, route would involve the synthesis of 4-chloro-3-(trifluoromethyl)phenylboronic acid from a different starting material.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the availability of 4-chloro-3-(trifluoromethyl)phenylboronic acid.[14]
-
To a reaction flask, add the aryl halide (1.0 equiv.), 4-chloro-3-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a solvent mixture, typically dioxane/water or toluene/water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The strategic functionalization of this compound is a critical task in the synthesis of advanced pharmaceutical intermediates. The choice of coupling reaction is dictated by the desired bond formation (C-O or C-C) and the specific nature of the coupling partner. For diaryl ether synthesis, modern Ullmann and Buchwald-Hartwig C-O couplings offer robust and versatile options, with the selection of catalyst, ligand, and base being crucial to overcoming the reduced nucleophilicity of the electron-deficient phenol. For biaryl synthesis, the Suzuki-Miyaura reaction stands out as a powerful tool, provided the phenol is first converted to a suitable coupling partner like a boronic acid. This guide provides the foundational knowledge and practical starting points for researchers to successfully employ this compound in their synthetic campaigns.
References
- 1. synarchive.com [synarchive.com]
- 2. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
Strategic Purification of Crude 4-Chloro-3-(trifluoromethyl)phenol: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)phenol is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for multi-kinase inhibitors like Sorafenib.[1] The purity of this intermediate is paramount, as process-related impurities can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of robust purification methodologies for crude this compound, moving beyond standard protocols to explain the underlying scientific principles and strategic decision-making required for scalable, high-purity production. We will explore distillation, recrystallization, and chromatographic techniques, offering detailed, field-proven protocols and a comparative framework for selecting the optimal method based on purity requirements, scale, and impurity profiles.
Compound Profile and Strategic Importance
This compound is a substituted phenol with the molecular formula C₇H₄ClF₃O.[2] Its strategic importance lies in its utility as a precursor in complex organic syntheses. Understanding its physical properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 196.55 g/mol | [2] |
| Melting Point | 44-46 °C | |
| Boiling Point | 232 °C (at 760 mmHg) | |
| Boiling Point (Vacuum) | 120-122 °C (at 27 Torr) | [3] |
| Appearance | Off-white to yellowish-brown solid/liquid | [4] |
The compound's low melting point means it can exist as a solid or liquid depending on ambient temperature, a factor that influences material handling and the choice between melt-based or solution-based purification techniques.
Understanding the Impurity Landscape
Effective purification begins with a thorough understanding of potential impurities. These typically arise from the synthetic route used for production. A common pathway to substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis.[5][6] For this compound, this often starts with materials like o-chlorobenzotrifluoride.[7]
Common Impurities May Include:
-
Isomeric Byproducts: Positional isomers, such as 4-Chloro-2-(trifluoromethyl)phenol (BP: ~189°C)[8], can form during aromatic substitution steps.
-
Unreacted Starting Materials: Residual 4-chloro-3-(trifluoromethyl)aniline or its precursors may persist.
-
Reagents and Solvents: Residual acids (e.g., sulfuric acid from diazotization), solvents, and other reagents.[5]
-
Decomposition Products: Phenols can be susceptible to oxidation, leading to colored impurities like quinones.
The significant difference in boiling points between the desired product and potential isomeric impurities suggests that distillation is a highly viable purification strategy.
Purification Methodologies: Theory and Application
The choice of purification method is a critical decision driven by the scale of operation, the nature of the impurities, and the target purity specification.
Fractional Vacuum Distillation
Expertise & Experience: Distillation separates components based on differences in volatility. For heat-sensitive compounds like phenols, performing this process under vacuum is essential to lower the boiling point and prevent thermal degradation. Given the ~43°C difference in boiling points between the target phenol and its likely 2-trifluoromethyl isomer, fractional distillation is particularly effective.
Trustworthiness: This method is highly reliable and scalable for removing volatile impurities and non-volatile residues (like salts or polymeric tars). Patents for related compounds frequently cite distillation as a key purification step, validating its industrial applicability.[9][10]
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings), a short-path distillation head with a condenser, a cow-type fraction collector, and a calibrated vacuum gauge and pump protected by a cold trap.
-
System Preparation: Ensure all glassware is dry and joints are properly sealed with vacuum grease. Charge the distillation flask with the crude this compound (not exceeding 2/3 of the flask volume) and add a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully evacuate the system to the target pressure (e.g., 25-30 Torr). Begin stirring.
-
Heating: Gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will contain residual solvents and more volatile impurities.
-
Main Fraction: As the vapor temperature stabilizes at the expected boiling point of the product (~120-122 °C at 27 Torr[3]), switch to a clean receiving flask to collect the purified this compound.
-
End-run: Monitor the temperature closely. A sharp rise or drop in temperature, or a change in the color of the distillate, indicates the end of the main fraction. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus.
Scientist's Note: The efficiency of the fractional column is critical. For closely boiling impurities, a longer column or more efficient packing material may be necessary. Always monitor the vacuum level throughout the process, as fluctuations will alter boiling points and compromise separation.
Recrystallization
Expertise & Experience: Recrystallization is a powerful technique for purifying solids. It leverages the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize out, leaving impurities behind in the solution (mother liquor).[11] The key is selecting an appropriate solvent or solvent pair.
Trustworthiness: The formation of a well-defined crystal lattice inherently excludes molecules that do not fit, leading to a significant increase in purity.[11] For substituted phenols and related compounds, solvent systems like ethyl acetate/hexane or benzene/hexane are often effective.[9][10]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Solvent 1 (Good Solvent): Identify a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., Toluene, Ethyl Acetate).
-
Solvent 2 (Anti-Solvent): Identify a miscible solvent in which the compound is poorly soluble even when hot (e.g., Hexane, Heptane).[12]
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Heat Solvent 1 and add the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove the charcoal and other insoluble impurities.
-
Induce Crystallization: While the solution is still hot, add Solvent 2 (the anti-solvent) dropwise until a persistent cloudiness (turbidity) is observed. Add a few drops of hot Solvent 1 to redissolve the precipitate and achieve a clear, saturated solution.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal yield.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold anti-solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Logical Workflow for Recrystallization
Caption: Step-by-step workflow for the two-solvent recrystallization process.
Column Chromatography
Expertise & Experience: Column chromatography provides the highest resolution for separating complex mixtures. It operates on the principle of differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through.[13] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation.[14]
Trustworthiness: This is the go-to method for achieving the highest levels of purity (>99.5%), especially for removing isomers with similar physical properties that are difficult to separate by other means. It is widely used in both academic and industrial research for purifying substituted phenols.[13][14][15]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For phenols, silica gel is the most common stationary phase.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A mixture of non-polar (e.g., Hexane) and moderately polar (e.g., Ethyl Acetate) solvents is typical. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent mixture to ensure a homogenous, bubble-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of the column bed.
-
Elution: Begin passing the mobile phase through the column, applying positive pressure ("flash"). Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting spots from the fractions and running TLC plates.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Column Chromatography Purification
Caption: The systematic process for purification via flash column chromatography.
Comparative Analysis and Method Selection
Choosing the right purification method requires balancing technical feasibility with economic and practical constraints.
| Parameter | Fractional Vacuum Distillation | Recrystallization | Flash Column Chromatography |
| Achievable Purity | Good to High (98-99.5%) | High (>99%) | Very High (>99.5%) |
| Typical Scale | Lab (grams) to Plant (tons) | Lab (grams) to Plant (kg) | Lab (mg) to Pilot (kg) |
| Throughput | High | Medium | Low |
| Cost (Consumables) | Low (minimal consumables) | Medium (solvents) | High (silica gel, large solvent volumes) |
| Ideal For Removing | Volatile/non-volatile impurities, some isomers | Particulate matter, impurities with different solubility | Close-boiling isomers, complex mixtures |
Decision Framework for Purification Method Selection
Caption: A decision-making guide for selecting the optimal purification strategy.
Conclusion
The purification of this compound is a critical control point in the manufacturing of high-value pharmaceuticals. A successful strategy is not based on a single "best" method, but on a rational selection from available techniques. For large-scale industrial production where the primary impurities are volatile or non-volatile, fractional vacuum distillation offers an efficient and economical solution. When higher purity is required and the impurity profile allows, recrystallization provides an excellent balance of purity, scalability, and cost. For the highest purity demands, particularly for removing challenging isomers at the research or pilot scale, column chromatography is the undisputed choice. Often, a multi-step approach, such as distillation followed by a final recrystallization "polishing" step, yields the most robust and effective overall purification strategy, ensuring the quality and integrity of the final API.
References
- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 8. 4-chloro-2-(trifluoromethyl)phenol | 53903-51-8 [chemnet.com]
- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. ukessays.com [ukessays.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Analytical Quantification of 4-Chloro-3-(trifluoromethyl)phenol
Foreword: The Analytical Imperative for 4-Chloro-3-(trifluoromethyl)phenol
This compound, a halogenated aromatic compound, serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable building block in modern drug discovery and crop protection. However, the same attributes that make it synthetically useful also necessitate rigorous analytical monitoring. The potential for environmental persistence and biological activity requires sensitive and specific quantification methods to ensure product quality, assess environmental fate, and understand its toxicological profile. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the precise and accurate quantification of this compound, tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Foundational Principles of Analysis: A Multi-Modal Approach
The quantification of this compound is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. A multi-modal approach, leveraging the strengths of chromatography and spectroscopy, is often the most robust strategy.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) form the cornerstone of quantitative analysis, offering high-resolution separation of the analyte from complex sample matrices.
-
Spectroscopic Techniques: Mass Spectrometry (MS) coupled with chromatography provides unparalleled sensitivity and specificity. Spectroscopic methods like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation and qualitative analysis.
This guide will delve into the practical application of these techniques, providing not just protocols, but the scientific rationale behind the methodological choices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Trace Analysis
For the determination of this compound in complex matrices such as environmental samples, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity.[1] The inherent volatility of the analyte, however, can be hindered by the polar phenolic hydroxyl group, often necessitating a derivatization step to improve chromatographic performance.[1]
The "Why" of Derivatization: Enhancing Volatility and Peak Shape
Direct analysis of phenols by GC can lead to poor peak shape (tailing) and reduced sensitivity due to their polarity.[1] Derivatization converts the polar hydroxyl group into a less polar, more volatile functional group. Common derivatization strategies include:
-
Acetylation: Reaction with acetic anhydride converts the phenol to its corresponding acetate ester. This is a simple and effective method for improving volatility and chromatographic behavior.[1]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.
-
Pentafluorobenzylation (PFBBr Derivatization): Reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) forms a pentafluorobenzyl ether, which is highly sensitive to electron capture detection (ECD) and also provides excellent performance in MS analysis.[2]
A Validated GC-MS Protocol (Adapted from EPA Method 8041A)
This protocol is adapted from established EPA methodologies for phenolic compounds and insights from the analysis of structurally similar compounds.[2][3][4][5]
Step 1: Sample Preparation and Extraction
The extraction procedure must be tailored to the sample matrix.
-
Aqueous Samples (e.g., Industrial Effluent, Environmental Water):
-
Acidify the water sample to a pH ≤ 2 with a suitable acid (e.g., nitric acid) to ensure the analyte is in its molecular form.[1]
-
Perform a liquid-liquid extraction with a non-polar solvent like toluene or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume.
-
-
Solid Samples (e.g., Soil, Sediment):
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
-
Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with an appropriate solvent system (e.g., hexane/acetone).
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Step 2: Derivatization (Acetylation)
-
To the concentrated extract, add a known amount of an internal standard (e.g., 4-bromophenol).[1]
-
Add sodium carbonate and anhydrous acetic acid to the extract.[1]
-
Heat the mixture to facilitate the acetylation reaction.
-
After cooling, perform a liquid-liquid extraction with hexane to isolate the acetylated derivative.[1]
Step 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions for the acetylated derivative of this compound should be monitored. For the parent compound, the molecular ion would be at m/z 196.
-
Data Interpretation and Quantification
Quantification is achieved by creating a calibration curve using a series of standards of the derivatized analyte with the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1-10 ng/L |
| Limit of Quantification (LOQ) | 5-50 ng/L |
| **Linearity (R²) ** | >0.995 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | <15% |
Diagram: GC-MS Workflow for this compound Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Alternative
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for the quantification of this compound, particularly in less complex matrices or when higher concentrations are expected.[6]
The Rationale Behind Reverse-Phase Chromatography
Reverse-phase HPLC is the most common mode for separating phenolic compounds. The non-polar stationary phase (typically C18) retains the relatively non-polar this compound, while a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol) is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A Validated HPLC-UV Protocol
The following protocol is based on established methods for phenolic compounds and can be adapted for the specific analyte.[6]
Step 1: Sample Preparation
-
Liquid Samples: Depending on the matrix, samples may be injected directly after filtration or may require a simple dilution with the mobile phase.
-
Solid Samples: Extraction with a suitable solvent (e.g., methanol or acetonitrile) followed by filtration is necessary.
Step 2: HPLC-UV Analysis
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (acidified with a small amount of phosphoric or formic acid to suppress the ionization of the phenolic group and improve peak shape) is typically used. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C) for better reproducibility.
-
Injection Volume: 20 µL.
-
-
UV Detector:
-
Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 274-280 nm.
-
Method Validation and Performance
Method validation should be performed according to ICH guidelines and includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10-50 µg/L |
| Limit of Quantification (LOQ) | 50-200 µg/L |
| **Linearity (R²) ** | >0.998 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | <5% |
Diagram: HPLC-UV Analytical Workflow
Caption: General workflow for the HPLC-UV analysis of this compound.
Spectroscopic Characterization: The Power of Confirmation
While chromatographic methods are the workhorses for quantification, spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS)
When coupled with GC or LC, MS provides a "fingerprint" of the molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. The mass spectrum of this compound will show a characteristic molecular ion peak and isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenolic group, C-Cl stretch, and C-F stretches of the trifluoromethyl group.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for definitive structural elucidation. The chemical shifts and coupling patterns in the NMR spectrum are unique to the specific arrangement of atoms in this compound.[8]
Ensuring Data Integrity: The Pillars of a Self-Validating System
A robust analytical method is a self-validating system. This is achieved through a rigorous validation process and the consistent use of quality control measures.
-
Method Validation: As per ICH guidelines, the method must be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
Quality Control:
-
System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Calibration Standards: A calibration curve should be run with each batch of samples.
-
Quality Control Samples: Samples with known concentrations of the analyte should be run periodically to monitor the performance of the method.
-
Internal and Surrogate Standards: Used to correct for variations in extraction efficiency and instrument response.
-
Conclusion: A Framework for Confident Quantification
The analytical quantification of this compound is a critical task in ensuring the safety and efficacy of products and in monitoring its environmental impact. This guide has provided a comprehensive framework for the selection and implementation of robust and reliable analytical methods. By understanding the principles behind each technique and by adhering to rigorous validation and quality control procedures, researchers and scientists can generate high-quality data that can be trusted to make informed decisions. The methodologies outlined herein, adapted from established protocols and scientific principles, provide a solid foundation for the confident quantification of this important chemical entity.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. settek.com [settek.com]
- 3. NEMI Method Summary - 8041A [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
HPLC-UV method for 4-Chloro-3-(trifluoromethyl)phenol analysis
An In-Depth Technical Guide for the Analysis of 4-Chloro-3-(trifluoromethyl)phenol by HPLC-UV
Foreword: A Method Built from First Principles
In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable quantification of halogenated phenolic compounds is paramount. This compound, a molecule characterized by its reactive potential, serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence as a potential impurity or environmental contaminant necessitates a robust analytical method.
This guide deviates from a simple recitation of steps. Instead, it is a narrative of methodological development, grounded in the physicochemical properties of the analyte itself. As scientists, we do not choose our parameters by chance; we predict, test, and validate based on a foundation of chemical principles. Here, we will walk through the logic—from analyte characterization to final method validation—to construct a self-validating and scientifically sound HPLC-UV protocol for this compound.
Analyte Characterization: The Blueprint for Method Development
Understanding the target molecule is the cornerstone of any successful analytical method. The properties of this compound dictate our entire chromatographic strategy.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 g/mol [2] | Influences diffusion characteristics and mass spectrometry response if used. |
| Structure | See Figure 1 | The aromatic ring is the primary chromophore for UV detection. |
| Predicted XLogP3 | 3.8[2] | A high logP value indicates significant hydrophobicity, making reversed-phase chromatography the ideal separation mode. |
| Estimated pKa | ~8.5 - 9.1 | The phenolic hydroxyl group is acidic. To ensure the analyte is in a single, neutral form for consistent retention, the mobile phase pH must be controlled to be at least 2 units below the pKa.[3][4] |
| UV Absorption | ~275-280 nm (estimated) | The benzene ring chromophore typically shows a strong absorbance band in this region, suitable for UV detection.[5][6] |
Figure 1: Chemical Structure of this compound.
The Chromatographic Strategy: Causality in Method Design
Our method development is a direct consequence of the analyte's properties outlined above. Each parameter is selected to address a specific chemical characteristic.
The Separation Mode and Stationary Phase
With an XLogP3 of 3.8, this compound is a non-polar, hydrophobic molecule.[2] This immediately points to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the optimal separation technique. In this mode, a non-polar stationary phase interacts with the hydrophobic analyte.
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating such compounds due to its strong hydrophobic retention mechanism. We will select a modern, high-purity silica C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) to ensure good peak shape and efficiency.
The Mobile Phase: A Question of pH and Polarity
The mobile phase must accomplish two goals: elute the analyte from the column with appropriate retention and ensure the analyte is in a single, stable ionic state.
-
pH Control: The pKa of structurally similar phenols like 3-(trifluoromethyl)phenol is approximately 9.08.[4] To prevent the partial or complete deprotonation of the phenolic hydroxyl group (which would lead to poor peak shape and shifting retention times), the mobile phase must be acidified. By setting the aqueous mobile phase pH to ~2.5-3.0 , we ensure the analyte remains fully protonated (non-ionized), promoting consistent interaction with the C18 stationary phase. Phosphoric acid or formic acid are common and effective choices.[1]
-
Organic Modifier: A water-miscible organic solvent is required to elute the hydrophobic analyte from the C18 column. Acetonitrile (ACN) is an excellent choice due to its low viscosity and UV transparency. Methanol is a suitable alternative.
-
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and increasing the percentage of acetonitrile over time, is superior to an isocratic method. This approach ensures that the target analyte is eluted as a sharp, well-defined peak while also efficiently clearing any more hydrophobic contaminants from the column, reducing analysis time and improving peak capacity.
Detection Wavelength (λ)
The analyte's benzene ring and its substituents constitute a chromophore that absorbs UV light. Phenols typically exhibit a primary absorption maximum (λmax) around 270-280 nm.[5][6] While a full UV scan of a pure standard is the ideal way to determine the absolute λmax, selecting a wavelength of 280 nm is a scientifically sound starting point that provides high sensitivity and selectivity for this class of compounds.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) from an Aqueous Matrix
For quantifying low levels of the analyte in an aqueous matrix like environmental water or process streams, a pre-concentration step is essential. Solid-Phase Extraction (SPE) is a robust and reliable technique for this purpose.[8]
Rationale: The hydrophobic nature of the analyte allows it to be retained on a hydrophobic SPE sorbent while salts and other polar impurities are washed away. Acidifying the sample ensures the analyte is in its neutral form, maximizing its retention on the sorbent.
Protocol:
-
Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent). These are suitable for a wide range of analytes and are stable across a broad pH range.
-
Sample pH Adjustment: For each 100 mL of aqueous sample, add phosphoric acid to adjust the pH to ~2.5.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of purified water (pH 2.5). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of purified water to remove any remaining polar impurities.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This step is critical to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped analyte from the cartridge using two 2 mL aliquots of methanol. Collect the eluate in a clean tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile) for HPLC analysis.
HPLC-UV Analytical Method
Chromatographic Conditions Summary:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation: A System of Self-Verification
A method is only as reliable as its validation. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the method's fitness for purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[9]
-
Procedure: Analyze a blank matrix (e.g., extracted control water) and a spiked sample.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound.
Linearity and Range
-
Procedure: Prepare a series of at least five calibration standards of the analyte in the mobile phase, covering a range from 0.5 µg/mL to 50 µg/mL. Inject each standard and plot the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[7]
-
Procedure: Analyze a sample matrix spiked with the analyte at three different concentration levels (low, medium, high) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
-
Procedure: Determine the signal-to-noise ratio from a series of low-concentration standards.
Robustness
-
Procedure: Intentionally make small variations to the method parameters and assess the impact on the results. Examples include:
-
Varying the column temperature (e.g., ± 2 °C).
-
Varying the mobile phase pH (e.g., ± 0.2 units).
-
Varying the flow rate (e.g., ± 0.1 mL/min).
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, demonstrating the method's reliability during normal use.
Validation Data Summary (Example):
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 102.1% | 90.0% - 110.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.15 µg/mL | - |
| LOQ | 0.5 µg/mL | - |
Workflow Visualization
The entire analytical process, from sample receipt to final data analysis, can be visualized as a logical workflow.
Caption: End-to-end analytical workflow for this compound.
Conclusion
This guide has detailed the development and validation of a robust HPLC-UV method for the analysis of this compound. By grounding our experimental choices in the fundamental physicochemical properties of the analyte, we have constructed a method that is not only effective but also scientifically transparent and defensible. The combination of a targeted solid-phase extraction protocol and a gradient reversed-phase HPLC separation provides the sensitivity, specificity, and reliability required for rigorous quality control and environmental monitoring applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Derivatization of 4-Chloro-3-(trifluoromethyl)phenol for GC analysis
An In-Depth Technical Guide for the Gas Chromatographic Analysis of 4-Chloro-3-(trifluoromethyl)phenol Through Derivatization
Abstract
The accurate and sensitive quantification of substituted phenols, such as this compound, is critical in pharmaceutical development, environmental monitoring, and industrial quality control. However, the inherent characteristics of this molecule—specifically its polarity due to the hydroxyl group and its semi-volatile nature—present significant challenges for direct analysis by gas chromatography (GC).[1] This guide provides an in-depth exploration of derivatization strategies designed to overcome these analytical hurdles. We will delve into the mechanistic rationale behind common derivatization techniques, provide field-proven, step-by-step protocols, and discuss the subsequent GC analysis, empowering researchers to achieve robust and reliable results.
The Analytical Challenge: Why Derivatize this compound?
Gas chromatography is a premier technique for separating volatile and thermally stable compounds.[2] this compound, while possessing some volatility, contains a polar phenolic hydroxyl (-OH) group. This functional group is problematic for GC analysis for two primary reasons:
-
Intermolecular Hydrogen Bonding: The active hydrogen on the hydroxyl group leads to strong intermolecular hydrogen bonds, which significantly decreases the compound's volatility and increases its boiling point.[2] This necessitates higher inlet and oven temperatures, increasing the risk of thermal degradation.
-
Adsorption and Peak Tailing: The polar -OH group can interact strongly with active sites (e.g., residual silanols) on the GC inlet liner and column stationary phase.[3] This adsorption leads to poor chromatographic peak shape, characterized by significant tailing, which compromises resolution and reduces analytical sensitivity.
Derivatization is the strategic chemical modification of an analyte to enhance its suitability for a given analytical method.[3][4] For this compound, the primary goal is to cap the active hydrogen of the hydroxyl group, thereby creating a less polar, more volatile, and more thermally stable derivative.[5][6] This transformation results in sharper, more symmetrical peaks and improved sensitivity.
Strategic Selection of a Derivatization Reagent
The choice of derivatization strategy is not arbitrary; it is dictated by the analytical objective, the required sensitivity, and the available instrumentation. For this compound, three primary strategies stand out: Silylation, Acylation, and Pentafluorobenzylation.
Silylation: The Versatile Workhorse
Silylation is arguably the most common derivatization technique for compounds with active hydrogens.[2][7] The reaction involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2]
-
Mechanism & Reagents: The reaction proceeds via a nucleophilic attack from the phenolic oxygen onto the silicon atom of the silylating agent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent, often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[8]
-
Advantages: TMS derivatives are significantly more volatile and thermally stable.[3] The byproducts of BSTFA are volatile and typically do not interfere with the chromatogram.[9] This method is highly effective and suitable for both GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (MS) analysis.
Acylation: The Classic Approach
Acylation converts the phenol into an ester, which is less polar and more volatile.
-
Mechanism & Reagents: The reaction typically uses an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), often in the presence of a base catalyst like pyridine.[1][10] The catalyst serves to deprotonate the phenol, increasing its nucleophilicity.
-
Advantages: Acylation is a robust and cost-effective method. The resulting ester derivatives are stable and exhibit excellent chromatographic properties. Fluorinated acyl derivatives can also enhance sensitivity for Electron Capture Detectors (ECD).
Pentafluorobenzylation: The High-Sensitivity Specialist
For applications requiring ultra-trace quantification, derivatization can be used to tag the analyte with a group that is highly responsive to a specific detector.
-
Mechanism & Reagents: Using α-Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), the phenol is converted to a pentafluorobenzyl (PFB) ether.[11][12] This reaction is typically performed under basic conditions.[11]
-
Advantages: The primary advantage of this method is the introduction of a polyfluorinated moiety. The resulting PFB ether is highly electronegative and gives a massive response on an Electron Capture Detector (ECD), enabling detection at picogram or even femtogram levels.[11][12][13] This makes it the method of choice for environmental trace analysis.
The logical flow for selecting and applying a derivatization method is outlined below.
Caption: Workflow for selecting and applying a derivatization strategy.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding anhydrous conditions and reagent stoichiometry, is critical for success.
Protocol 1: Silylation with BSTFA + 1% TMCS
This is the recommended general-purpose method for robust quantification and identification by GC-MS.
3.1.1 Materials and Reagents
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Vortex mixer and heating block
-
Nitrogen gas supply for evaporation
3.1.2 Step-by-Step Methodology
-
Sample Preparation: Accurately transfer a known quantity (e.g., 0.1-1.0 mg) of the sample or standard into a GC vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. Crucially, the sample must be anhydrous as silylating reagents are highly moisture-sensitive. [1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue. Then, add 100 µL of BSTFA + 1% TMCS.[1] A 2:1 molar excess of the silylating reagent to active hydrogens is recommended for robust derivatization.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 45-60 minutes.[1][5] Reaction time and temperature may require optimization for complex matrices.[1]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system. No work-up is required.
The chemical transformation is illustrated below:
Caption: The silylation reaction of the target analyte with BSTFA.
Protocol 2: Pentafluorobenzylation with PFBBr for Trace Analysis
This method is ideal for achieving the lowest possible detection limits using a GC-ECD.
3.2.1 Materials and Reagents
-
This compound standard or dried sample extract
-
α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
2 mL GC vials with PTFE-lined screw caps, vortex mixer, heating block
3.2.2 Step-by-Step Methodology
-
Sample Preparation: Place the dried sample extract in a 2 mL vial. Add 100 µL of acetone to dissolve the residue.
-
Reagent Addition: Add approximately 10-15 mg of anhydrous potassium carbonate. This acts as the base to deprotonate the phenol. Add 50 µL of a 50 mg/mL solution of PFBBr in acetone.[11]
-
Reaction: Tightly cap the vial and vortex. Heat at 60-80°C for 1-2 hours.[14] The reaction progress can be monitored by analyzing aliquots over time.
-
Work-up and Extraction: After cooling, add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex vigorously for 1 minute to partition the PFB-ether derivative into the hexane layer and remove the excess base and salts into the aqueous layer.
-
Sample Analysis: Carefully transfer the upper hexane layer to a new GC vial. This solution is now ready for injection onto the GC-ECD system.
Data Summary and Expected Outcomes
The choice of derivatization agent fundamentally alters the analyte's properties. The following table summarizes the expected outcomes.
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) | Pentafluorobenzylation (PFBBr) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Acetate Ester | Pentafluorobenzyl (PFB) Ether |
| Primary Advantage | Versatility, clean byproducts | Cost-effective, stable derivative | Extreme sensitivity with ECD |
| Recommended Detector | GC-MS, GC-FID | GC-FID, GC-MS | GC-ECD |
| Key Consideration | Reagents are moisture sensitive[1] | May require quenching of excess reagent[1] | Requires liquid-liquid extraction step |
| Expected Result | Excellent peak shape, good MS fragmentation | Good peak shape, stable baseline | Very high signal-to-noise at trace levels |
Gas Chromatography and Detection
Proper GC conditions are essential to capitalize on the improved properties of the derivatives.
-
GC Column: A low- to mid-polarity column is recommended. A 30 m x 0.25 mm ID column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) provides excellent resolution for this type of analysis.[2]
-
Injection: Use a split/splitless inlet. A glass inlet liner is recommended to maintain an inert flow path, especially when working with silylating reagents.[9]
-
Temperature Program: A typical starting point would be an initial oven temperature of 80°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min up to 280°C. This should be optimized to ensure baseline separation from any matrix components or reagent byproducts.
-
Detector:
-
FID: Provides robust, universal detection for quantification when standards are available.
-
MS: Essential for positive identification based on the derivative's mass spectrum. The TMS derivative of this compound is expected to show a clear molecular ion and characteristic fragmentation patterns.
-
ECD: The detector of choice for PFB derivatives, offering unparalleled sensitivity for halogenated compounds.[11][12]
-
Conclusion
Direct GC analysis of this compound is hampered by its polarity, leading to poor chromatographic performance. Derivatization is an essential and powerful sample preparation step that transforms the analyte into a form amenable to high-resolution gas chromatography. Silylation with BSTFA offers a versatile and robust method for general identification and quantification, particularly with GC-MS. For applications demanding the highest sensitivity, pentafluorobenzylation with PFBBr coupled with ECD detection provides a solution for ultra-trace level analysis. By understanding the chemistry behind these transformations and adhering to validated protocols, researchers can confidently achieve accurate, reproducible, and sensitive analysis of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. weber.hu [weber.hu]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst -free silylation of alcohols and phenols by promoting HMDS in CH 3 NO 2 as solvent - Green Chemistry (RSC Publishing) DOI:10.1039/B913398D [pubs.rsc.org]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labinsights.nl [labinsights.nl]
- 11. settek.com [settek.com]
- 12. Chemical derivatization analysis of pesticide residues. IX. Analysis of phenol and 21 chlorinated phenols in natural waters by formation of pentafluorobenzyl ether derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 13. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Use of 4-Chloro-3-(trifluoromethyl)phenol in the Synthesis of Novel Herbicides
Executive Summary
The escalating demand for novel herbicides with improved efficacy and environmental profiles has intensified the focus on strategic molecular building blocks. Among these, 4-Chloro-3-(trifluoromethyl)phenol has emerged as a cornerstone scaffold in modern agrochemical synthesis. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an exceptionally valuable precursor for a diverse range of herbicidal compounds, particularly those targeting vital plant enzymes like protoporphyrinogen oxidase (PPO). This guide provides an in-depth technical exploration of the synthesis, reactivity, and application of this pivotal intermediate, offering researchers and development professionals a comprehensive resource for leveraging its potential in the discovery of next-generation herbicides.
The Strategic Importance of this compound in Herbicide Discovery
The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into bioactive molecules is a well-established strategy in agrochemical and pharmaceutical design. The -CF3 group enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity to target proteins.[1] this compound combines this advantageous group with a chlorine atom on a phenolic ring, creating a highly versatile and reactive molecule.
The specific arrangement of the chloro and trifluoromethyl groups on the phenol ring is critical. The electron-withdrawing nature of both substituents acidifies the phenolic proton, facilitating its removal under basic conditions to form a potent phenoxide nucleophile. This enhanced nucleophilicity is central to its utility in forming the ether linkages characteristic of many diphenyl ether herbicides. Furthermore, the steric and electronic profile of the ring is instrumental in the molecule's interaction with the active sites of target enzymes, a key aspect of structure-activity relationships (SAR).
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C7H4ClF3O | [2][3] |
| Molecular Weight | 196.55 g/mol | [2][3] |
| Appearance | Solid | [3] |
| CAS Number | 6294-93-5 | [2] |
| IUPAC Name | This compound | [2] |
The reactivity of this compound is dominated by two primary sites: the phenolic hydroxyl group and the aromatic ring. The hydroxyl group is the most common site of reaction, readily participating in nucleophilic substitution reactions to form ethers, esters, and carbamates. The aromatic ring can undergo electrophilic substitution, although the deactivating effect of the chloro and trifluoromethyl groups makes such reactions less favorable.
Core Synthetic Pathways for Novel Herbicides
The primary application of this compound in herbicide synthesis is as a nucleophile in the formation of diphenyl ether linkages. The Williamson ether synthesis and its variations are the most prevalent methods employed.
Pathway A: Williamson Ether Synthesis for Diphenyl Ether Herbicides
The Williamson ether synthesis is a robust and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4] In the context of herbicide synthesis, this typically involves the reaction of the 4-chloro-3-(trifluoromethyl)phenoxide with an activated aromatic or heteroaromatic ring.
Mechanism Deep Dive: The synthesis begins with the deprotonation of the phenol using a suitable base (e.g., NaOH, K2CO3) to generate the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking an electron-deficient aromatic ring substituted with a good leaving group (e.g., a halogen). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The success of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic electrophile, which stabilize the negatively charged Meisenheimer complex intermediate.
Experimental Protocol: Synthesis of an Oxyfluorfen Analog
Oxyfluorfen is a commercial PPO-inhibiting herbicide that features a diphenyl ether structure.[5] The following protocol outlines a general procedure for the synthesis of a similar structure using this compound.
Materials:
-
This compound
-
2-Chloro-4-nitroanisole (or a similarly activated aromatic electrophile)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-Chloro-4-nitroanisole (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diphenyl ether.
Causality Behind Experimental Choices:
-
Base (K2CO3): A moderately strong base is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.
-
Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K+) while leaving the phenoxide nucleophile highly reactive.
-
Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction.
Workflow for Diphenyl Ether Herbicide Synthesis
Caption: General workflow for the synthesis of diphenyl ether herbicides.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of diphenyl ethers derived from this compound is highly dependent on the substitution pattern of both aromatic rings. SAR studies have revealed several key principles:
-
The 4-chloro and 3-trifluoromethyl groups on the phenolic ring are often crucial for high activity. Variations in this substitution pattern can lead to a significant loss of efficacy.
-
The "para" relationship between the ether linkage and the trifluoromethyl group is generally preferred.
-
Substituents on the second aromatic ring play a critical role in modulating activity and selectivity. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), are often found in potent PPO inhibitors.
Key Pharmacophore Elements for PPO-Inhibiting Herbicides
Caption: Key structural features influencing herbicidal activity.
Analytical and Quality Control
Rigorous analytical monitoring is crucial for successful synthesis.
-
Reaction Monitoring: TLC is a rapid and effective technique for tracking the consumption of starting materials and the formation of the product. GC-MS can be used for more quantitative analysis of reaction kinetics.
-
Purification: Column chromatography is the standard method for purifying the final product. The choice of solvent system (eluent) is critical for achieving good separation.
-
Characterization: The structure and purity of the final compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions.[2][6]
-
Hazards: Harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[2][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
Handling: Use only in a well-ventilated area, such as a fume hood.[6] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9]
Conclusion and Future Outlook
This compound remains a highly relevant and strategically important building block in the ongoing quest for novel herbicides. Its unique combination of chemical properties allows for the efficient synthesis of a wide array of diphenyl ether and other herbicidal structures. Future research will likely focus on developing more sustainable and efficient synthetic routes, as well as exploring novel derivatizations of this versatile scaffold to overcome existing weed resistance challenges. The insights provided in this guide are intended to empower researchers to fully exploit the potential of this key intermediate in the development of innovative crop protection solutions.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Preparation of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate: A Key Intermediate for Pharmaceutical and Agrochemical Development
Executive Summary
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a cornerstone intermediate in the synthesis of high-value chemical entities, most notably the multi-kinase inhibitor drug Sorafenib. Its unique molecular architecture, featuring a reactive isocyanate group and electron-withdrawing chloro and trifluoromethyl substituents, makes it a versatile reagent in medicinal chemistry and agrochemical research.[1][2][3] This guide provides a comprehensive technical overview for its preparation, targeting researchers and drug development professionals. We will delve into the most reliable and scalable synthetic pathway, starting from 2-chlorobenzotrifluoride, and scrutinize each step, from the initial nitration and subsequent reduction to the final, critical conversion of the precursor aniline using triphosgene. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and critical safety procedures are presented to ensure a thorough and practical understanding of the process.
Strategic Importance and Applications
The significance of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate stems from its integral role as a building block in several advanced applications:
-
Pharmaceutical Synthesis : Its most prominent application is in the final coupling step for the synthesis of Sorafenib, a crucial oral medication for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][4][5] The isocyanate group readily reacts with the primary amine of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the critical urea linkage that defines the Sorafenib molecule.[5]
-
Agrochemical Development : The trifluoromethylphenyl moiety is a common feature in modern agrochemicals. This intermediate serves in the production of novel herbicides and insecticides, where the fluorinated group often enhances metabolic stability and biological efficacy.[3][6][7]
-
Materials Science : In polymer chemistry, it is used to create specialty polymers, coatings, and adhesives with enhanced chemical resistance and durability.[6]
The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the reactivity of the isocyanate, making it a highly valuable component for creating specific and stable molecular linkages.[3]
Overview of Synthetic Strategies
The industrial and laboratory-scale synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is predominantly achieved through a multi-step process starting from a readily available precursor. While various methods exist for isocyanate synthesis, the phosgenation of a primary amine remains the most direct and efficient route.
The Phosgenation Approach
The traditional method involves the reaction of an amine with phosgene (COCl₂), a highly toxic and corrosive gas.[8] Due to the extreme hazards associated with handling phosgene, solid phosgene equivalents are now the standard in a laboratory and process chemistry setting. Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, is the most common substitute.[9] It serves as an in situ source of phosgene, offering significantly improved safety and handling characteristics.[9]
Non-Phosgene Alternatives
In line with the principles of green chemistry, significant research has focused on developing phosgene-free pathways to isocyanates.[10][11] These methods, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates, aim to avoid toxic reagents and corrosive byproducts like HCl.[8][12][13] While promising, the triphosgene route remains the most established and reliable for this specific target molecule on a practical scale.
Overall Synthetic Workflow
The most validated pathway begins with 2-chlorobenzotrifluoride and proceeds through nitration and reduction to form the key aniline precursor, which is then converted to the final isocyanate product.
Caption: Overall synthetic workflow from starting material to final product.
The Triphosgene Route: A Detailed Protocol and Mechanistic Scrutiny
This section provides a validated, step-by-step methodology for the synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.
Part 3.1: Synthesis of the Precursor: 4-Chloro-3-(trifluoromethyl)aniline
Step A: Nitration of 2-Chlorobenzotrifluoride
The initial step involves the regioselective nitration of 2-chlorobenzotrifluoride. The use of an acetic anhydride and nitric acid system is preferred over the traditional sulfuric/nitric acid mixture. This system generates acetyl nitrate in situ, a powerful nitrating agent that allows the reaction to proceed efficiently at lower temperatures, thereby minimizing the formation of multi-nitrated impurities and reducing safety risks.[1]
Experimental Protocol:
-
Charge a reactor with 2-chlorobenzotrifluoride and acetic anhydride (mass ratio of 1:2-2.5).[1]
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise, ensuring the temperature is maintained within the 10-15 °C range.[1]
-
After the addition is complete, stir the reaction mixture at this temperature for 3-4 hours.
-
Upon completion (monitored by TLC or GC), carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with an aqueous sodium hydroxide solution and separate the organic layer.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-nitro-2-(trifluoromethyl)chlorobenzene.
Step B: Reduction of 4-Nitro-2-(trifluoromethyl)chlorobenzene
The reduction of the nitro group to a primary amine is a critical transformation. While catalytic hydrogenation or reduction with metal powders like iron are common, an efficient alternative involves a hydrazine hydrate system catalyzed by ferric chloride and activated carbon.[1] This method is advantageous as it avoids the generation of large volumes of iron sludge, a significant environmental concern in industrial processes.[1]
Experimental Protocol:
-
To a solution of the crude nitro compound in a suitable solvent (e.g., ethanol), add activated carbon (1-2% of the mass of the starting o-chlorotrifluoromethane) and FeCl₃·6H₂O.[1]
-
Heat the mixture to reflux (approx. 70-80 °C).
-
Add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic and care should be taken to control the addition rate.
-
After the addition, maintain the reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture and filter through a pad of celite to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-3-(trifluoromethyl)aniline. The product can be purified further by distillation or recrystallization if necessary.[14]
Part 3.2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
This final step converts the aniline to the target isocyanate using triphosgene. The reaction must be conducted under anhydrous conditions, as isocyanates react readily with water. A tertiary amine base, such as triethylamine, is typically used to scavenge the HCl generated during the reaction.
Experimental Protocol:
-
Set up a dry, inert-atmosphere (N₂ or Ar) reaction vessel equipped with a stirrer, dropping funnel, and condenser.
-
Charge the vessel with a solution of triphosgene (approx. 0.4 molar equivalents relative to the aniline) in an anhydrous solvent like dichloromethane (DCM) or toluene.[1][2]
-
Cool the triphosgene solution to -5 to 5 °C.[1]
-
In a separate flask, dissolve the 4-Chloro-3-(trifluoromethyl)aniline (1 equivalent) and triethylamine (approx. 3 equivalents) in the same anhydrous solvent.[2]
-
Add the aniline/triethylamine solution dropwise to the cold triphosgene solution, maintaining the temperature between -5 and 5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete conversion.
-
Cool the reaction mixture. The triethylamine hydrochloride salt will precipitate and can be removed by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude isocyanate.[1]
Part 3.3: Purification and Characterization
The crude product is typically purified by vacuum distillation (rectification) to yield the final product as a low-melting solid or colorless oil.[1]
Key Characterization Data:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃ClF₃NO[2] |
| Molecular Weight | 221.56 g/mol [2] |
| Melting Point | 40-42 °C (lit.)[15] |
| Boiling Point | 86-90 °C / 14 mmHg (lit.)[15] |
| Appearance | White to off-white solid or colorless liquid |
| IR (N=C=O stretch) | ~2250-2275 cm⁻¹ (very strong, characteristic) |
Mechanistic Insight: Isocyanate Formation
Triphosgene thermally decomposes or reacts with catalysts to generate three molecules of phosgene. The aniline then acts as a nucleophile, attacking the electrophilic carbon of phosgene. The resulting carbamoyl chloride intermediate is unstable and, in the presence of a base (triethylamine), undergoes dehydrochlorination to yield the final isocyanate product.
Caption: General mechanism of isocyanate formation using triphosgene.
Safety and Handling: A Critical Imperative
The use of triphosgene necessitates strict adherence to safety protocols. Although it is a solid, it can release phosgene gas upon contact with moisture, heat, or nucleophiles.[16][17] Phosgene is extremely toxic and can be fatal if inhaled.[16][17]
Mandatory Safety Precautions:
-
Engineering Controls : All manipulations of triphosgene must be performed inside a certified, properly functioning chemical fume hood.[16] The installation of a phosgene sensor in the laboratory is highly recommended.[16]
-
Personal Protective Equipment (PPE) : A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory. Respiratory protection may be required depending on the scale and setup.[16]
-
Handling : Triphosgene is moisture and heat-sensitive.[17][18] It should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[17][18]
-
Emergency Procedures :
-
Inhalation : Immediately move the person to fresh air. Seek urgent medical attention.[17][18][19]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[17][19]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18][19]
-
-
Spills and Decontamination : Small spills can be decontaminated by covering with an absorbent material and then slowly adding a basic solution (e.g., aqueous sodium hydroxide or sodium bicarbonate) to neutralize the triphosgene and any resulting phosgene. The area should be evacuated, and cleanup should only be performed by trained personnel with appropriate PPE.[18]
Caption: Critical safety workflow for handling triphosgene.
Conclusion
The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate via the triphosgene-mediated conversion of its corresponding aniline is a robust and well-established method. By following optimized protocols for the prerequisite nitration and reduction steps, and by adhering to stringent safety measures during the final isocyanate formation, researchers can reliably produce this high-value intermediate. As the chemical industry continues to evolve, the development of safer and more sustainable non-phosgene alternatives will be a key area of future research, but the methodology detailed herein represents the current state-of-the-art for practical, scalable synthesis.
References
- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 6. lincoln.history.idaho.gov [lincoln.history.idaho.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unisa.it [iris.unisa.it]
- 11. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]
- 12. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 15. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 [chemicalbook.com]
- 16. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the O-alkylation of 4-Chloro-3-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive and in-depth experimental procedure for the O-alkylation of 4-chloro-3-(trifluoromethyl)phenol, a critical transformation in the synthesis of various pharmacologically and agrochemically significant molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the procedural choices. The guide emphasizes safety, reproducibility, and thorough characterization of the final product, ensuring a self-validating system for achieving high-purity O-alkylated derivatives.
Introduction: The Significance of O-alkylation
The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. The Williamson ether synthesis, a cornerstone of this transformation, involves the reaction of a phenoxide with an alkyl halide. This reaction proceeds via an SN2 mechanism and is widely employed in both laboratory and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1] The trifluoromethyl and chloro-substituted phenolic moiety in this compound is a key structural motif in numerous bioactive compounds. Its O-alkylation allows for the introduction of diverse functionalities, modulating properties such as lipophilicity, metabolic stability, and target binding affinity.
Mechanistic Considerations and Strategic Choices
The O-alkylation of this compound proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.
Key strategic choices in this synthesis include:
-
Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is cost-effective, easy to handle, and sufficiently basic to generate the phenoxide of the acidic this compound.
-
Choice of Alkylating Agent: Primary alkyl halides, such as methyl iodide or ethyl bromide, are ideal for this SN2 reaction as they are less sterically hindered, minimizing the competing E2 elimination pathway.
-
Choice of Solvent: A polar aprotic solvent is preferred to solvate the cation of the base and facilitate the SN2 reaction. N,N-Dimethylformamide (DMF) or acetone are commonly used and effective solvents for this purpose.
Experimental Procedure: O-Methylation of this compound
This section details a robust and reproducible procedure for the O-methylation of this compound to yield 4-chloro-3-(trifluoromethyl)anisole.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | e.g., Sigma-Aldrich | 6294-93-5 |
| Methyl Iodide | ≥99% | e.g., Acros Organics | 74-88-4 |
| Potassium Carbonate (anhydrous) | ≥99% | e.g., Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 68-12-2 |
| Diethyl Ether | Anhydrous, ≥99% | e.g., VWR Chemicals | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house | N/A |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | e.g., Alfa Aesar | 7487-88-9 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | e.g., Cambridge Isotope Laboratories | 865-49-6 |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer (400 MHz or higher)
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Safety Precautions
-
This compound: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[1]
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin.
-
Diethyl Ether: Extremely flammable.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All operations should be conducted in a certified chemical fume hood.
Reaction Setup and Execution
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.4 mmol).
-
Add anhydrous potassium carbonate (e.g., 5.28 g, 38.2 mmol, 1.5 eq) and anhydrous N,N-dimethylformamide (e.g., 50 mL).
-
Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
To the stirring suspension, add methyl iodide (e.g., 1.9 mL, 30.5 mmol, 1.2 eq) dropwise over 5 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 60-70 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude 4-chloro-3-(trifluoromethyl)anisole can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto a pre-packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Characterization of 4-Chloro-3-(trifluoromethyl)anisole
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₈H₆ClF₃O |
| Molecular Weight | 210.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 400-73-7[2][3] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.20 (m, 3H, Ar-H)
-
δ 3.85 (s, 3H, -OCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 158.0, 134.5, 131.0 (q, J = 30 Hz), 125.0 (q, J = 272 Hz), 122.0, 118.0, 112.0, 56.0 (-OCH₃)
-
-
FT-IR (neat, cm⁻¹):
-
2950-2850 (C-H stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O-C stretch), 1300-1100 (C-F stretch)
-
-
GC-MS (EI):
-
m/z (%) = 210 (M⁺), 195, 175, 147
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base, inactive alkylating agent, or insufficient reaction time/temperature. | Use freshly dried potassium carbonate. Check the purity of the alkylating agent. Increase reaction time or temperature slightly. |
| Low Yield | Competing side reactions (e.g., C-alkylation), loss of product during workup. | Ensure the use of a polar aprotic solvent. Be careful during extractions to avoid emulsions. |
| Impure Product | Incomplete reaction, presence of byproducts. | Optimize column chromatography conditions (e.g., change eluent polarity). Consider recrystallization if the product is a solid. |
Conclusion
The O-alkylation of this compound via the Williamson ether synthesis is a reliable and efficient method for the synthesis of valuable aryl ether derivatives. By carefully selecting the base, alkylating agent, and solvent, and by following the detailed experimental and purification protocols outlined in this guide, researchers can consistently obtain high yields of the desired product. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized material for subsequent applications in drug discovery and development.
References
An In-depth Technical Guide to Suzuki Coupling Reactions Involving 4-Chloro-3-(trifluoromethyl)phenol
Introduction: Strategic Importance of Fluorinated Biaryl Phenols
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with precisely controlled properties is paramount. Among the vast array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a titan, offering a robust and versatile tool for the formation of carbon-carbon bonds.[1] This guide delves into a specific, yet highly relevant, application of this reaction: the coupling of 4-Chloro-3-(trifluoromethyl)phenol.
The target molecule, this compound, is a substrate of significant interest. It incorporates three key functionalities: a reactive aryl chloride, a strongly electron-withdrawing trifluoromethyl group, and an acidic phenolic hydroxyl group. The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The resulting biaryl phenol structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This technical guide provides a comprehensive exploration of the Suzuki coupling of this compound, moving beyond a simple recitation of protocols. It aims to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the reaction, enabling them to make informed decisions in their experimental design, troubleshoot potential issues, and adapt the presented methodologies to their specific needs. We will dissect the catalytic cycle, scrutinize the critical role of each reaction component, and present detailed, field-proven protocols for achieving successful and efficient couplings.
Mechanistic Underpinnings: A Tale of Three Steps
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is fundamental to optimizing the reaction for a challenging substrate like this compound.
References
A-Z Guide to Troubleshooting & Optimization in Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for troubleshooting and optimizing the multifaceted process of bringing a new therapeutic to market. Moving beyond rigid templates, this guide emphasizes a foundational understanding of the causal relationships behind experimental choices, fostering a proactive and scientifically rigorous approach to overcoming common and complex challenges.
I. Foundational Principles of a Self-Validating Drug Development Pipeline
The journey from a promising molecule to an approved drug is fraught with complexities and potential pitfalls. A successful drug development program is not merely about executing a series of experiments but about building a self-validating system where each stage informs and de-risks the next. This requires a deep commitment to scientific integrity, logical decision-making, and a thorough understanding of the regulatory landscape.
The core tenets of this approach are rooted in the principles of Quality by Design (QbD), which emphasize that quality should be built into a product with a thorough understanding of the product and the process by which it is developed and manufactured.[1] This philosophy extends beyond manufacturing and should be applied to the entire research and development (R&D) lifecycle. The aim is to design a quality product and manufacturing process that consistently delivers the intended performance.[1]
The Troubleshooting & Optimization Mindset
At its core, effective troubleshooting in drug development is a systematic process of identifying the root cause of a problem and implementing a robust solution. This requires a multi-faceted approach that combines deep scientific expertise with a practical understanding of experimental and process limitations. Optimization, in turn, is the proactive and continuous effort to improve efficiency, reduce costs, and accelerate timelines without compromising quality or safety.[2]
A key challenge in the pharmaceutical industry is navigating the inherent uncertainty of R&D projects.[3] By establishing standardized protocols and fostering transparent communication, teams can better forecast timelines and allocate resources effectively.[3]
II. Preclinical Phase: De-risking Candidates and Building a Solid Foundation
The preclinical stage is a critical juncture where the viability of a drug candidate is first rigorously assessed.[4][5] The primary objectives of this phase are to establish a preliminary safety profile, define the pharmacokinetic (PK) and pharmacodynamic (PD) properties, and gather sufficient data to justify progression to human clinical trials.[6] Meticulous planning and execution during this phase are paramount to avoiding costly failures in later stages.
A. Target Identification and Validation: The First Hurdle
The drug discovery process begins with identifying and validating a biological target that is causally linked to a disease.[7] A significant challenge at this stage is the intricate nature of biological pathways.[7]
Common Troubleshooting Scenarios & Optimization Strategies:
| Challenge | Troubleshooting Approach | Optimization Strategy |
| Off-target effects | - Conduct comprehensive selectivity profiling against a panel of related and unrelated targets. - Utilize computational modeling to predict potential off-target interactions. | - Employ CRISPR or other gene-editing technologies for precise target validation in relevant cellular models. |
| Poor correlation between in vitro and in vivo models | - Evaluate the expression and function of the target in different species and disease models. - Assess the metabolic stability and cell permeability of the compound in relevant biological matrices. | - Develop and utilize more physiologically relevant in vitro models, such as 3D organoids or patient-derived cells. |
| Lack of a clear biomarker | - Perform exploratory biomarker discovery studies using transcriptomic, proteomic, or metabolomic approaches. - Investigate the downstream signaling pathways of the target to identify potential pharmacodynamic biomarkers. | - Integrate biomarker development early into the drug discovery process to enable robust measurement of target engagement and biological activity. |
B. In Vivo Preclinical Study Design: Ensuring Rigor and Relevance
In vivo animal models are essential for understanding the potential impact of a drug on a living system before human trials.[4] However, the predictive value of these studies is highly dependent on their design and execution.[5]
Experimental Protocol: Foundational In Vivo Study Design
-
Define a Clear Hypothesis and Objectives: Clearly state the primary question the study aims to answer.
-
Select the Appropriate Animal Model: The chosen model should accurately recapitulate key aspects of the human disease.
-
Determine Appropriate Group Sizes: Use statistical power calculations to ensure the study is adequately powered to detect meaningful effects.
-
Randomize and Blind: Implement randomization of animals to treatment groups and blinding of investigators to minimize bias.[5]
-
Establish a Detailed Protocol: The protocol should include a comprehensive description of procedures, including animal care, dosing, and endpoint assessment.[4]
-
Define and Validate Endpoints: Endpoints should be relevant to the clinical indication and validated for accuracy and reproducibility.
-
Conduct Robust Data Analysis: Utilize appropriate statistical methods to analyze the data and report all findings, including any adverse events.
C. Navigating Formulation and Bioavailability Challenges
A significant percentage of new chemical entities (NCEs) exhibit poor water solubility, which can severely limit their oral bioavailability and therapeutic potential.[8] Addressing these challenges early in development is crucial.
Common Formulation Issues:
-
Poor Drug Solubility & Dissolution: This can lead to insufficient drug absorption and efficacy.
-
Chemical and Physical Instability: Can impact the product's shelf life and safety.
-
Drug-Excipient Incompatibility: Interactions between the active pharmaceutical ingredient (API) and excipients can lead to degradation.
Optimization Workflow: Early Formulation Screening
Caption: Early formulation development workflow.
III. Chemistry, Manufacturing, and Controls (CMC): Ensuring Quality and Consistency
CMC activities are integral to all stages of drug development and are essential for ensuring the quality, safety, and consistency of the final drug product.[9] Robust CMC practices are a cornerstone of a successful regulatory submission.
A. Process Development and Scale-Up
Transferring a manufacturing process from the laboratory to a larger scale presents numerous challenges. Thorough process validation and the identification of critical process parameters (CPPs) are essential to ensure consistency and quality.[10]
Troubleshooting Logic for Manufacturing Deviations
Caption: Systematic approach to resolving manufacturing deviations.
B. Stability and Shelf-Life Determination
Stability testing is a critical component of CMC, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors.[10]
Key Stability-Indicating Parameters:
| Parameter | Description |
| Assay | Measurement of the active ingredient's potency. |
| Degradation Products | Identification and quantification of impurities. |
| Dissolution | The rate at which the drug product dissolves. |
| Physical Appearance | Changes in color, clarity, or form. |
IV. Leveraging Technology and Data for Enhanced Troubleshooting and Optimization
The pharmaceutical industry is increasingly embracing advanced technologies to streamline R&D processes.[7] Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict drug interactions and identify promising candidates.[2][11]
A. Data Management and Integrity
The vast amounts of data generated during drug development require robust management systems to ensure data integrity and accessibility.[12][13] Centralized data management platforms can streamline workflows and enhance collaboration among research teams.[12][14]
B. Predictive Modeling and In Silico Analysis
Computational modeling and simulation tools can significantly accelerate product development by de-risking and troubleshooting the drug development journey.[11] In silico predictive modeling of drug formulations can save time and resources by providing data-backed insights, reducing the reliance on traditional trial-and-error approaches.[11]
V. Conclusion: A Proactive Approach to Navigating the Complexities of Drug Development
The successful development of a new therapeutic requires a proactive, data-driven, and scientifically rigorous approach to troubleshooting and optimization. By embracing the principles of Quality by Design, leveraging advanced technologies, and fostering a culture of continuous improvement, research organizations can navigate the inherent challenges of the drug development process more effectively. This guide provides a foundational framework for building a self-validating pipeline that not only addresses problems as they arise but also anticipates and mitigates them, ultimately accelerating the delivery of safe and effective medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. fdamapclinical.com [fdamapclinical.com]
- 3. Navigating the Complexities of Research and Development Challenges in the Pharmaceutical Industry: A Profound Exploration | Allex Blog [allex.ai]
- 4. mdpi.com [mdpi.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. proventainternational.com [proventainternational.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. genemod.net [genemod.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. genemod.net [genemod.net]
An In-depth Technical Guide to the Common Impurities in 4-Chloro-3-(trifluoromethyl)phenol and Their Identification
Abstract
4-Chloro-3-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the common impurities associated with this compound, detailing their origins from the synthetic pathway and potential degradation routes. Furthermore, this guide outlines robust analytical methodologies for the identification and quantification of these impurities, empowering researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital chemical building block.
The Critical Role of Impurity Profiling in Drug Development
In the pharmaceutical industry, the control of impurities is a non-negotiable aspect of drug development and manufacturing. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and products.[1][2][3][4][5] Impurities can be broadly categorized as organic, inorganic, and residual solvents, each with the potential to elicit undesirable pharmacological or toxicological effects.[6] Therefore, a thorough understanding and characterization of the impurity profile of a key starting material like this compound are fundamental to ensuring the safety and quality of the final drug product.
Unraveling the Synthetic Pathway and the Genesis of Impurities
The most common synthetic route to this compound involves a multi-step process, typically starting from 2-chlorobenzotrifluoride. Understanding this pathway is crucial for predicting the likely process-related impurities.
A key intermediate in this synthesis is 4-chloro-3-(trifluoromethyl)aniline.[2][7] The journey from 2-chlorobenzotrifluoride to this aniline intermediate, and subsequently to the final phenol product, presents several opportunities for impurity formation.
Impurities from the Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
The synthesis of 4-chloro-3-(trifluoromethyl)aniline generally proceeds via nitration of 2-chlorobenzotrifluoride to form 2-chloro-5-nitrobenzotrifluoride, followed by reduction of the nitro group.[2][7]
-
Starting Material Carryover: Incomplete reaction can lead to the presence of the starting material, 2-chlorobenzotrifluoride , in the final product.
-
Isomeric Impurities from Nitration: The nitration of 2-chlorobenzotrifluoride can yield positional isomers. The directing effects of the chloro and trifluoromethyl groups can lead to the formation of undesired isomers such as 4-chloro-2-nitrobenzotrifluoride and 2-chloro-3-nitrobenzotrifluoride . These nitrated isomers can then be reduced to their corresponding anilines, which are difficult to separate from the desired 4-chloro-3-(trifluoromethyl)aniline.
-
By-products of Reduction: The reduction of the nitro group to an amine can sometimes be incomplete, resulting in the presence of the intermediate, 2-chloro-5-nitrobenzotrifluoride . Over-reduction or side reactions can also occur, though these are generally less common with modern reduction methods.
Impurities from the Conversion of Aniline to Phenol
The conversion of 4-chloro-3-(trifluoromethyl)aniline to this compound is typically achieved through a diazotization reaction followed by hydrolysis.[1]
-
Incomplete Diazotization: Unreacted 4-chloro-3-(trifluoromethyl)aniline is a primary process-related impurity.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive intermediates. Side reactions can lead to the formation of various by-products. For instance, reaction with the chloride counter-ion can lead to the formation of 1,4-dichloro-2-(trifluoromethyl)benzene .
-
Isomeric Phenols: Any isomeric anilines carried over from the previous step will be converted to their corresponding phenols during diazotization and hydrolysis, leading to isomeric impurities such as 3-chloro-5-(trifluoromethyl)phenol and 4-chloro-2-(trifluoromethyl)phenol .
digraph "Synthesis and Impurity Formation of this compound" {
graph [fontname="Arial", fontsize=12, label="Figure 1: Synthesis Pathway and Potential Impurity Formation", labelloc=b, labeljust=c];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mitigating Side Reactions in the Synthesis of 4-Chloro-3-(trifluoromethyl)phenol
Introduction
4-Chloro-3-(trifluoromethyl)phenol is a critical building block in the synthesis of advanced pharmaceutical agents and agrochemicals. Its utility is exemplified by its role as a key intermediate in the production of multi-kinase inhibitors like Sorafenib, a drug used in cancer therapy.[1][2] The industrial-scale synthesis of this compound, however, is fraught with challenges, primarily revolving around the management of side reactions that can significantly impact both yield and purity.
The most prevalent synthetic route proceeds via the diazotization of 4-chloro-3-(trifluoromethyl)aniline, followed by a carefully controlled hydrolysis of the resulting diazonium salt.[3][4] While theoretically straightforward, the high reactivity of the diazonium intermediate opens several competing reaction pathways. This guide provides an in-depth analysis of these side reactions from a mechanistic perspective, offering field-proven strategies and detailed protocols to guide researchers and process chemists toward a more efficient and robust synthesis.
Section 1: The Primary Synthetic Pathway: A Two-Step Transformation
The conversion of 4-chloro-3-(trifluoromethyl)aniline to its corresponding phenol is fundamentally a two-stage process. Understanding the desired transformation is the first step in identifying and controlling deviations.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0–10°C). This converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group.[5][6]
-
Hydrolysis: The aqueous solution of the diazonium salt is then heated. This step facilitates the nucleophilic substitution of the diazonium group by water, releasing nitrogen gas and forming the desired phenolic hydroxyl group.[3][5] The use of a copper sulfate catalyst is common to promote this transformation.[4][7]
Caption: Core workflow for the synthesis of this compound.
Section 2: A Mechanistic Exploration of Key Side Reactions
The diazonium salt is a high-energy intermediate and the lynchpin of the synthesis. Its fate determines the success of the reaction. Several competing pathways can intercept this intermediate, leading to significant impurity formation.
Caption: Competing reaction pathways originating from the diazonium salt intermediate.
Azo Dye Formation: The Most Prevalent Impurity
This is the most common and problematic side reaction during the hydrolysis step. The diazonium cation is a weak electrophile, while the phenol product is a highly activated aromatic ring, especially under less acidic conditions where it can deprotonate to the even more nucleophilic phenoxide ion.[8]
-
Mechanism: The diazonium salt undergoes an electrophilic aromatic substitution reaction with the previously formed this compound. This "coupling" reaction forms a highly colored and difficult-to-remove azo dye impurity.[9]
-
Causality: This reaction is favored when a significant concentration of both the diazonium salt and the phenol product coexist in the aqueous phase. The reaction rate increases as the pH rises, which is why maintaining a strongly acidic environment is critical. Industrial methods have reported that this side reaction can limit yields to around 80% in conventional batch reactors.[10]
Reductive Deamination
In this pathway, the diazonium group is replaced by a hydrogen atom, yielding 1-chloro-2-(trifluoromethyl)benzene.
-
Mechanism: This side reaction can occur through various radical pathways. The diazonium salt can decompose to form an aryl radical, which then abstracts a hydrogen atom from the solvent or other components in the reaction mixture. While specific reagents like hypophosphorous acid (H₃PO₂) are used to intentionally effect this transformation, uncontrolled decomposition can lead to its formation as a byproduct.[5]
-
Causality: Overheating, the presence of trace metal impurities that can initiate single-electron transfer, or extended reaction times can promote the decomposition of the diazonium salt, favoring this pathway.
Competitive Nucleophilic Substitution (Halogenation)
If hydrochloric acid were used for the diazotization instead of sulfuric acid, a Sandmeyer-type reaction could occur, leading to the formation of 1,4-dichloro-3-(trifluoromethyl)benzene.
-
Mechanism: In the classic Sandmeyer reaction, a copper(I) halide is used to catalyze the replacement of the diazonium group with a halide.[5][11] Even without a dedicated copper(I) catalyst, the presence of a high concentration of chloride ions can lead to competitive nucleophilic attack on the aryl cation or radical intermediate, displacing the N₂ group.
-
Causality: This is a textbook example of experimental choice dictating the outcome. The selection of sulfuric acid over hydrochloric acid is a deliberate strategy to eliminate the chloride anion as a competing nucleophile, thereby preventing this side reaction.[4][7]
Section 3: Strategic Process Control for Purity and Yield Enhancement
Mitigating the formation of these byproducts requires precise control over reaction parameters at both stages of the synthesis. The protocols must be designed as self-validating systems where conditions inherently disfavor side reactions.
Optimizing the Diazotization Step
The stability of the diazonium salt is paramount. Its decomposition is a primary source of impurities.
-
Rigorous Temperature Control: The diazotization must be conducted at low temperatures, typically between 0°C and 10°C.[4][7] Exceeding this range significantly accelerates the decomposition of the diazonium salt into highly reactive aryl cations and radicals, which lead to tar and deamination products.
-
Acid Concentration: The concentration of sulfuric acid plays a crucial role in stabilizing the diazonium salt. A patent for the synthesis of the fluoro-analogue highlights that maintaining a sulfuric acid concentration of approximately 30-70% after diazotization is critical for stability and minimizing side reactions like defluorination-hydroxylation.[4] Insufficient acidity can lead to incomplete diazotization and the presence of unreacted aniline, which can also participate in side reactions.
Engineering the Hydrolysis Step for Selectivity
The key to a successful hydrolysis is to maximize the rate of the desired reaction with water while minimizing the intermolecular reaction between the diazonium salt and the phenol product.
-
Two-Phase Reaction System: A highly effective, field-proven strategy is to perform the hydrolysis in a biphasic system consisting of the aqueous diazonium salt solution and a water-insoluble organic solvent, such as toluene or xylene.[7]
-
Causality & Self-Validation: As the desired phenol is formed in the aqueous phase, it is immediately extracted into the organic solvent due to its higher lipophilicity. This physical separation of the phenol product from the diazonium salt reactant effectively shuts down the azo coupling pathway. This elegant solution uses phase separation to ensure the reactants for the primary side reaction cannot interact.[7]
-
-
Controlled Addition and Temperature: The aqueous diazonium salt solution should be added dropwise to the hot (75-85°C) mixture of the organic solvent and aqueous copper sulfate.[7] This ensures that the concentration of the diazonium salt in the reaction vessel at any given moment is low, and that it is immediately consumed in the desired hydrolysis reaction upon introduction to the heated zone. This prevents the accumulation of the unstable intermediate.
Section 4: Experimental Protocols and Data
The following protocol is a synthesis of best practices derived from the patent literature, designed to maximize yield and purity.
Optimized Synthesis Protocol
Part A: Diazotization
-
To a suitable reaction vessel equipped with efficient stirring and cooling, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq).
-
Add a pre-calculated amount of water and concentrated sulfuric acid (targeting a final H₂SO₄ concentration of 30-70% post-diazotization) while maintaining the temperature below 20°C.[4] Stir until a uniform slurry or solution of the aniline sulfate salt is formed.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline sulfate slurry over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[7]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Two-Phase Hydrolysis
-
In a separate, larger vessel equipped for heating, stirring, and distillation, charge an aqueous solution of copper(II) sulfate (catalytic amount) and an organic solvent such as toluene (3-10 parts by weight relative to the starting aniline).[7]
-
Heat this biphasic mixture to 75-85°C with vigorous stirring.[7]
-
Slowly add the cold diazonium salt solution from Part A to the hot toluene/copper sulfate mixture over 2-3 hours. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, maintain the temperature at 75-85°C for an additional hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.
-
Extract the aqueous layer with additional toluene to recover any remaining product.
-
Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.
Data Summary: Impact of Key Parameters
The following table summarizes the critical process parameters and their direct influence on minimizing side reactions, based on data and claims from process chemistry literature.
| Parameter | Optimized Condition | Rationale & Consequence of Deviation | Key Side Reaction Mitigated |
| Diazotization Temperature | 0-10°C | Rationale: Maximizes diazonium salt stability.[4] Deviation: Higher temperatures lead to rapid decomposition, forming tars and radical byproducts. | Reductive Deamination, Tar Formation |
| H₂SO₄ Concentration | 30-70% (final) | Rationale: Stabilizes the diazonium salt.[4] Deviation: Too low may lead to incomplete reaction; too high can alter solubility and reaction kinetics. | Multiple decomposition pathways |
| Hydrolysis System | Biphasic (Water/Toluene) | Rationale: In-situ extraction of the phenol product into the organic phase.[7] Deviation: A single aqueous phase allows the product to react with remaining diazonium salt. | Azo Dye Formation |
| Addition Method | Slow addition of diazonium salt to hot hydrolysis medium | Rationale: Keeps instantaneous concentration of diazonium salt low, favoring hydrolysis over decomposition or coupling. Deviation: Adding all at once can lead to an uncontrolled exotherm and accumulation of the unstable intermediate. | Azo Dye Formation, Tar Formation |
| Acid Choice | Sulfuric Acid (H₂SO₄) | Rationale: Non-nucleophilic counter-ion. Deviation: Using HCl introduces Cl⁻ as a competing nucleophile. | Competitive Nucleophilic Substitution |
Conclusion
The synthesis of this compound is a prime example of classic organic chemistry where process control is the ultimate determinant of success. The primary challenges stem from the inherent reactivity of the benzenediazonium salt intermediate. By understanding the mechanisms of the key side reactions—azo coupling, deamination, and competitive substitution—targeted and effective control strategies can be implemented. The strategic use of a two-phase hydrolysis system stands out as a particularly elegant and effective solution to suppress the most significant impurity pathway. For researchers and drug development professionals, mastering these principles is essential for the reliable and scalable production of this vital chemical intermediate, ensuring both high purity and economic viability.
References
- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Optimization of Temperature and Pressure for the Synthesis of 4-Chloro-3-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. With a focus on the critical parameters of temperature and pressure, this document delves into the two primary industrial synthesis routes: the hydrolysis of 3,4-dichlorobenzotrifluoride and the diazotization of 4-chloro-3-(trifluoromethyl)aniline. Drawing upon established principles of reaction kinetics, thermodynamics, and process optimization, this guide offers detailed experimental protocols, discusses the theoretical underpinnings of process control, and outlines robust safety and analytical methodologies. This document is intended for researchers, chemists, and chemical engineers engaged in the development and optimization of synthetic routes to substituted phenols.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of commercial products, including pharmaceuticals and herbicides. The presence of both a chloro and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties to derivative molecules, often enhancing their biological activity and metabolic stability. The efficient and selective synthesis of this intermediate is therefore of significant industrial importance.
The optimization of reaction conditions, particularly temperature and pressure, is paramount to achieving high yields and purity while minimizing byproduct formation and ensuring operational safety. This guide will explore the two most industrially relevant synthetic pathways to this compound, providing a detailed analysis of how these parameters can be manipulated to achieve optimal outcomes.
Synthetic Strategies and Mechanistic Considerations
Two principal routes dominate the industrial production of this compound:
-
Route 1: Nucleophilic Aromatic Substitution via Hydrolysis of 3,4-Dichlorobenzotrifluoride. This approach involves the displacement of a chlorine atom by a hydroxyl group.
-
Route 2: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline followed by Hydrolysis. This classic method for phenol synthesis proceeds through a diazonium salt intermediate.
The choice between these routes often depends on the availability and cost of starting materials, as well as the desired scale of production. Both pathways are amenable to optimization of temperature and pressure to control reaction rates and selectivity.
The Interplay of Kinetics and Thermodynamics in Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound via the hydrolysis of 3,4-dichlorobenzotrifluoride is a nucleophilic aromatic substitution (SNAr) reaction. The outcome of such reactions can be governed by either kinetic or thermodynamic control.[1]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This is the product with the lowest activation energy barrier.
-
Thermodynamic Control: At higher temperatures, with sufficient energy to overcome activation barriers and allow for reversible reactions, the product distribution is governed by the thermodynamic stability of the products. The most stable isomer will be the major product.
Understanding this principle is crucial when optimizing the reaction temperature. For the hydrolysis of 3,4-dichlorobenzotrifluoride, there is the potential for the formation of the isomeric product, 2-chloro-5-(trifluoromethyl)phenol. The regioselectivity of the reaction is influenced by the electronic effects of the substituents on the benzene ring.[2][3] The trifluoromethyl group is strongly electron-withdrawing, which can influence the position of nucleophilic attack. Careful control of temperature is therefore essential to favor the formation of the desired this compound isomer.
Route 1: Hydrolysis of 3,4-Dichlorobenzotrifluoride
The direct hydrolysis of 3,4-dichlorobenzotrifluoride presents a concise route to the target phenol. This reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely an addition-elimination pathway, where the hydroxide ion attacks the carbon atom bearing a chlorine atom, forming a Meisenheimer complex as an intermediate. The loss of the chloride ion then yields the phenoxide, which is subsequently protonated to give the final phenol product.
Optimization of Temperature and Pressure
Temperature:
-
Effect on Rate: Increasing the temperature will generally increase the rate of reaction. However, excessively high temperatures can lead to the formation of unwanted byproducts through decomposition or side reactions.
-
Effect on Selectivity: As discussed under kinetic vs. thermodynamic control, temperature can influence the regioselectivity of the hydrolysis. Experimental optimization is necessary to determine the optimal temperature that balances reaction rate and selectivity. A patent for the preparation of a related compound, 2-chloro-4-trifluoromethylphenol, from 3,4-dichlorobenzotrifluoride suggests a reaction temperature of 75°C for 52 hours.[4] This provides a valuable starting point for the optimization of the synthesis of the this compound isomer.
Pressure:
-
Maintaining the Liquid Phase: The primary role of pressure in this reaction is to maintain the aqueous reaction mixture in the liquid phase at temperatures above its boiling point at atmospheric pressure.
-
Effect on Reaction Rate: For liquid-phase reactions with a significant activation volume, pressure can influence the reaction rate. However, for many SNAr reactions, the effect of pressure on the rate is less pronounced than that of temperature.
The Role of Phase-Transfer Catalysis (PTC)
The hydrolysis of the water-insoluble 3,4-dichlorobenzotrifluoride in an aqueous base is a biphasic reaction. The rate of such reactions can be significantly enhanced by the use of a phase-transfer catalyst (PTC).[5][6]
Mechanism of PTC: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the hydroxide nucleophile from the aqueous phase to the organic phase where the substrate resides.[7] This is achieved through the formation of a lipophilic ion pair between the catalyst cation and the hydroxide anion.
Selection of a PTC: The choice of catalyst is critical for optimal performance. Factors to consider include the catalyst's solubility in both phases and its stability under the reaction conditions. Tetrabutylammonium and tetrabutylphosphonium salts are commonly used and have been shown to be effective in similar hydrolysis reactions.[8]
Optimization of PTC Parameters:
-
Catalyst Loading: The optimal catalyst concentration needs to be determined experimentally. Typically, a loading of 1-5 mol% relative to the substrate is a good starting point.
-
Stirring Rate: Efficient mixing is crucial in phase-transfer catalyzed reactions to maximize the interfacial area between the two phases.
Experimental Protocol: Optimization of the Hydrolysis of 3,4-Dichlorobenzotrifluoride
The following is a general protocol for a design of experiments (DoE) approach to optimize the synthesis of this compound via hydrolysis.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Sodium hydroxide or potassium hydroxide
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Deionized water
-
Organic solvent for extraction (e.g., toluene or dichloromethane)
-
Acid for neutralization (e.g., hydrochloric acid)
Equipment:
-
High-pressure reactor (autoclave) with temperature and pressure control, and a mechanical stirrer.
-
Analytical instruments (GC or HPLC) for reaction monitoring.
Procedure:
-
Reaction Setup: Charge the high-pressure reactor with 3,4-dichlorobenzotrifluoride, an aqueous solution of sodium or potassium hydroxide, and the phase-transfer catalyst.
-
Design of Experiments (DoE): A factorial or response surface methodology can be employed to systematically investigate the effects of temperature, pressure, base concentration, and catalyst loading. A suggested range for these parameters is provided in the table below.
-
Reaction Execution: Seal the reactor and begin stirring. Heat the reaction mixture to the desired temperature, allowing the pressure to build to the target setpoint.
-
Reaction Monitoring: At regular intervals, carefully take aliquots of the reaction mixture (after cooling and depressurizing a sample loop if necessary) and analyze by GC or HPLC to determine the conversion of the starting material and the formation of the product and any byproducts.
-
Work-up: After the reaction has reached completion or the desired conversion, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel, separate the aqueous and organic layers (if an organic solvent was used or if the product is a liquid). Acidify the aqueous layer to protonate the phenoxide and extract the phenol with an organic solvent.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Table 1: Suggested Parameter Ranges for DoE Optimization of Hydrolysis
| Parameter | Lower Level | Upper Level |
| Temperature (°C) | 70 | 150 |
| Pressure (bar) | 5 | 20 |
| Base Concentration (M) | 2 | 10 |
| Catalyst Loading (mol%) | 1 | 5 |
Route 2: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline
The synthesis of phenols via the diazotization of anilines is a well-established and versatile method. This route involves the conversion of the amino group of 4-chloro-3-(trifluoromethyl)aniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Reaction Mechanism
The process occurs in two main steps:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically sulfuric acid or hydrochloric acid) at low temperatures to form the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then heated, causing the loss of nitrogen gas and the formation of the phenol.
Optimization of Temperature
Temperature control is critical in both stages of this synthesis.
Diazotization Step:
-
Low Temperature is Crucial: Diazonium salts are generally unstable and can be explosive in solid form.[9][10] The diazotization reaction is highly exothermic and must be carried out at low temperatures, typically between 0 and 5°C, to prevent the decomposition of the diazonium salt.[11][12] A patent for the synthesis of the analogous 4-fluoro-3-(trifluoromethyl)phenol specifies maintaining the temperature at 10°C or lower during the addition of sodium nitrite.
Hydrolysis Step:
-
Elevated Temperature Required: The hydrolysis of the diazonium salt requires heating to drive the reaction to completion. The optimal temperature is a balance between a reasonable reaction rate and minimizing the formation of byproducts from side reactions of the reactive diazonium salt.
-
Temperature Range: For the synthesis of 4-fluoro-3-(trifluoromethyl)phenol, a hydrolysis temperature of 75-95°C is recommended when using a solvent extraction workup, and 110-140°C for a steam distillation workup. A similar range would be a good starting point for the chloro-analogue.
Experimental Protocol: Synthesis of this compound via Diazotization
The following protocol is adapted from a procedure for the synthesis of 4-fluoro-3-(trifluoromethyl)phenol and should be optimized for the chloro-analogue.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Deionized water
-
Urea (to quench excess nitrous acid)
-
Copper(II) sulfate (optional, as a catalyst for hydrolysis)
-
Toluene or other suitable organic solvent for extraction
Equipment:
-
Jacketed reactor with temperature control and a mechanical stirrer
-
Dropping funnel
-
Apparatus for steam distillation (optional)
Procedure:
-
Formation of the Aniline Sulfate: In the jacketed reactor, carefully add concentrated sulfuric acid to a mixture of 4-chloro-3-(trifluoromethyl)aniline and water, while maintaining the temperature below 80°C. Cool the resulting solution to below 10°C.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it. Slowly add the sodium nitrite solution to the aniline sulfate solution via a dropping funnel, ensuring the temperature of the reaction mixture is maintained at or below 10°C, ideally between 0-5°C.
-
Quenching Excess Nitrous Acid: After the addition of sodium nitrite is complete, stir the reaction mixture at low temperature for a further 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of urea to quench the excess.
-
Hydrolysis: Heat the diazonium salt solution. A controlled heating ramp to a temperature between 80-120°C is recommended. The evolution of nitrogen gas will be observed. The use of copper(II) sulfate in the hydrolysis step can catalyze the decomposition of the diazonium salt.
-
Work-up:
-
Solvent Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent like toluene. Wash the organic extracts with water and then a dilute sodium bicarbonate solution to remove any residual acid.
-
Steam Distillation: Alternatively, the phenol can be isolated directly from the reaction mixture by steam distillation.
-
-
Purification: Dry the organic extracts over a drying agent and remove the solvent under reduced pressure. The crude phenol can be purified by vacuum distillation or recrystallization.
Table 2: Key Parameters for Diazotization Route
| Step | Parameter | Recommended Range/Value | Rationale |
| Diazotization | Temperature | 0 - 10°C | Prevents decomposition of the unstable diazonium salt. |
| Acid | Sulfuric Acid | Avoids the formation of chlorinated byproducts that can occur with HCl. | |
| Hydrolysis | Temperature | 80 - 140°C | Ensures complete decomposition of the diazonium salt. |
Safety Considerations
Both synthetic routes involve hazardous materials and conditions that require strict safety protocols.
-
High-Pressure Reactions: The hydrolysis of 3,4-dichlorobenzotrifluoride is conducted under pressure. Reactors must be properly rated for the intended operating conditions, and appropriate pressure relief systems must be in place.
-
Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive, especially when isolated as solids.[9][10] It is imperative to keep them in solution and at low temperatures. Excess nitrous acid should always be quenched before heating the reaction mixture.
-
Corrosive and Toxic Reagents: Both routes use strong acids and bases, which are corrosive. 3,4-Dichlorobenzotrifluoride and 4-chloro-3-(trifluoromethyl)aniline are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The diazotization reaction is highly exothermic and requires efficient cooling to maintain temperature control.
Analytical Monitoring and Quality Control
Robust analytical methods are essential for monitoring reaction progress, determining yield, and ensuring the purity of the final product.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for monitoring the disappearance of the starting materials and the appearance of the product. Derivatization of the phenol may be necessary to improve peak shape and resolution.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent technique for monitoring the reaction and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used for the identification of byproducts and for trace-level analysis.
Visualization of Workflows
Experimental Workflow for Optimization of Hydrolysis
Caption: Workflow for the optimization of this compound synthesis via hydrolysis.
Logical Relationship in Diazotization Synthesis
Caption: Key steps and potential side reactions in the diazotization route.
Conclusion
The synthesis of this compound can be effectively achieved through either the high-pressure hydrolysis of 3,4-dichlorobenzotrifluoride or the diazotization of 4-chloro-3-(trifluoromethyl)aniline. The optimal choice of reaction conditions, particularly temperature and pressure, is a critical determinant of yield, purity, and process safety.
For the hydrolysis route, a Design of Experiments approach is recommended to systematically optimize temperature, pressure, and catalyst loading to maximize the reaction rate and selectivity. The use of phase-transfer catalysis is highly advantageous for this biphasic system.
For the diazotization route, stringent temperature control is paramount, with low temperatures required for the diazotization step to ensure the stability of the diazonium salt intermediate, and elevated temperatures necessary for the subsequent hydrolysis.
By applying the principles and protocols outlined in this guide, researchers and process chemists can develop robust, efficient, and safe processes for the synthesis of this valuable chemical intermediate.
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting the Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)phenol: A Senior Application Scientist's Guide
<Technical Guide >
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib, marketed as Nexavar®, is a multi-kinase inhibitor that has become a cornerstone in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Its mechanism of action targets key pathways in tumor progression and angiogenesis, including the RAF/MEK/ERK signaling cascade.[2] The core of the sorafenib molecule is an unsymmetrical diaryl urea structure, the synthesis of which presents several challenges that require careful control and troubleshooting.[3][4]
This guide provides an in-depth technical analysis of a common synthetic route to sorafenib, starting from the readily available 4-Chloro-3-(trifluoromethyl)phenol. We will dissect the critical transformations, anticipate common experimental pitfalls, and provide actionable, field-proven solutions. The focus is not merely on procedural steps but on the underlying chemical principles, empowering researchers to diagnose and resolve issues effectively.
I. Strategic Overview of the Synthesis
The synthesis of sorafenib from this compound is not a direct conversion. The pathway hinges on a series of strategic bond formations. The phenol starting material must first be converted into a key amine intermediate, which is then elaborated to form the final urea-linked diaryl ether structure.
The overall transformation can be visualized as follows:
Caption: High-level synthetic workflow from the phenol starting material to Sorafenib.
II. Critical Stage 1: Conversion of this compound to 4-Chloro-3-(trifluoromethyl)aniline
This initial transformation is arguably the most challenging and least direct step. Phenols are not readily converted to anilines. While classical methods involving harsh conditions exist (e.g., nitration followed by reduction), modern cross-coupling reactions offer a more direct, albeit technically demanding, route.
Recommended Protocol: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. In this case, we adapt the reaction for a phenol, which must first be converted in situ to a sulfonate ester (like a triflate or tosylate) to serve as the electrophilic partner. Ammonia or an ammonia equivalent serves as the nucleophile.
Step-by-Step Methodology:
-
Preparation of the Aryl Sulfonate:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add pyridine (1.5 equiv.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) or p-toluenesulfonyl chloride (TsCl) (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting phenol.
-
Upon completion, quench with water, extract with DCM, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl sulfonate is often used directly in the next step.
-
-
Buchwald-Hartwig Amination:
-
To a dried Schlenk flask, add the crude aryl sulfonate (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos or RuPhos (4-5 mol%).
-
Add a source of ammonia. Using a stable ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS) is often more reliable and manageable than using ammonia gas.[7] Add LHMDS (1.5 equiv.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the flask and heat to 80-110 °C for 12-24 hours. The reaction must be maintained under an inert atmosphere.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aryl Sulfonate | 1. Inactive Catalyst: Pd(0) catalyst may have been oxidized. 2. Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. 3. Insufficiently Anhydrous Conditions: Water can hydrolyze the base and intermediates. 4. Poor Base Quality: The base (e.g., LHMDS) may have degraded upon storage. | 1. Use a fresh source of palladium precursor or pre-form the active Pd(0) catalyst. 2. Handle ligands in a glovebox and use fresh, high-quality material. 3. Ensure all glassware is oven-dried and solvents are rigorously dried. 4. Use a freshly opened bottle of LHMDS or titrate to determine its exact molarity. |
| Formation of Dehalogenated/Desulfonated Byproduct | 1. β-Hydride Elimination: A known side reaction in the catalytic cycle.[5] 2. Reductive processes from impurities. | 1. Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos) which can disfavor this pathway. 2. Lower the reaction temperature and extend the reaction time. |
| Hydrolysis of Aryl Sulfonate back to Phenol | Presence of water or nucleophilic hydroxide ions. | Rigorously dry all reagents and solvents. Use a non-hydroxide base like LHMDS or NaOt-Bu.[8] |
| Difficult Purification | Product co-elutes with ligand or ligand oxide. | Choose a ligand whose oxide has a significantly different polarity (e.g., fluorous-tagged ligands) or use a ligand that can be more easily removed by washing. |
III. Critical Stage 2: Urea Formation
With the key intermediate, 4-Chloro-3-(trifluoromethyl)aniline, in hand, the next critical step is the formation of the urea bond. This is most commonly achieved by reacting the aniline with an activated carbonyl species, which then couples with the second amine component, 4-(4-Aminophenoxy)-N-methylpicolinamide.
The most direct method involves converting the aniline to an isocyanate.
Recommended Protocol: Synthesis via Isocyanate Intermediate
The reaction of an aniline with phosgene or a phosgene equivalent like triphosgene is a standard method to produce isocyanates.[9][10] These are highly reactive intermediates used immediately in the next step.
Step-by-Step Methodology:
-
Isocyanate Formation:
-
Caution: Triphosgene is highly toxic and releases phosgene gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv.) in anhydrous ethyl acetate or toluene.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equiv.).
-
Prepare a solution of triphosgene (0.4 equiv.) in the same solvent and add it dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption at ~2250-2270 cm⁻¹). The crude isocyanate solution is typically used directly.[11]
-
-
Urea Coupling:
-
In a separate flask, dissolve 4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate B, 1.0 equiv.) in an anhydrous polar aprotic solvent like THF or ethyl acetate.[12]
-
Cool this solution to 0 °C and slowly add the freshly prepared isocyanate solution from the previous step.
-
Allow the mixture to warm to room temperature and stir for 2-16 hours. The product, sorafenib, will often precipitate from the reaction mixture.[12]
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum.
-
Phosgene-Free Alternatives
Due to the extreme toxicity of phosgene, safer alternatives for urea synthesis are highly desirable.[13][14][15] One effective method uses 1,1'-Carbonyldiimidazole (CDI) as a carbonylating agent.[16]
Alternative Protocol (CDI Method):
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv.) and CDI (1.05 equiv.) in an anhydrous solvent like DMSO or DMF.[16]
-
Stir at room temperature for 2-3 hours to form the acylimidazole intermediate.
-
Add 4-(4-Aminophenoxy)-N-methylpicolinamide (1.1 equiv.) directly to the mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 40 °C) for an additional 1-4 hours.[16]
-
Upon completion, the product can be precipitated by adding water to the reaction mixture, then collected by filtration.
Troubleshooting Stage 2
Caption: Decision tree for troubleshooting low yields in the urea formation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sorafenib | 1. Isocyanate Degradation: Isocyanates are sensitive to moisture. 2. Symmetrical Urea Formation: The isocyanate can react with the starting aniline if conditions are not controlled. | 1. Ensure all reagents and solvents are scrupulously dry. Prepare the isocyanate and use it immediately.[17] 2. Add the isocyanate solution slowly to the solution of the second amine component. Avoid letting the isocyanate concentration build up. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Reactivity: The nucleophilicity of the aminophenoxy moiety might be reduced. 2. Poor Solubility: Reagents or product may precipitate prematurely. | 1. A small amount of a non-nucleophilic base (e.g., DIPEA) can be added to the amine solution to facilitate the reaction. 2. Switch to a more polar solvent like DMF or NMP, which can better solubilize all components. |
| Product is Difficult to Purify | Contamination with symmetrical ureas or unreacted CDI-adducts. | Precipitation/filtration is the preferred method for purification. If chromatography is needed, a gradient elution from DCM to DCM/MeOH is often effective. For the CDI method, an aqueous workup with a mild acid wash can remove imidazole byproducts.[16] |
IV. Conclusion
The synthesis of sorafenib from this compound is a multi-step process where success in each stage is critical for the overall yield and purity. The initial conversion of the phenol to an aniline via Buchwald-Hartwig amination requires rigorous control over anhydrous and anaerobic conditions and careful selection of the catalyst system. The subsequent urea formation, while more straightforward, demands attention to the handling of reactive intermediates like isocyanates or the proper activation with phosgene-free reagents.
By understanding the causality behind each procedural step and anticipating potential side reactions, researchers can proactively troubleshoot these complex transformations. This guide serves as a framework for rational problem-solving, enabling the efficient and successful synthesis of this important pharmaceutical agent.
References
- 1. N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. tarjomefa.com [tarjomefa.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 10. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6 [sigmaaldrich.com]
- 12. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Mitigating Byproduct Formation in Trifluoromethylphenol Synthesis
Abstract: Trifluoromethylphenols (TFMPs) are pivotal structural motifs in modern pharmaceuticals, agrochemicals, and materials science, primarily due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the trifluoromethyl (-CF3) group.[1][2][3] However, the synthesis of these valuable compounds is frequently plagued by the formation of undesirable byproducts, which complicates purification, reduces yields, and increases production costs. Key challenges include managing regioselectivity between C- and O-trifluoromethylation, preventing over-alkylation, and mitigating process-specific side reactions. This in-depth technical guide provides researchers, chemists, and drug development professionals with a mechanistically grounded understanding of common byproduct formation pathways. We will explore field-proven strategies and detailed protocols for several major synthetic routes, enabling the rational design of cleaner, more efficient, and scalable syntheses of trifluoromethylphenols.
Introduction: The Challenge of Selective Synthesis
The incorporation of a trifluoromethyl group onto a phenol scaffold dramatically alters its physicochemical properties. The potent electron-withdrawing nature of the -CF3 group increases the acidity of the phenolic proton and modulates the reactivity of the entire molecule.[2][4] This makes TFMPs highly valuable, but their synthesis is not trivial. The core challenge lies in directing the reaction to the desired product while suppressing parallel, non-productive pathways.
A successful synthesis hinges on understanding and controlling the delicate balance of reactivity. Simply combining a phenol with a trifluoromethylating agent is often insufficient, leading to a complex mixture of products. This guide moves beyond simple procedural descriptions to explain the causality behind byproduct formation and to provide robust, self-validating protocols designed to minimize these impurities from the outset.
Core Byproduct Formation Pathways: A Mechanistic Overview
Preventing byproduct formation begins with a clear understanding of how and why they form. Several competing reaction pathways are common across various synthetic approaches.
The Regioselectivity Problem: C- vs. O-Trifluoromethylation
When using electrophilic trifluoromethylating agents, such as hypervalent iodine (Togni) reagents, the phenol acts as an ambident nucleophile. Reaction can occur either at the phenolic oxygen (O-trifluoromethylation) to form a trifluoromethyl ether, or directly on the electron-rich aromatic ring (C-trifluoromethylation), typically at the ortho and para positions.[5][6] The desired product in the context of TFMP synthesis is often derived from a starting material where the -CF3 group is already on the ring, but this C-alkylation is a critical byproduct pathway in reactions aimed at producing aryl trifluoromethyl ethers from phenols. When synthesizing a phenol that already has a CF3 group, other electrophilic reactions can still occur on the ring.
dot graph "C_vs_O_Trifluoromethylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंदot Caption: Competing pathways in electrophilic trifluoromethylation of phenols.
Over-Trifluoromethylation
Under certain conditions, particularly with highly reactive reagents or extended reaction times, more than one trifluoromethyl group can be added to the aromatic ring.[7][8] This is especially prevalent in methods that activate the ring, such as visible-light-promoted reactions. Controlling the stoichiometry of the trifluoromethylating agent is critical to prevent the formation of di- and tri-trifluoromethylated impurities.[8]
Hydrolytic Defluorination
The trifluoromethyl group, while generally stable, is not inert. Ortho- and para-trifluoromethylphenols are susceptible to spontaneous aqueous defluorination, a process that can occur under neutral or alkaline conditions.[4][9] This hydrolytic instability is attributed to the ability of the phenolate oxygen to engage in resonance, facilitating an elimination mechanism that cleaves C-F bonds and can ultimately lead to the formation of trifluoroacetic acid (TFA), a persistent environmental pollutant.[9][10] The meta isomer is significantly more resistant to this degradation pathway.[4]
dot graph "Hydrolytic_Defluorination" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंदot Caption: Simplified pathway for hydrolytic defluorination of p-TFMP.
Strategic Control in Key Synthetic Routes
The choice of synthetic strategy dictates the likely byproduct profile. Below are common methods for preparing TFMPs, along with targeted strategies to minimize impurities.
The Sandmeyer Reaction: From Aniline to Phenol
The Sandmeyer reaction is a powerful and versatile method for introducing a variety of functional groups onto an aromatic ring, starting from an aryl amine (aniline).[11] For TFMP synthesis, this involves the diazotization of a trifluoromethylaniline followed by hydrolysis of the resulting diazonium salt.
-
Core Challenge: The primary source of byproducts is the instability of the trifluoromethylbenzenediazonium salt.[12] Decomposition prior to hydrolysis can lead to a host of impurities, including azo compounds and products of radical side reactions.[13]
-
Causality & Control: The stability of the diazonium salt is highly dependent on temperature and acid concentration. Running the diazotization at low temperatures (0–5 °C) is critical. Furthermore, maintaining a sufficiently high concentration of sulfuric acid during both diazotization and subsequent hydrolysis has been shown to improve the stability of the intermediate and increase the yield of the desired phenol.[12]
Table 1: Effect of H₂SO₄ Concentration on Diazonium Salt Stability and Product Yield
| Starting Material | Diazotization Conditions | Hydrolysis Conditions | Byproduct Profile | Yield of Phenol | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-3-trifluoromethylaniline | Low H₂SO₄ conc. | Dilute solution | ~15% decomposition byproducts after 24h at 0°C | Lower | [12] |
| 4-Fluoro-3-trifluoromethylaniline | High H₂SO₄ conc. (30-70%) | High H₂SO₄ conc. (30-70%) | Minimized decomposition | High |[12] |
Self-Validating Experimental Protocol: Synthesis of 4-Fluoro-3-trifluoromethylphenol [12]
-
Sulfate Salt Formation: To a stirred solution of water and sulfuric acid, slowly add 4-fluoro-3-trifluoromethylaniline. Control the addition rate to maintain the temperature below a set point. The aniline sulfate will precipitate.
-
Diazotization: Cool the suspension to 0–5 °C. Add a solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the slurry's appearance. The final sulfuric acid concentration should be maintained between 30-70%.
-
Hydrolysis: Prepare a solution of copper sulfate in aqueous sulfuric acid. Heat this solution to a high temperature (e.g., 140-160 °C). Add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium salt will hydrolyze upon addition, releasing nitrogen gas.
-
Workup: After the addition is complete, cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer to remove residual acid, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield the final 4-fluoro-3-trifluoromethylphenol.
Nucleophilic Aromatic Substitution (SNAr)
This approach involves the displacement of a halide from an activated trifluoromethyl-substituted aryl halide using a strong nucleophile, such as sodium or potassium hydroxide. The reaction is most effective when the trifluoromethyl group and the leaving group (halide) are ortho or para to a strong electron-withdrawing group, which stabilizes the intermediate Meisenheimer complex.
-
Core Challenge: The primary byproducts are ethers, which form if nucleophilic alcohols (e.g., methanol, ethanol) are used as solvents or co-solvents.[14] Incomplete reaction is also a common issue.
-
Causality & Control: The choice of solvent is paramount. Using less nucleophilic or non-nucleophilic solvents such as DMSO, DMF, or higher alcohols (C4 and above) prevents the solvent from competing with the hydroxide nucleophile, thus eliminating the formation of undesired alkoxy byproducts.[14] Driving the reaction to completion requires adequate temperature and reaction time.
dot graph "SNAr_Byproduct_Formation" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} केंदot Caption: Solvent choice dictates byproduct formation in SNAr reactions.
Self-Validating Experimental Protocol: Synthesis of p-Trifluoromethylphenol from p-Trifluoromethylchlorobenzene [15]
-
Reactant Preparation: In a pressure-rated reactor, charge sodium benzylate (prepared from benzyl alcohol and a strong base like NaH) and a non-reactive, high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add p-trifluoromethylchlorobenzene to the reactor. Seal the vessel and heat the mixture to a temperature sufficient to drive the reaction (e.g., 150-200 °C). Monitor the reaction progress by GC or TLC.
-
Intermediate Isolation: Once the reaction is complete, cool the mixture. The intermediate, p-trifluoromethylphenyl benzyl ether, can be isolated through standard aqueous workup and extraction.
-
Hydrogenolysis (Deprotection): Dissolve the isolated ether in a suitable solvent like ethanol. Add a palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas.
-
Final Product Isolation: After the reaction is complete (as monitored by the cessation of hydrogen uptake), filter off the catalyst.[15] Remove the solvent under reduced pressure. The crude p-trifluoromethylphenol can then be purified by distillation or recrystallization.
Direct Electrophilic Trifluoromethylation
While often aimed at producing aryl trifluoromethyl ethers, the direct reaction of phenols with electrophilic trifluoromethylating agents like Togni's reagent is instructive for understanding byproduct formation.[16][17] The primary challenge here is controlling the regioselectivity between O- and C-alkylation.
-
Core Challenge: Electrophilic attack on the aromatic ring, leading to the formation of ortho- and para-trifluoromethylated phenols as byproducts.[5][6]
-
Causality & Control: The outcome is heavily influenced by sterics. Using phenols where the ortho and para positions are blocked by other substituents forces the reaction to occur at the oxygen atom.[18] For unhindered phenols, careful selection of the base and solvent can modulate the reactivity of the phenoxide and the electrophile to favor O-alkylation, though achieving perfect selectivity remains a significant challenge.
Table 2: Regioselectivity in Electrophilic Trifluoromethylation
| Phenol Substrate | Reagent | Conditions | Major Product(s) | Byproduct(s) | Reference |
|---|---|---|---|---|---|
| Phenol | Togni Reagent | NaH, DMF | ortho- and para-CF₃ Phenol | O-CF₃ Ether (minor) | [6] |
| 2,4,6-Trimethylphenol | Togni Reagent | NaH, DMF | 2,4,6-Trimethyl-1-(trifluoromethoxy)benzene | None (ring positions blocked) |[18] |
Conclusion and Future Perspectives
The synthesis of trifluoromethylphenols with high purity and yield is an achievable goal, but it requires a departure from a "one-size-fits-all" approach. By understanding the fundamental mechanisms of byproduct formation—be it competitive C- vs. O-alkylation, intermediate decomposition, or solvent interference—chemists can rationally design reaction conditions to favor the desired product. Strategies such as precise temperature control in Sandmeyer reactions, the use of aprotic solvents in SNAr processes, and leveraging steric hindrance in electrophilic additions are all critical tools. As the demand for complex fluorinated molecules continues to grow, the development of even more selective, efficient, and sustainable synthetic methods will remain a key focus for the scientific community.
References
- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 15. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 16. Togni Reagent II - Enamine [enamine.net]
- 17. Togni reagent II - Wikipedia [en.wikipedia.org]
- 18. chemrevlett.com [chemrevlett.com]
Purifying 4-Chloro-3-(trifluoromethyl)phenol: A Technical Guide to Column Chromatography
This guide provides a comprehensive, in-depth methodology for the purification of 4-Chloro-3-(trifluoromethyl)phenol using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a rationale-driven approach to developing a robust and efficient purification strategy.
Understanding the Target Molecule: Physicochemical Properties of this compound
A successful purification begins with a thorough understanding of the target molecule. This compound possesses a unique combination of functional groups that dictate its behavior during chromatographic separation.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 g/mol [1] | Influences diffusion rates, but is less critical than polarity for solvent selection. |
| Structure | A phenol ring substituted with a chlorine atom and a trifluoromethyl group. | The hydroxyl (-OH) group provides polarity and is a hydrogen bond donor. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and increases lipophilicity. The chlorine (-Cl) atom also contributes to the overall polarity and molecular weight. |
| Predicted Polarity (XLogP3) | 3.8[1] | This value indicates that the compound is relatively nonpolar, suggesting it will have good solubility in moderately polar organic solvents and will not be strongly retained on a polar stationary phase like silica gel. |
| Acidity | Phenolic | The acidic nature of the hydroxyl group can lead to peak tailing on silica gel. This can be mitigated by the addition of a small amount of a modifying agent to the mobile phase. |
The Cornerstone of Separation: Stationary Phase Selection
For the purification of moderately polar organic molecules like this compound, silica gel (SiO₂) is the stationary phase of choice[2][3]. Its high surface area and polar nature provide a strong basis for the separation of compounds with differing polarities. The slightly acidic nature of standard silica gel is a key consideration for phenols, which can sometimes lead to peak tailing due to strong adsorption[2].
Expert Insight: While standard silica gel is generally effective, should significant peak tailing be observed during the methods development phase (TLC), the use of deactivated silica gel or the addition of a small amount of a competitive binder, like triethylamine, to the mobile phase can be considered. However, for this compound, starting with high-purity, mesh size 60-120 Å silica gel is a sound and often sufficient approach.
Mobile Phase Optimization: The Art of Elution
The selection of an appropriate mobile phase (eluent) is the most critical variable in achieving a successful separation. The goal is to find a solvent system that provides a good separation between the target compound and any impurities. This is best achieved through a preliminary screening using Thin Layer Chromatography (TLC) [3][4].
Step-by-Step TLC Method Development
Objective: To identify a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound. This Rƒ range in TLC typically translates to an optimal elution volume in column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
A selection of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp for visualization
Protocol:
-
Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary spotter, carefully apply a small spot of the sample solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Recommended Starting Solvent Systems for TLC:
Based on the predicted nonpolar nature of this compound, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a logical starting point[5].
| Solvent System (v/v) | Expected Rƒ Range | Rationale |
| 10% Ethyl Acetate in Hexanes | Low to Moderate | A good starting point for relatively nonpolar compounds. |
| 20% Ethyl Acetate in Hexanes | Moderate | Increasing the polarity of the mobile phase will increase the Rƒ. |
| 30% Ethyl Acetate in Hexanes | Moderate to High | Further increase in polarity. |
| 10% Dichloromethane in Hexanes | Low to Moderate | Dichloromethane is another excellent solvent for adjusting polarity. |
Self-Validating System: By systematically varying the ratio of the solvents and observing the change in Rƒ, you can quickly hone in on the optimal mobile phase composition. If the spot remains at the baseline, the eluent is not polar enough. If the spot moves with the solvent front, the eluent is too polar[4].
Scaling Up to Column Chromatography: The Purification Workflow
Once an optimal solvent system has been determined by TLC, the purification can be scaled up to a preparative column.
The Column Chromatography Workflow
Caption: A streamlined workflow for the column chromatography purification process.
Detailed Experimental Protocol
Materials:
-
Glass chromatography column
-
Silica gel (60-120 Å mesh size)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC)
-
Collection vessels (test tubes or flasks)
Step 1: Column Packing (Slurry Method)
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent. A good ratio is approximately 1.5-2 mL of eluent per gram of silica gel.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the excess eluent to drain, but never let the top of the silica gel run dry .
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
Step 2: Sample Loading
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions. The size of the fractions will depend on the size of the column and the expected separation.
-
Maintain a constant head of eluent above the silica gel throughout the process.
Step 4: Fraction Analysis
-
Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of the original crude material and a pure standard if available.
-
Develop the TLC plate using the optimized eluent.
-
Identify the fractions that contain only the spot corresponding to the desired product.
Step 5: Isolation of the Purified Compound
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. Common analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system- Column overloading- Poorly packed column | - Re-optimize the eluent using TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles or channels. |
| Peak Tailing | - Compound is too polar for the eluent- Acidic nature of silica interacting with the phenol | - Increase the polarity of the eluent.- Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent. |
| Cracked or Channeled Column | - Column ran dry- Packing was not uniform | - Repack the column.- Always maintain the eluent level above the stationary phase. |
Safety Considerations
-
This compound is harmful if swallowed and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The successful purification of this compound by column chromatography is a systematic process that relies on a fundamental understanding of the molecule's properties and the principles of chromatography. By following the detailed methodology outlined in this guide, from TLC-based method development to careful column execution and analysis, researchers can achieve high purity of the target compound, a critical step in any chemical synthesis or drug development pipeline.
References
Recrystallization techniques for 4-Chloro-3-(trifluoromethyl)phenol
An In-depth Technical Guide: Mastering the Purification of 4-Chloro-3-(trifluoromethyl)phenol via Recrystallization
This guide provides a comprehensive, field-tested framework for the purification of this compound. Moving beyond rote procedures, we delve into the causal relationships between the molecule's unique physicochemical properties and the strategic choices required for successful recrystallization. This document is intended for researchers, chemists, and drug development professionals who require this key building block in its highest state of purity.
Foundational Principles: A Molecule-Centric Approach
This compound is a multifaceted molecule. Its purification by recrystallization is not a generic process but one dictated by the interplay of its distinct functional groups: the acidic hydroxyl group, the electron-withdrawing and lipophilic trifluoromethyl group, and the hydrophobic chloro-substituent, all arrayed on an aromatic scaffold.
The success of any recrystallization hinges on a critical principle: the target compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[1] Impurities, conversely, should either remain highly soluble or be completely insoluble at all temperatures.
The trifluoromethyl (-CF3) group significantly increases the lipophilicity of the aromatic ring while also being a strong electron-withdrawing group, which can influence intermolecular interactions.[2][3] The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding and imparts acidic character, allowing for solubility in polar, protic solvents.[4] The chloro- group (-Cl) further adds to the molecule's hydrophobic character. A successful purification strategy must balance these competing solubility drivers.
Strategic Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization.[5] An ideal solvent system will produce large, well-formed crystals, indicating a slow and selective crystallization process that effectively excludes impurities from the crystal lattice.
Candidate Solvent Analysis
Based on the structural characteristics of this compound, several solvent systems are viable candidates. The selection process involves a trade-off between polarity, boiling point, and interaction potential.
| Solvent System | Boiling Point (°C) | Rationale for Use & Mechanistic Insight | Potential Issues & Mitigation Strategies |
| Toluene/Heptane | ~98-111 | Toluene, an aromatic solvent, effectively dissolves the compound due to π-π stacking interactions with the benzene ring. Heptane acts as an anti-solvent; its non-polar nature reduces the compound's solubility upon cooling or addition, inducing crystallization. This system is excellent for excluding more polar impurities. | Oiling Out: If the solution is cooled too rapidly or is overly saturated, the compound may separate as a liquid instead of a solid. Mitigation: Ensure slow, controlled cooling. Re-heat the oiled-out mixture until a clear solution is achieved and allow it to cool at a slower rate, potentially with gentle stirring. |
| Ethanol/Water | ~78-100 | Ethanol is a polar protic solvent that readily dissolves the phenol through hydrogen bonding with the hydroxyl group. Water serves as a highly effective anti-solvent, drastically reducing solubility. This system is ideal for removing non-polar, "greasy" impurities. | High Solubility: The compound may be too soluble in ethanol even at low temperatures, leading to poor recovery. Mitigation: Use the absolute minimum amount of hot ethanol for dissolution. Add hot water dropwise until the first sign of persistent cloudiness (turbidity) appears before cooling. |
| Dichloromethane (DCM) / Hexane | ~40-69 | DCM is a moderately polar solvent that can dissolve a wide range of organic compounds. Hexane is a non-polar anti-solvent. This low-boiling point system allows for rapid processing but requires careful handling due to volatility. | Rapid Evaporation: The low boiling point of DCM can lead to solvent loss and premature crystallization during handling (e.g., during hot filtration). Mitigation: Work efficiently and use a covered vessel (e.g., an Erlenmeyer flask with a watch glass on top) to minimize evaporation. |
Experimental Workflow for Recrystallization
The logical flow of the recrystallization process is crucial for ensuring purity and yield. The following diagram outlines the key decision points and steps from crude material to final, purified product.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocols
Safety Precaution: this compound is corrosive and harmful if swallowed or in contact with skin.[6][7] Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Protocol 1: Single Solvent System (Toluene/Heptane)
This protocol is effective for removing impurities with significantly different polarity from the target compound.
Equipment:
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filtration flask
-
Vacuum source
Methodology:
-
Preparation: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Initial Dissolution: Add toluene in small portions (e.g., 10-15 mL) and begin heating the mixture to approximately 90-100 °C with stirring.
-
Achieve Saturation: Continue adding toluene dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Anti-Solvent Addition: While maintaining the high temperature, slowly add heptane dropwise to the solution until it becomes slightly turbid (cloudy). Add a few drops of hot toluene to redissolve the precipitate and ensure the solution is saturated.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point to assess purity. The literature melting point for the similar compound 4-(Trifluoromethyl)phenol is 45-47 °C; a sharp melting range close to the literature value for the target compound indicates high purity.[9][10]
Protocol 2: Two-Solvent (Anti-Solvent) System (Ethanol/Water)
This method is particularly useful for removing non-polar impurities.
Equipment:
-
Same as Protocol 1
-
Heated dropping funnel (optional, for adding hot water)
Methodology:
-
Preparation: Place the crude material (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Dissolution: Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the crude solid with stirring.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution shows the first sign of persistent cloudiness. If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v).
-
Drying: Dry the product under vacuum and perform a melting point analysis to confirm purity.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly, perhaps by insulating the flask. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is extremely soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, add a suitable anti-solvent. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" of pure compound if available.[8] |
| Poor Recovery / Low Yield | Too much solvent was used. The crystals were washed with a solvent that was not cold enough. The compound has significant solubility in the solvent even at low temperatures. | Re-process the filtrate by evaporating some solvent and re-cooling. Ensure washing solvent is ice-cold and used sparingly. Re-evaluate the solvent system for one in which the compound has lower cold solubility. |
| Colored Impurities Persist | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: This can sometimes adsorb the product as well, reducing yield. Do not add charcoal to a boiling solution due to the risk of bumping. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
A Technical Guide to Managing Exothermic Hazards in the Synthesis of 4-Chloro-3-(trifluoromethyl)phenol Derivatives
Introduction
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, molecules like 4-Chloro-3-(trifluoromethyl)phenol are vital building blocks for a range of important compounds, including pharmaceuticals and herbicides.[4][5] However, the synthetic routes to these valuable derivatives are often fraught with significant thermal hazards. The reactions involved, particularly diazotization, are notoriously exothermic and can lead to dangerous runaway conditions if not properly understood and controlled.
This technical guide provides researchers, chemists, and process development professionals with an in-depth framework for managing the exothermic risks associated with the synthesis of this compound and its derivatives. Moving beyond a simple recitation of steps, this document delves into the fundamental principles of thermal hazard assessment and outlines a multi-layered strategy for ensuring process safety and control. By integrating theoretical understanding with practical, field-proven methodologies, this guide aims to foster a culture of safety by design.
Synthetic Pathways and Inherent Thermal Risks
A prevalent and commercially relevant method for synthesizing substituted phenols involves the diazotization of an aromatic amine followed by hydrolysis. For this compound, the synthesis typically begins with a precursor like 2-Chloro-5-hydroxybenzotrifluoride or proceeds via the diazotization of 4-chloro-3-(trifluoromethyl)aniline.[5][6] The latter pathway, while effective, contains two critical, energy-intensive steps that demand rigorous control.
The core of the thermal risk lies in the formation and subsequent decomposition of the diazonium salt intermediate (4-chloro-3-(trifluoromethyl)benzenediazonium).
-
Diazotization: The reaction of the primary aromatic amine with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid like sulfuric acid, is highly exothermic.[5][7] The heat of reaction can rapidly increase the system's temperature if not effectively removed.
-
Decomposition: Diazonium salts are metastable intermediates. Uncontrolled temperature increases can lead to their rapid, violent decomposition, releasing a large volume of nitrogen gas and creating a significant risk of a runaway reaction or vessel over-pressurization.
Caption: Key synthetic steps to this compound.
Proactive Thermal Hazard Assessment: A "Safety by Design" Approach
Relying solely on literature procedures without a quantitative understanding of the reaction's thermodynamics is a significant oversight. A "Safety by Design" approach requires a thorough thermal hazard assessment before scale-up. This involves determining several key parameters.
| Parameter | Description | Significance | Measurement Tool |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed during the reaction. | Determines the total cooling duty required. | Reaction Calorimeter (RC1) |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C. | Used to calculate the potential temperature rise. | Reaction Calorimeter (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat were retained by the system (ΔHr / Cp). | A critical indicator of runaway potential. If ΔTad is high, the reaction is high-risk. | Calculated from RC1 data |
| Max Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mass would reach under failure of the cooling system. | This temperature must be safely below the decomposition temperature of the reaction mixture. | Calculated from RC1 data |
| Decomposition Temperature (Td) | The onset temperature at which the reaction mixture begins to decompose uncontrollably. | The absolute "do not exceed" temperature for the process. | Differential Scanning Calorimetry (DSC) |
Workflow for Thermal Hazard Assessment
A systematic workflow ensures that all potential hazards are identified and quantified. This involves a combination of screening techniques and detailed calorimetric studies.
Caption: Workflow for systematic thermal hazard assessment.
A Multi-Layered Strategy for Exothermic Control
Effective management of exothermic reactions relies on multiple, independent layers of control. A failure in one layer should be compensated for by another.
Chemical and Kinetic Controls
The first line of defense is to design a chemical process that is inherently safer.
-
Reagent Concentration: Using a more dilute system increases the overall heat capacity of the reaction mass, meaning the same energy release results in a smaller temperature rise (lower ΔTad). Patent literature often specifies precise water-to-aniline ratios to manage this.[5]
-
Acid Choice and Concentration: The concentration of sulfuric acid is a critical parameter that influences reaction kinetics and the stability of the diazonium salt.[5]
-
Solvent Selection: The choice of solvent impacts not only the reaction but also the overall system's heat capacity and boiling point, which can act as a passive cooling mechanism.
Engineering Controls
Physical hardware and automation provide the next layer of protection.
-
Semi-Batch Operation: The single most important engineering control is the use of a semi-batch process. Instead of mixing all reactants at once (batch), one reactant (typically the sodium nitrite solution) is added slowly and controllably over time.[5] This ensures that the rate of heat generation never exceeds the rate of heat removal by the cooling system.
-
Efficient Heat Transfer: The use of jacketed reactors with high surface area-to-volume ratios and efficient agitation is crucial for removing heat as it is generated.
-
Redundant Cooling: Critical processes should have backup cooling systems (e.g., secondary cooling loops, emergency coolant) in case of primary system failure.
-
Pressure Relief: Reactors must be fitted with correctly sized rupture discs or relief valves to prevent catastrophic over-pressurization in a worst-case scenario.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-3-(trifluoromethyl)phenol
An In-Depth Technical Guide
Introduction
4-Chloro-3-(trifluoromethyl)phenol is a critical structural motif in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural properties, however, present a formidable challenge for synthetic chemists, particularly in the context of transition metal-catalyzed cross-coupling reactions. The inertness of the aryl chloride bond, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the reactive phenolic hydroxyl moiety, necessitates a highly nuanced and strategic approach to catalyst selection.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of cross-coupling reactions involving this valuable substrate. Moving beyond a simple recitation of protocols, we will delve into the causal relationships between catalyst structure, substrate reactivity, and reaction outcomes. By grounding our discussion in mechanistic principles and field-proven methodologies, this document aims to empower scientists to design robust, efficient, and scalable synthetic routes.
Chapter 1: Foundational Principles: Deconstructing the Challenge
A successful cross-coupling strategy begins with a thorough understanding of the substrate's inherent properties. The reactivity of this compound is governed by a delicate interplay of competing electronic and steric factors, alongside the dual-nature of the phenolic group, which can act as either a helpful directing group or a problematic catalyst inhibitor.
The Dichotomy of the Aryl System
The benzene ring of the substrate is influenced by two opposing forces:
-
The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety increases the electrophilicity of the aryl ring. This electronic deficit can facilitate the rate-limiting oxidative addition step by making the carbon-chlorine bond more susceptible to cleavage by a low-valent metal catalyst.[1]
-
The Hydroxyl (-OH) Group: Conversely, the phenolic oxygen is an electron-donating group through resonance, which can counteract the effect of the -CF3 group to some extent. More significantly, its acidic proton and lone pairs of electrons introduce major challenges.
The Inert C-Cl Bond: The Primary Hurdle
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2] Overcoming this hurdle is the central task of the catalyst system. The oxidative addition of an aryl chloride to a Pd(0) center is typically the rate-determining step in the catalytic cycle.[2][3] This requires catalysts that are both highly active and thermally stable. The solution lies in the rational design of ligands that can modulate the electronic and steric environment of the metal center.[2][4] Specifically, electron-rich and sterically bulky phosphine ligands have proven essential for promoting the activation of these inert bonds.[2][5]
The Phenolic -OH Group: Friend or Foe?
The presence of the free hydroxyl group introduces several critical considerations:
-
Acidity and Base Compatibility: The acidic proton can react with the strong bases often required for cross-coupling, leading to the formation of a phenoxide. This can alter the electronic nature of the substrate and potentially lead to unwanted side reactions.
-
Catalyst Inhibition: The oxygen's lone pairs can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.
-
C-O Coupling Pathway: The phenoxide is a competent nucleophile for C-O coupling (O-arylation), which can be an undesirable side reaction or a desired transformation, depending on the synthetic goal.[6][7][8]
The decision to protect the phenol versus performing the reaction on the free phenol is a key strategic choice. While protection adds steps to the synthesis, it can simplify optimization by removing the complications of the free -OH group. However, for efficiency and atom economy, developing protocols that tolerate the free phenol is highly desirable.[9][10]
Chapter 2: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance.[11][12] For a challenging substrate like this compound, success hinges on a catalyst system potent enough to activate the C-Cl bond without being compromised by the phenol.
Catalyst System Selection
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern palladium pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are often superior. These well-defined, air-stable complexes provide a reliable source of monoligated Pd(0) in solution, leading to more reproducible results and higher activity.
-
Ligand Selection: This is the most critical parameter. For aryl chlorides, especially those that are electron-deficient, bulky and electron-rich biarylmonophosphine ligands (often called "Buchwald ligands") are the gold standard.[2]
-
Rationale: These ligands possess two key features. Their large steric bulk promotes the final reductive elimination step to release the product, while their high electron density facilitates the initial, rate-limiting oxidative addition of the C-Cl bond to the palladium center.[2]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points. Their effectiveness in coupling aryl chlorides is well-documented.[2][5]
-
-
Base and Solvent: A moderately strong, non-nucleophilic base is required.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[13] They are strong enough to facilitate the transmetalation step but often do not cause significant decomposition or side reactions related to the phenol.
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane or toluene are common, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[13]
-
Tabulated Data: Representative Catalyst Systems
The following table summarizes catalyst systems that have shown efficacy for the Suzuki-Miyaura coupling of challenging aryl chlorides, providing a strong basis for initial screening.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference Insight |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95% | Effective for electron-deficient aryl chlorides. |
| XPhos-Pd-G3 | (none) | K₂CO₃ | t-BuOH/H₂O | 100 | 90-98% | Pre-catalyst simplifies setup and improves reproducibility.[14] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 80-95% | Highly active system, good for sterically hindered partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this catalyst solution to the reaction vessel. If using a pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), it can be added directly as a solid.
-
Solvent and Degassing: Add the degassed solvent (e.g., toluene/H₂O 10:1). The reaction mixture should be thoroughly degassed again by sparging with an inert gas for 10-15 minutes to prevent catalyst oxidation.[13][15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Chapter 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[16][17] The direct amination of this compound requires a catalyst system that can navigate the challenges of C-Cl activation in the presence of two potentially reactive N-H and O-H bonds.
Catalyst System Selection
-
Palladium and Ligand: As with Suzuki coupling, bulky, electron-rich monophosphine ligands are essential. Generations of ligands have been developed specifically for this transformation.
-
Rationale: The steric bulk of the ligand is critical not only for promoting oxidative addition but also for facilitating the final C-N reductive elimination.[18]
-
Recommended Ligands: BrettPhos and Josiphos-type ligands are highly effective for coupling aryl chlorides with a wide range of primary and secondary amines.[5][18]
-
-
Base Selection: The choice of base is paramount. It must be strong enough to deprotonate the amine nucleophile (or the resulting palladium-amine complex) but not so harsh as to cause decomposition or unwanted reactions with the phenol.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a common and highly effective base for many aminations. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases like K₃PO₄ or Cs₂CO₃ can be superior alternatives.[18]
-
Tabulated Data: Representative Catalyst Systems
| Ligand | Base | Solvent | Temperature (°C) | Coupling Partner Scope | Reference Insight |
| BrettPhos | NaOt-Bu | Toluene | 100-110 | Primary & Secondary Amines | Excellent general ligand for challenging aryl chlorides.[5] |
| RuPhos | LHMDS | Dioxane | 100 | Anilines, Hindered Amines | LHMDS can be milder for substrates with sensitive functional groups. |
| XPhos | K₃PO₄ | t-Amyl alcohol | 110 | Ammonia Equivalents, Hydrazones | Useful for installing a primary amino group.[19] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the required temperature (typically 100-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Chapter 4: Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling terminal alkynes with aryl halides.[20][21] The classic protocol uses a dual-catalyst system, but copper-free variants are increasingly popular to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[21][22]
Catalyst System Selection
-
Classic System (Pd/Cu):
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the traditional choices.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[20][23][24]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used in excess and often serves as the solvent.
-
-
Copper-Free System:
-
Rationale: Eliminating copper prevents Glaser homocoupling, which is particularly problematic in the synthesis of complex molecules and for terminal alkynes prone to oxidation.[22] This comes at the cost of requiring a stronger base and sometimes higher catalyst loading or more specialized ligands.
-
Catalyst System: A robust palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., P(t-Bu)₃, XPhos) and a strong organic or inorganic base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP) is a common setup.[21][22]
-
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., P(t-Bu)₃, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF), followed by the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction to the desired temperature (can range from room temperature to 100 °C). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The successful cross-coupling of this compound is a challenging yet achievable goal that relies on the judicious selection of a highly active and robust catalyst system. For C-C, C-N, and C-C(sp) bond formation, the prevailing strategy involves the use of palladium catalysts supported by bulky, electron-rich phosphine ligands capable of activating the inert C-Cl bond. Careful consideration of the base and solvent is equally critical to manage the reactivity of the free phenolic group and ensure high yields.
As the field of catalysis continues to evolve, emerging technologies may offer new solutions. Nickel catalysis, known for its ability to activate stubborn C-Cl bonds and its lower cost, presents a promising alternative.[3][25] Furthermore, the development of photocatalytic and electrochemical methods could provide novel, milder pathways for these transformations, further expanding the synthetic chemist's toolkit for functionalizing this important molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols | Semantic Scholar [semanticscholar.org]
- 7. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR analysis of 4-Chloro-3-(trifluoromethyl)phenol for structural confirmation
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-3-(trifluoromethyl)phenol for Structural Confirmation
Introduction: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled.
This guide offers a comprehensive analysis of this compound, a substituted aromatic compound, using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the expected spectral features, present a robust experimental protocol, and meticulously interpret the resulting data to provide unequivocal structural confirmation. This self-validating approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently apply these principles in their own work.
Theoretical Framework: Predicting the NMR Landscape of this compound
Before any experiment, a robust theoretical analysis allows us to predict the NMR spectrum. The structure of this compound contains a phenol backbone with three key substituents: a hydroxyl (-OH) group, a chlorine (-Cl) atom, and a trifluoromethyl (-CF₃) group. Each of these exerts a distinct electronic influence on the aromatic ring, which in turn governs the chemical shifts (δ) and spin-spin coupling (J) of the constituent nuclei.
-
Hydroxyl (-OH) Group: The oxygen atom is electronegative, but its lone pairs can donate electron density into the aromatic ring via resonance (+M effect). This effect is strongest at the ortho and para positions, causing increased shielding (a shift to a lower ppm value, or upfield). The ipso-carbon (C-1) attached to the OH group is strongly deshielded and typically appears at a high chemical shift (~150-160 ppm) in the ¹³C spectrum[1].
-
Chlorine (-Cl) Atom: Chlorine is an electronegative atom that withdraws electron density through induction (-I effect), which deshields nearby nuclei. However, like the hydroxyl group, it possesses lone pairs that can be donated into the ring via a weak resonance effect (+M). The inductive effect is generally dominant for halogens, but the resonance effect can still influence the shielding of ortho and para positions[2][3].
-
Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect)[4][5]. It strongly deshields all positions on the ring, particularly the ipso (C-3) and ortho (C-2, C-4) carbons. In the ¹³C NMR spectrum, the carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons can also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF)[6].
Based on these substituent effects, we can predict the relative chemical shifts for the three aromatic protons (H-2, H-5, H-6) and the six unique aromatic carbons.
Experimental Protocol: A Self-Validating Methodology
The quality of an NMR spectrum is directly dependent on the rigor of the sample preparation and data acquisition protocol. The following steps ensure high-quality, reproducible data.
Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[7].
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively simple residual solvent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is also an excellent option, particularly for ensuring the observation of the phenolic -OH proton, as it slows the rate of proton exchange[8]. For this guide, we will proceed with DMSO-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[9]. Vortex the mixture until the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube[7].
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
NMR Data Acquisition
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency lock system will use the deuterium signal from the solvent (DMSO-d₆) to maintain a stable magnetic field[9].
-
Shimming: Perform magnetic field homogenization (shimming) to optimize the field uniformity across the sample, which is critical for achieving sharp spectral lines and high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
The overall workflow for structural confirmation is visualized below.
Caption: Workflow from sample preparation to final structural confirmation.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), the signal integral (number of protons), and the signal multiplicity (splitting pattern). For this compound, we expect to see four distinct signals corresponding to the three aromatic protons and the single hydroxyl proton.
Caption: Structure of this compound with proton numbering.
-
Signal 1 (H-2): This proton is ortho to the powerfully electron-withdrawing -CF₃ group and meta to the -OH and -Cl groups. The strong deshielding from the -CF₃ group will likely make this the most downfield of the aromatic protons. It will appear as a doublet, split by H-6 (meta coupling, J ≈ 2-3 Hz).
-
Signal 2 (H-6): This proton is ortho to the -OH group and meta to the -CF₃ group. It is also adjacent to H-5. It will be split into a doublet of doublets by H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz)[10].
-
Signal 3 (H-5): This proton is ortho to the -Cl group and meta to the -OH group. It is adjacent to H-6. It will be split into a doublet by H-6 (ortho coupling, J ≈ 8-9 Hz)[11].
-
Signal 4 (-OH): The phenolic proton is typically a broad singlet. Its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is often observed further downfield (e.g., 9-11 ppm) due to hydrogen bonding with the solvent[12]. A D₂O exchange experiment can confirm this assignment; upon adding a drop of D₂O, the -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum[13].
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The ipso-carbon attached to the hydroxyl group is also accounted for.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts will be influenced by the attached substituents.
-
C-1 (ipso-OH): Expected to be the most downfield of the ring carbons, around 155 ppm, due to the direct attachment of the electronegative oxygen[1].
-
C-3 (ipso-CF₃): Will be strongly deshielded by the -CF₃ group and will likely show coupling to the fluorine atoms (²JCF).
-
C-4 (ipso-Cl): The chemical shift will be influenced by the electronegativity of chlorine.
-
C-2, C-5, C-6: The chemical shifts of these protonated carbons will be determined by the combined electronic effects of the substituents.
-
-
Trifluoromethyl Carbon (-CF₃): This signal is highly characteristic. It will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz)[6]. Its chemical shift is typically around 120-130 ppm.
Data Summary and Structural Confirmation
The collected and analyzed data should be summarized in a structured format, adhering to established reporting standards[14][15][16].
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Integral | ¹³C δ (ppm) | Multiplicity (¹³C) | J (Hz) |
| OH | ~10.5 | br s | - | 1H | - | - | - |
| H-2 | ~7.6 | d | ~2.5 | 1H | C-2 | - | - |
| H-6 | ~7.4 | dd | ~8.8, 2.5 | 1H | C-6 | - | - |
| H-5 | ~7.2 | d | ~8.8 | 1H | C-5 | - | - |
| - | - | - | - | - | C-1 | s | - |
| - | - | - | - | - | C-3 | q | ~30 |
| - | - | - | - | - | C-4 | s | - |
| - | - | - | - | - | -CF₃ | q | ~272 |
(Note: The chemical shift and coupling constant values in the table are representative and should be replaced with experimentally determined values.)
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Experimental reporting [rsc.org]
Mass spectrometry fragmentation pattern of 4-Chloro-3-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-3-(trifluoromethyl)phenol
Introduction
This compound is a halogenated aromatic compound whose structural elucidation is critical in various scientific domains, including environmental analysis, metabolite identification in drug discovery, and as an intermediate in chemical synthesis. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for its identification and quantification. The utility of MS lies in its ability to generate reproducible fragmentation patterns upon ionization, which serve as a molecular fingerprint.
This guide provides a comprehensive analysis of the theoretical fragmentation pattern of this compound under electron ionization (EI), grounded in established principles of mass spectrometry. As a Senior Application Scientist, the objective here is not merely to present data but to explain the underlying chemical logic that dictates the molecule's dissociation, providing researchers with the predictive power to identify this and structurally related compounds in complex matrices.
The Molecular Ion: The First Clue
Upon entering the mass spectrometer's ion source, this compound (C₇H₄ClF₃O) undergoes electron ionization (EI), typically at 70 eV, to form a molecular ion (M⁺•). The stability of the aromatic ring ensures that this molecular ion peak is prominent in the spectrum.[1][2]
The calculated monoisotopic mass of the molecular ion is 195.99 Da.[3] A critical identifying feature is the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit two distinct molecular ion peaks:
-
M⁺•: at m/z 196 (containing ³⁵Cl)
-
[M+2]⁺•: at m/z 198 (containing ³⁷Cl)
The relative intensity of the m/z 198 peak will be approximately one-third that of the m/z 196 peak, providing an immediate and powerful confirmation of the presence of a single chlorine atom in the molecule.[4]
Primary Fragmentation Pathways: Deconstructing the Molecule
The fragmentation of the this compound molecular ion is driven by the energetic instability of the radical cation and is directed by the functional groups attached to the aromatic ring: the hydroxyl (-OH), chlorine (-Cl), and trifluoromethyl (-CF₃) groups. The most probable fragmentation pathways involve the loss of stable neutral molecules or radicals.
Pathway 1: Loss of a Chlorine Radical (•Cl)
A common fragmentation pathway for chloroaromatic compounds is the homolytic cleavage of the C-Cl bond.
-
M⁺• → [M - Cl]⁺ + •Cl
This results in the formation of a cation at m/z 161 . This fragment corresponds to the 3-(trifluoromethyl)phenol cation. The loss of the chlorine atom means the characteristic isotopic pattern at m/z 161 and 163 will be absent.
Pathway 2: Elimination of Hydrogen Chloride (HCl)
For chlorophenols, the elimination of a neutral HCl molecule is a highly characteristic fragmentation process.[4][5] This often involves the phenolic hydrogen.
-
M⁺• → [M - HCl]⁺• + HCl
This pathway leads to a radical cation at m/z 160 . The resulting ion is likely a highly strained benzyne-type intermediate. This peak is significant as it confirms the presence of both a chlorine atom and a hydroxyl group on the ring.
Pathway 3: Ejection of a Trifluoromethyl Radical (•CF₃)
The C-CF₃ bond is another potential cleavage site. The loss of the trifluoromethyl radical is a known fragmentation route for trifluoromethyl-substituted aromatic compounds.[6][7]
-
M⁺• → [M - CF₃]⁺ + •CF₃
This fragmentation generates a 4-chlorophenol cation at m/z 127 . Importantly, this fragment will retain the chlorine atom, and therefore its corresponding isotopic peak, [M - CF₃ + 2]⁺ , will be observed at m/z 129 with approximately one-third the intensity.
Pathway 4: Decarbonylation (Loss of CO)
Phenolic compounds are known to undergo the loss of carbon monoxide (CO) following ionization, which typically involves ring rearrangement.[1][2]
-
M⁺• → [M - CO]⁺• + CO
This process would lead to a radical cation at m/z 168 , which would also exhibit an isotopic peak at m/z 170 . This fragmentation is often followed by the loss of a hydrogen atom to form a more stable ion.
Visualizing the Fragmentation Cascade
The relationships between the molecular ion and its primary fragments can be visualized as a logical pathway.
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure | Neutral Loss | Notes |
| 196 | 198 | [C₇H₄ClF₃O]⁺• | - | Molecular Ion (M⁺•). Exhibits ~3:1 isotopic ratio. |
| 168 | 170 | [C₆H₄ClF₃]⁺• | CO | Loss of carbon monoxide from the molecular ion. |
| 161 | - | [C₇H₄F₃O]⁺ | •Cl | Loss of a chlorine radical. |
| 160 | - | [C₇H₃F₃O]⁺• | HCl | Characteristic loss of neutral HCl from a chlorophenol.[4][5] |
| 127 | 129 | [C₆H₄ClO]⁺ | •CF₃ | Loss of a trifluoromethyl radical.[6] Retains Cl isotope pattern. |
Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis
To experimentally verify the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is the method of choice. The protocol below is designed for robustness and reproducibility.
Methodology Details:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Create a working solution by diluting the stock solution to approximately 10 µg/mL in the same solvent. This concentration prevents detector saturation while ensuring adequate signal intensity.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250 °C. A splitless injection ensures maximum transfer of the analyte to the column, which is ideal for trace analysis.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl-methylpolysiloxane). This stationary phase provides excellent separation for a wide range of aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and separation from potential impurities.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-350. This range is sufficient to capture the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.
-
Workflow Visualization
Caption: Standard workflow for the GC-MS analysis of the target compound.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich tapestry of diagnostically significant ions. The definitive identification of this compound relies on observing the correct molecular ion cluster at m/z 196/198, followed by the logical and expected neutral losses of •Cl, HCl, •CF₃, and CO. By understanding the chemical principles that govern these dissociation pathways, researchers and drug development professionals can confidently identify this analyte, distinguish it from isomers, and characterize its presence in complex samples with a high degree of scientific certainty. The provided GC-MS protocol serves as a robust starting point for obtaining high-quality, verifiable data.
References
- 1. whitman.edu [whitman.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. benchchem.com [benchchem.com]
Efficacy comparison of herbicides derived from different halogenated trifluoromethylphenols
An In-depth Technical Guide
A Senior Application Scientist's Guide to Structure, Mechanism, and Performance
This guide provides an in-depth analysis of herbicides derived from halogenated trifluoromethylphenols, a critical class of compounds in modern agriculture. We will explore the core mechanism of action, delve into the structure-activity relationships dictated by halogen substitution, and present a comparative analysis of key commercial herbicides. This document is intended for researchers and professionals in the fields of agrochemical discovery and weed science, offering both foundational knowledge and practical methodologies for efficacy evaluation.
The Central Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition
Herbicides derived from trifluoromethylphenols, particularly the diphenyl ether class, primarily function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3][4] This enzyme is vital for the biosynthesis of both chlorophyll and heme, as it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][5]
The inhibition of PPO leads to a cascade of cytotoxic events:
-
Accumulation of Substrate : When PPO is blocked, its substrate, PPGIX, accumulates and leaks from its normal location in the chloroplast into the cytoplasm.
-
Light-Dependent Oxidation : In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX in the presence of light and oxygen.
-
Photosensitization : The resulting accumulation of PPIX, a potent photosensitizer, absorbs light energy.[2][5] This energy is transferred to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).
-
Cellular Damage : Singlet oxygen initiates lipid peroxidation, rapidly destroying cell membranes.[1] This leads to cellular leakage, loss of function, and ultimately, rapid tissue necrosis, which is visible as burning or desiccation of the plant tissue within hours of application.[1]
This light-dependent, contact-driven mode of action is a hallmark of PPO-inhibiting herbicides.[3][6]
Caption: Mechanism of PPO-inhibiting herbicides.
Key Herbicide Families: The Influence of Halogenation
The specific type and position of halogen atoms on the trifluoromethylphenol structure are critical determinants of herbicidal efficacy, crop selectivity, and application timing. The trifluoromethyl (-CF₃) group itself significantly enhances the herbicidal activity of these compounds.[7] Below, we compare several key diphenyl ether herbicides.
| Herbicide | Key Substituents | Primary Application | Spectrum of Control |
| Acifluorfen | Chloro (-Cl) group on the trifluoromethyl-phenoxy ring; Nitro (-NO₂) group.[8] | Post-emergence[2] | Broadleaf weeds and some grasses in soybeans, peanuts, and rice.[2][8] |
| Fomesafen | Chloro (-Cl) group on the trifluoromethyl-phenoxy ring; Sulfonamide group.[9] | Pre- and Post-emergence[10] | Broadleaf weeds in soybeans and other beans.[9][10] Known for residual soil activity.[10] |
| Lactofen | Chloro (-Cl) group on the trifluoromethyl-phenoxy ring; Ester linkage.[11] | Post-emergence | Broad-spectrum control of broadleaf weeds in soybeans, cotton, and peanuts.[12] |
| Oxyfluorfen | Chloro (-Cl) group on the trifluoromethyl-phenoxy ring; Nitro (-NO₂) and Ethoxy (-OC₂H₅) groups.[3] | Pre- and Post-emergence[6][13] | Broad-spectrum control of annual broadleaf and grassy weeds in various crops including vegetables and tree fruits.[13][14] |
Causality Insight: The presence of a chlorine atom at the position ortho to the ether linkage and a trifluoromethyl group at the para position on the phenoxy ring is a common structural motif for high PPO-inhibiting activity. Variations in the other benzene ring (e.g., carrying a carboxylic acid group in Acifluorfen or a sulfonamide in Fomesafen) modulate properties like water solubility, soil persistence, and the plant's ability to metabolize the herbicide, which in turn dictates crop selectivity and application method.[2][9] For example, soybeans exhibit tolerance to acifluorfen and fomesafen through metabolic detoxification via glutathione S-transferase.[2][9]
Comparative Efficacy: A Quantitative Overview
Direct comparison of herbicide efficacy requires standardized bioassays. The data below is synthesized from various studies to illustrate relative performance. Efficacy is often expressed as the dose required to achieve 50% (ED₅₀) or 90% (ED₉₀) control of a target weed. Lower values indicate higher potency.
| Herbicide | Target Weed | Growth Stage | ED₉₀ (g a.i./ha) | Source(s) |
| Acifluorfen | Common Ragweed (Ambrosia artemisiifolia) | Post-emergence | ~140 - 280 | [2] |
| Fomesafen | Palmer Amaranth (Amaranthus palmeri) | Post-emergence | ~105 - 210 | [15][16] |
| Lactofen | Common Waterhemp (Amaranthus tuberculatus) | Post-emergence | ~90 - 180 | [17] |
| Oxyfluorfen | Barnyardgrass (Echinochloa crus-galli) | Pre-emergence | ~240 - 480 | [6][14] |
Note: These values are illustrative and can vary significantly based on environmental conditions, weed biotype, and formulation.
Field Insights:
-
Speed of Action: Lactofen and Acifluorfen typically show very rapid foliar necrosis, often within hours of application, consistent with their primary post-emergence, contact-driven activity.[12][18]
-
Residual Control: Fomesafen and Oxyfluorfen provide extended weed control due to their greater soil persistence, making them effective as pre-emergence herbicides.[10][19] However, this persistence can lead to carryover issues affecting rotational crops if application rates and timings are not carefully managed.[10]
-
Crop Safety: Selectivity is paramount. While fomesafen is relatively safe for soybeans, it can cause injury to corn.[9] Lactofen can cause temporary "bronzing" or necrotic spotting on soybean leaves, though the crop typically recovers.[20]
Experimental Protocols for Efficacy Evaluation
A robust, repeatable protocol is essential for accurately comparing herbicide efficacy. The following describes a standard whole-plant dose-response bioassay conducted in a greenhouse setting.
Protocol: Greenhouse Dose-Response Bioassay
1. Plant Preparation:
- Seed Sourcing: Obtain seeds of the target weed species (e.g., Amaranthus palmeri) and a susceptible crop species (e.g., Glycine max). Include a known susceptible population as a biological check.[21]
- Planting: Sow 5-10 seeds in 10 cm diameter pots filled with a standardized greenhouse potting mix.
- Germination & Thinning: Allow seeds to germinate and grow in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod). After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot).
- Growth Stage: Grow plants until they reach the target growth stage for application (e.g., 4-leaf stage for post-emergence trials).
2. Herbicide Preparation and Application:
- Dose Range Selection: Prepare a logarithmic series of herbicide doses. A typical series for a new compound might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the anticipated field application rate.[22] Using a rate double the intended label rate is critical for assessing crop tolerance.
- Solution Preparation: Prepare spray solutions for each dose using a commercial formulation of the herbicide. Include any required adjuvants (e.g., crop oil concentrate) as specified on the product label.
- Application: Use a calibrated track sprayer to apply the herbicide solutions to the plants. This ensures uniform coverage and application volume (e.g., 200 L/ha).
3. Data Collection and Analysis:
Incubation: Return treated plants to the greenhouse and arrange them in a randomized complete block design.
Visual Assessment: At set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete plant death).
Biomass Measurement: At the final assessment (e.g., 21 DAT), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.
Statistical Analysis: Analyze the biomass data (expressed as a percentage of the untreated control) using non-linear regression to fit a log-logistic dose-response curve. From this curve, calculate the ED₅₀ and ED₉₀ values.
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Conclusion and Future Outlook
Herbicides derived from halogenated trifluoromethylphenols are indispensable tools for weed management. Their efficacy is intrinsically linked to their function as PPO inhibitors, a mechanism that provides rapid, light-activated herbicidal action. The structure-activity relationship is clear: the trifluoromethyl group acts as a potent activating moiety, while the type and position of halogen substituents, along with other functional groups, fine-tune the herbicide's spectrum of activity, soil behavior, and crop selectivity.
A thorough understanding of these relationships, validated through rigorous and standardized experimental protocols, is crucial for the development of new active ingredients. Future research will likely focus on designing novel substitution patterns to overcome emerging weed resistance to PPO inhibitors and to enhance crop safety profiles, ensuring the continued utility of this vital class of herbicides.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Acifluorfen - Wikipedia [en.wikipedia.org]
- 3. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. researchgate.net [researchgate.net]
- 8. Acifluorfen | C14H7ClF3NO5 | CID 44073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fomesafen - Wikipedia [en.wikipedia.org]
- 10. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. Lactofen - Wikipedia [en.wikipedia.org]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. pomais.com [pomais.com]
- 14. pomais.com [pomais.com]
- 15. revista-agroproductividad.org [revista-agroproductividad.org]
- 16. researchgate.net [researchgate.net]
- 17. assets.ctfassets.net [assets.ctfassets.net]
- 18. Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells : Accumulation of Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. awiner.com [awiner.com]
- 20. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apvma.gov.au [apvma.gov.au]
A Senior Application Scientist's Guide to the Relative Reactivity of Chloro- vs. Bromo-Trifluoromethylphenols in Cross-Coupling Reactions
Abstract
Trifluoromethyl-substituted phenols are cornerstone building blocks in modern medicinal chemistry, prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The synthesis of complex drug candidates frequently relies on palladium-catalyzed cross-coupling reactions to functionalize these aromatic cores. A critical decision in synthesis design is the choice of the halide handle: the highly reactive but more costly bromo-substituent versus the economical but less reactive chloro-substituent. This in-depth guide provides a technical analysis of the fundamental principles governing this reactivity difference, offers a comparative look at their performance in key cross-coupling reactions, and presents practical, field-proven strategies for optimizing reactions involving the more challenging chloro-trifluoromethylphenols.
Introduction: The Halogen Dilemma in Pharmaceutical Synthesis
In drug development, the path from a lead compound to a viable drug candidate is paved with strategic chemical modifications. Trifluoromethylphenols are frequently employed scaffolds due to the unique electronic properties conferred by the -CF3 group.[2] Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for elaborating these structures.[3][4][5]
The choice between a bromo- or chloro- handle on the trifluoromethylphenol starting material represents a classic trade-off between reactivity and cost.[6] Aryl bromides are generally more reactive, often leading to higher yields under milder conditions.[6] However, the corresponding aryl chlorides are significantly more cost-effective and available in greater diversity, making them highly desirable for large-scale synthesis.[7] Understanding the nuances of their relative reactivity is therefore paramount for efficient and economical drug development.
Part 1: Fundamental Principles Governing C-X Bond Reactivity
The observed difference in reactivity between chloro- and bromo-trifluoromethylphenols is not arbitrary; it is dictated by fundamental chemical principles, primarily centered on the rate-determining oxidative addition step of the catalytic cycle.
The Decisive Role of Bond Dissociation Energy (BDE)
The initial and often rate-limiting step in most palladium-catalyzed cross-coupling cycles is the oxidative addition, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.[6][8] The efficiency of this step is directly related to the strength of that bond. The carbon-bromine (C-Br) bond is inherently weaker and thus has a lower bond dissociation energy (BDE) than the carbon-chlorine (C-Cl) bond.[6][9][10][11]
| Bond | Typical BDE (kJ/mol) | Implication |
| C-Cl | ~327-339 | Stronger bond, requires more energy to break, slower oxidative addition.[9][10][11] |
| C-Br | ~276-285 | Weaker bond, requires less energy to break, faster oxidative addition.[9][10][11] |
This fundamental difference in bond strength is the primary reason for the general reactivity trend in cross-coupling: I > Br > OTf > Cl .[12][13]
The Electronic Impact of the Trifluoromethyl (-CF3) Group
The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine.[2] This has a significant and favorable impact on the oxidative addition step. An EWG makes the aromatic ring electron-deficient, which enhances its ability to accept back-donation from the electron-rich Pd(0) center in the pre-reactive complex.[14] This electronic pull facilitates the cleavage of the C-X bond, generally accelerating the rate of oxidative addition for both chloro- and bromo-substrates compared to their non-fluorinated analogs.[15][16]
Despite this acceleration, the intrinsic strength of the C-Cl bond means that chloro-trifluoromethylphenols still require more forcing conditions or specialized catalysts to react efficiently compared to their bromo- counterparts.
Part 2: Comparative Analysis in Key Cross-Coupling Reactions
The theoretical principles of reactivity translate directly into practical differences in the laboratory. Below is a comparative analysis of chloro- and bromo-trifluoromethylphenols in three essential coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)-C(sp²) bonds. The reactivity gap between bromo and chloro substrates is pronounced.
-
Bromo-Trifluoromethylphenols: These substrates typically react under "standard" Suzuki conditions, often with simple palladium sources like Pd(OAc)₂ and common phosphine ligands such as PPh₃ or P(o-tol)₃.
-
Chloro-Trifluoromethylphenols: Efficient coupling of these substrates was historically challenging. The breakthrough came with the development of highly active catalyst systems. These systems utilize bulky, electron-rich ligands that promote the difficult oxidative addition step. Key ligand classes include:
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Aryl Halide Substrate | Catalyst System | Conditions | Typical Yield | Causality Behind Choices |
|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)phenol | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90 °C, 4h | >90% | The weaker C-Br bond allows for efficient oxidative addition with a standard, less electron-rich catalyst. |
| 4-Chloro-2-(trifluoromethyl)phenol | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane, 110 °C, 12h | >85% | The strong C-Cl bond requires a highly active catalyst. The bulky, electron-rich SPhos ligand accelerates oxidative addition, making the reaction feasible.[17][18] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals. The same reactivity principles apply.
-
Bromo-Trifluoromethylphenols: Readily undergo amination with a wide range of amines using first and second-generation Buchwald-Hartwig ligands.
-
Chloro-Trifluoromethylphenols: Require the use of advanced, sterically hindered biarylphosphine ligands. Ligands like RuPhos and BrettPhos were specifically designed to facilitate the coupling of electron-deficient aryl chlorides with a broad scope of primary and secondary amines.[17]
Table 2: Representative Buchwald-Hartwig Amination Performance
| Aryl Halide Substrate | Amine | Catalyst System | Conditions | Typical Yield | Causality Behind Choices |
|---|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)phenol | Morpholine | Pd(OAc)₂, BINAP, NaOtBu | Toluene, 100 °C, 8h | ~95% | A standard second-generation ligand like BINAP is sufficient for the reactive bromo-substrate. |
| 4-Chloro-2-(trifluoromethyl)phenol | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | Toluene, 110 °C, 18h | ~92% | RuPhos is a superior ligand for coupling secondary amines with challenging aryl chlorides, overcoming the high activation barrier of C-Cl bond cleavage.[17] |
Sonogashira Coupling (C-C sp Bond Formation)
Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is vital for creating rigid, linear structures.[4] The reaction typically involves both palladium and copper(I) co-catalysis.[19]
-
Bromo-Trifluoromethylphenols: Couple efficiently under standard Sonogashira conditions.
-
Chloro-Trifluoromethylphenols: Are notoriously difficult substrates for Sonogashira coupling.[4] Achieving good yields often requires higher temperatures, higher catalyst loadings, or specialized copper-free conditions with highly active palladium/phosphine or palladium/NHC systems.[20][21]
Table 3: Representative Sonogashira Coupling Performance
| Aryl Halide Substrate | Alkyne | Catalyst System | Conditions | Typical Yield | Causality Behind Choices |
|---|---|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)phenol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 65 °C, 6h | >90% | The classic Pd/Cu co-catalyst system is highly effective for aryl bromides.[19][22] |
| 4-Chloro-2-(trifluoromethyl)phenol | Phenylacetylene | Pd(OAc)₂, SPhos, Cs₂CO₃ | 1,4-Dioxane, 120 °C, 24h | ~70% | A copper-free, highly active Pd/SPhos system is employed to force the difficult oxidative addition of the aryl chloride, which is often sluggish in traditional Sonogashira protocols. |
Part 3: Practical Guidance & Protocol Design
Success with less reactive chloro-substrates hinges on rational catalyst selection and protocol design.
Catalyst Selection Workflow
The choice of ligand is the most critical parameter for activating aryl chlorides. The following workflow provides a decision-making framework.
Caption: Catalyst selection logic for coupling trifluoromethylphenols.
Detailed Comparative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for comparing the reactivity of a bromo- vs. chloro-trifluoromethylphenol.
Objective: To synthesize 4'-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-(trifluoromethyl)phenol (Substrate A )
-
4-Chloro-2-(trifluoromethyl)phenol (Substrate B )
-
(4-cyanophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure for Substrate B (4-Chloro-2-(trifluoromethyl)phenol):
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(trifluoromethyl)phenol (196.5 mg, 1.0 mmol, 1.0 equiv), (4-cyanophenyl)boronic acid (176 mg, 1.2 mmol, 1.2 equiv), SPhos (16.4 mg, 0.04 mmol, 4 mol %), and anhydrous K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Comparative Procedure for Substrate A (4-Bromo-2-(trifluoromethyl)phenol):
-
Follow the exact same procedure as above, but use 4-bromo-2-(trifluoromethyl)phenol (241 mg, 1.0 mmol, 1.0 equiv).
-
Observation: The reaction is typically complete within 2-4 hours, demonstrating the significantly higher reactivity of the bromo-substrate under identical, optimized conditions designed for the more challenging chloride.
Conclusion
The choice between chloro- and bromo-trifluoromethylphenols in cross-coupling reactions is a strategic decision balancing chemical reactivity against economic viability.
-
Bromo-Trifluoromethylphenols remain the substrates of choice for rapid synthesis, method development, and situations where mild conditions are paramount, as they react reliably with a broad range of standard catalytic systems.
-
Chloro-Trifluoromethylphenols , while inherently less reactive due to a stronger C-Cl bond, are now highly viable and often preferred substrates for large-scale synthesis.[7] Their successful application is enabled by modern catalysis, specifically the use of bulky, electron-rich phosphine ligands and NHCs that dramatically lower the activation energy for the critical oxidative addition step.
As catalyst technology continues to advance, the reactivity gap between aryl chlorides and bromides narrows, empowering chemists to prioritize the economic and environmental benefits of using chloride-based starting materials without significantly compromising synthetic efficiency.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. homework.study.com [homework.study.com]
- 10. Solved B. The bond dissociation energies for C-F, C-Cl, and | Chegg.com [chegg.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 14. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 15. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
A Comprehensive Guide to the Spectroscopic Differentiation of Chloro-trifluoromethyl-phenol Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isomers of chloro-trifluoromethyl-phenol represent a class of compounds with significant interest in medicinal chemistry and materials science. The precise positioning of the chloro and trifluoromethyl substituents on the phenol ring profoundly influences their electronic structure, steric environment, and intermolecular interactions. These subtle yet critical differences are manifested in their unique spectroscopic signatures. This technical guide provides a comprehensive analysis of the spectroscopic differences between various isomers of chloro-trifluoromethyl-phenol, offering a detailed exploration of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for the unambiguous identification and characterization of these isomeric species.
Introduction: The Challenge of Isomeric Differentiation
Isomers of chloro-trifluoromethyl-phenol, all sharing the same molecular formula (C₇H₄ClF₃O) and molecular weight (196.55 g/mol ), present a significant analytical challenge.[1][2][3][4] The distinct biological activities and chemical reactivities of each isomer necessitate robust and reliable methods for their differentiation. Spectroscopic techniques offer a powerful suite of tools to probe the unique molecular architecture of each isomer, revealing subtle differences in their chemical and physical properties.
This guide will systematically explore how the interplay of the electron-donating hydroxyl group (-OH) with the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups, at various positions on the aromatic ring, gives rise to distinguishable spectroscopic fingerprints. We will examine key isomers to illustrate these principles, providing both theoretical explanations and practical experimental guidance.
Figure 1: Representative Isomers of Chloro-trifluoromethyl-phenol
Caption: Chemical structures of four representative isomers of chloro-trifluoromethyl-phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the definitive identification of chloro-trifluoromethyl-phenol isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic environment, which is directly influenced by the positions of the substituents.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectra of these isomers are characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a signal for the phenolic hydroxyl proton. The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons provide a unique fingerprint for each isomer.
Causality Behind Chemical Shift Variations:
-
Electron-Withdrawing Effects: Both -Cl and -CF₃ groups are electron-withdrawing, deshielding nearby protons and shifting their signals downfield (to higher ppm values). The -CF₃ group has a stronger inductive effect than -Cl.
-
Electron-Donating Effect: The -OH group is an electron-donating group, which shields ortho and para protons, shifting their signals upfield (to lower ppm values).
-
Positional Dependence: The magnitude of these effects is highly dependent on the relative positions of the substituents. For instance, a proton ortho to a -CF₃ group will experience a significant downfield shift.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Isomer | Aromatic Protons (δ, ppm, J in Hz) | Hydroxyl Proton (δ, ppm) | Reference |
| 2-chloro-4-(trifluoromethyl)phenol | 7.55 (d, J=2.4), 7.35 (dd, J=8.8, 2.4), 6.95 (d, J=8.8) | ~5.5 (br s) | Estimated |
| 4-chloro-2-(trifluoromethyl)phenol | 7.49 (d, J=2.5), 7.38 (dd, J=8.7, 2.5), 6.91 (d, J=8.7) | 5.44 (br s) | [5] |
| 2-chloro-5-(trifluoromethyl)phenol | 7.40 (d, J=8.4), 7.15 (s), 6.90 (d, J=8.4) | ~5.6 (br s) | Estimated |
| This compound | 7.30 (s), 7.20 (d, J=8.5), 6.85 (d, J=8.5) | ~5.7 (br s) | [2] |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. The use of a D₂O shake experiment can confirm its assignment by causing the peak to disappear.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by probing the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative.
Causality Behind Chemical Shift Variations:
-
Ipso-Carbons: The carbon atoms directly attached to the substituents (-OH, -Cl, -CF₃) exhibit characteristic chemical shifts. The carbon attached to the -OH group (C-OH) is typically found downfield around 150-155 ppm. The carbon attached to the -CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.
-
Substituent Effects: The electron-withdrawing -Cl and -CF₃ groups cause a downfield shift for the carbon atoms they are attached to and influence the chemical shifts of the other carbons in the ring.
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) | Reference |
| 2-chloro-4-(trifluoromethyl)phenol | ~151 (C-OH), ~130 (C-CF₃), ~128, ~125, ~120, ~117 | ~124 (q) | Estimated |
| 4-chloro-2-(trifluoromethyl)phenol | ~153 (C-OH), ~127 (C-CF₃), ~132, ~126, ~122, ~118 | ~123 (q) | Estimated |
| 2-chloro-5-(trifluoromethyl)phenol | 152.3, 132.5 (q, J=33), 130.8, 124.1 (q, J=272), 118.0, 116.5, 114.8 | 124.1 (q) | [7] |
| This compound | ~154 (C-OH), ~133 (C-CF₃), ~131, ~128, ~125, ~116 | ~124 (q) | Estimated |
¹⁹F NMR Spectroscopy: A Unique Probe for the -CF₃ Group
¹⁹F NMR is a highly specific technique that provides information exclusively about the fluorine-containing part of the molecule. The chemical shift of the -CF₃ group is sensitive to the electronic effects of the other substituents on the ring.[8][9]
Causality Behind Chemical Shift Variations:
The chemical shift of the -CF₃ group in these isomers typically appears as a singlet in the range of -60 to -65 ppm (relative to CFCl₃). The exact position is influenced by the electron density of the aromatic ring, which is modulated by the positions of the -OH and -Cl groups. Generally, electron-donating groups in the para position cause an upfield shift (less negative ppm value), while electron-withdrawing groups cause a downfield shift.[8]
Table 3: Comparative ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Isomer | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| o-trifluoromethylphenol | -61.16 | [10] |
| m-trifluoromethylphenol | -62.89 | [10] |
| p-trifluoromethylphenol | -61.49 | [10] |
| 1-chloro-4-(trifluoromethyl)benzene | -62.64 | [10] |
Note: Data for chloro-trifluoromethyl-phenol isomers is limited; the provided data for related compounds illustrates the expected range and sensitivity to substitution patterns.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis of chloro-trifluoromethyl-phenol isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for confirming the presence of key functional groups and can also offer clues about the substitution pattern on the aromatic ring.
Key Vibrational Modes:
-
O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[8][11]
-
Aromatic C-H Stretch: Weak to medium absorptions appear just above 3000 cm⁻¹.[12]
-
C=C Ring Stretch: Several bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.[8]
-
C-O Stretch: A strong absorption in the 1200-1260 cm⁻¹ range is indicative of the phenolic C-O bond.[8]
-
C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the 1100-1400 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption in the 1000-1100 cm⁻¹ range can often be attributed to the C-Cl bond.
-
Out-of-Plane (OOP) C-H Bending: The pattern of absorptions in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibration | Typical Range | Isomer-Specific Information |
| O-H Stretch | 3200-3600 (broad) | The position and broadness can be influenced by intramolecular hydrogen bonding, especially in ortho-substituted isomers. |
| Aromatic C-H Stretch | 3000-3100 | Generally present in all isomers. |
| C=C Ring Stretch | 1450-1600 | The number and relative intensities of these bands can vary with the substitution pattern. |
| C-O Stretch | 1200-1260 | The exact position is sensitive to the electronic effects of the substituents. |
| C-F Stretch | 1100-1400 | A complex and strong set of bands characteristic of the -CF₃ group. |
| C-Cl Stretch | 1000-1100 | Can sometimes be obscured by other absorptions. |
| C-H OOP Bending | 680-900 | The pattern in this "fingerprint" region is highly specific to the number and position of adjacent hydrogens on the ring. |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR spectroscopic analysis of chloro-trifluoromethyl-phenol isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Influence of Substituents on λ_max:
The positions of the absorption maxima (λ_max) are influenced by the substituents on the phenol ring. Both the -OH, -Cl, and -CF₃ groups act as auxochromes, modifying the absorption of the benzene chromophore.
-
Bathochromic Shift (Red Shift): The -OH group, being an activating group, typically causes a bathochromic shift (to longer wavelengths) and an increase in absorption intensity.
-
Hypsochromic Shift (Blue Shift): The electron-withdrawing -Cl and -CF₃ groups can influence the energy of the electronic transitions, often leading to subtle shifts in λ_max. The overall effect is a combination of the electronic properties and positions of all three substituents.
While UV-Vis spectroscopy can confirm the presence of the aromatic ring, it is generally less powerful than NMR for differentiating between these closely related isomers, as their λ_max values are often very similar.
Table 5: Expected UV-Vis Absorption Maxima (in Ethanol)
| Isomer | λ_max (nm) | Notes |
| Phenol | ~270 | For reference |
| Chloro-trifluoromethyl-phenol Isomers | ~270-285 | The exact λ_max will vary slightly depending on the isomer. |
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis of chloro-trifluoromethyl-phenol isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of chloro-trifluoromethyl-phenol isomers is a task that requires a multi-faceted analytical approach. While each technique provides valuable information, their combined application offers the most robust and unambiguous characterization.
-
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands out as the most definitive method for isomer identification, providing detailed structural information through chemical shifts and coupling patterns.
-
IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and gaining insights into the substitution pattern of the aromatic ring.
-
UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophore but generally lacks the specificity required for definitive isomer differentiation.
-
Mass spectrometry (not detailed here but an important complementary technique) confirms the molecular weight and can provide isomer-specific fragmentation patterns under controlled conditions.[13][14]
By understanding the fundamental principles that govern the influence of the chloro, trifluoromethyl, and hydroxyl substituents on the spectroscopic properties of the phenol ring, researchers can confidently identify and characterize these important isomeric compounds. The protocols and comparative data presented in this guide provide a solid foundation for achieving this analytical goal.
References
- 1. Blogs | Restek [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. webassign.net [webassign.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. gcms.cz [gcms.cz]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)phenol: A Comparative Benchmarking Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)phenol is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic importance necessitates robust, efficient, and scalable synthetic routes. This technical guide provides a comprehensive analysis of the benchmark synthesis of this compound, juxtaposed with alternative methodologies. We will delve into the mechanistic underpinnings, procedural details, and comparative metrics of each approach, offering field-proven insights to guide experimental design and process optimization.
Introduction: The Significance of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its profound impact on a molecule's physicochemical and pharmacokinetic properties.[1] Its strong electron-withdrawing nature significantly alters the electronic landscape of aromatic rings, influencing reactivity and binding affinities.[1][2][3] The -CF3 group enhances lipophilicity, metabolic stability, and bioavailability of drug candidates, making it a favored substituent in drug design.[1] However, the introduction of this moiety into aromatic systems can be challenging due to the deactivating effect it exerts on the ring towards electrophilic aromatic substitution.[3][4] This guide focuses on the synthesis of this compound, a key building block that already incorporates this crucial functional group.
Benchmark Synthesis: The Diazotization-Hydrolysis of 4-Chloro-3-(trifluoromethyl)aniline
The most established and widely adopted industrial synthesis of this compound commences with 4-chloro-3-(trifluoromethyl)aniline. This pathway hinges on a classical diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Mechanistic Rationale
The conversion of an aromatic amine to a phenol via a diazonium salt is a fundamental transformation in organic synthesis.[5] The process involves two key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[5][6] The diazonium group (-N₂⁺) is an excellent leaving group, facilitating subsequent nucleophilic substitution.
-
Hydrolysis: The diazonium salt is then heated in an aqueous solution, often with a copper catalyst, to replace the diazonium group with a hydroxyl group, yielding the desired phenol.[5]
Experimental Workflow: Diazotization-Hydrolysis
Caption: Workflow for the benchmark synthesis of this compound.
Detailed Protocol
-
Preparation of the Diazonium Salt:
-
To a stirred solution of concentrated sulfuric acid and water, 4-chloro-3-(trifluoromethyl)aniline is added at room temperature. The mixture is heated to approximately 80°C to ensure complete dissolution and formation of the aniline sulfate salt, then cooled to 0-5°C.[7]
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10°C.[7] The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-chloro-3-(trifluoromethyl)benzenediazonium salt.[7]
-
-
Hydrolysis of the Diazonium Salt:
-
The aqueous solution of the diazonium salt is added portion-wise to a heated (75-85°C) mixture of an aqueous copper sulfate solution and a water-insoluble organic solvent such as toluene or xylene.[8]
-
The reaction is maintained at this temperature until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis.
-
The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
-
Alternative Synthetic Strategies
While the diazotization-hydrolysis route is the benchmark, several alternative methods have been explored, each with its own set of advantages and disadvantages.
Synthesis from 2-Chlorobenzotrifluoride
An alternative approach starts with the more readily available 2-chlorobenzotrifluoride. This multi-step synthesis involves nitration, reduction, and subsequent conversion to the phenol.
Caption: Multi-step synthesis starting from 2-Chlorobenzotrifluoride.
-
Nitration: The use of an acetic anhydride/concentrated nitric acid system for nitration offers a milder alternative to the traditional nitric acid/sulfuric acid mixture, reducing the risk of side reactions and allowing for lower reaction temperatures.[9]
-
Reduction: The reduction of the nitro group is achieved using a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system. This method avoids the formation of large quantities of iron sludge, a significant environmental concern with traditional iron powder reduction.[9] From this point, the synthesis converges with the benchmark method.
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor
This strategy involves the displacement of a halide from a suitably activated aromatic ring by a hydroxide source. A potential, though less common, route could involve the hydroxylation of a precursor like 2-chloro-5-fluorobenzotrifluoride. However, the direct displacement of an aryl fluoride with hydroxide is challenging and often requires harsh conditions or specialized catalysts due to the strong C-F bond. The presence of the electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, but regioselectivity can be an issue.
Comparative Analysis of Synthetic Routes
| Parameter | Benchmark: Diazotization-Hydrolysis | Alternative 1: From 2-Chlorobenzotrifluoride | Alternative 2: SNAr |
| Starting Material | 4-Chloro-3-(trifluoromethyl)aniline | 2-Chlorobenzotrifluoride | Halogenated Benzotrifluoride |
| Number of Steps | 1 (from aniline) | 3 (to aniline) | 1 (in principle) |
| Key Reactions | Diazotization, Hydrolysis | Nitration, Reduction, Diazotization, Hydrolysis | Nucleophilic Aromatic Substitution |
| Yields | Generally high | Moderate to high overall | Variable, often lower |
| Scalability | Well-established and scalable | Scalable, with considerations for multi-step process | Can be challenging to scale |
| Safety Concerns | Handling of diazonium salts (potentially explosive) | Nitration reactions, handling of hydrazine | High temperatures and pressures may be required |
| Environmental Impact | Aqueous waste streams | Reduced iron waste compared to traditional methods | Dependent on solvent and catalyst choice |
Trustworthiness: Self-Validating Systems and Protocol Standards
The reliability of any synthetic protocol lies in its reproducibility and the purity of the final product. For the synthesis of this compound, in-process controls are crucial.
-
Diazotization Monitoring: The completion of the diazotization can be monitored by spot testing with starch-iodide paper to detect the presence of excess nitrous acid.
-
Hydrolysis Completion: The cessation of nitrogen gas evolution is a clear indicator of the reaction's endpoint.
-
Purity Analysis: The final product should be analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine its purity. Spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure.
Conclusion and Future Perspectives
The benchmark synthesis of this compound via the diazotization and hydrolysis of 4-chloro-3-(trifluoromethyl)aniline remains the most industrially viable route due to its high yields and well-understood reaction parameters. However, alternative methods, particularly those starting from more accessible precursors like 2-chlorobenzotrifluoride, offer strategic advantages in terms of starting material availability and can be made more environmentally benign through modern reagent choices.
Future research in this area will likely focus on the development of catalytic, one-pot procedures that minimize waste and improve safety profiles. The exploration of flow chemistry for the handling of potentially hazardous diazonium intermediates also presents a promising avenue for process intensification and enhanced safety.[10] As the demand for complex, trifluoromethylated building blocks continues to grow, the optimization of their synthesis will remain a critical endeavor for the chemical and pharmaceutical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. homework.study.com [homework.study.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 8. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-3-(trifluoromethyl)phenol
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Chloro-3-(trifluoromethyl)phenol (CAS No. 6294-93-5). As a laboratory professional, your safety and the integrity of our environment depend on meticulous adherence to established protocols. This document moves beyond mere instruction to explain the chemical principles and regulatory frameworks that govern these procedures, ensuring a deep, applicable understanding for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a halogenated organic compound.[1] Its chemical structure, featuring a phenol ring substituted with both a chlorine atom and a trifluoromethyl group, dictates its reactivity and hazard profile. It is classified as a corrosive, acidic, organic solid and presents multiple health hazards.[2]
A thorough understanding of its properties is the foundation of safe handling and disposal. The primary risks include severe skin and eye damage, and it is harmful if swallowed or on contact with skin.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[2][3] | Danger | P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.[2] |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage.[2][3] | Danger | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][4] |
| Serious Eye Damage | Causes serious eye damage.[3] | Danger | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Transport Hazard | UN3261, Corrosive solid, acidic, organic, n.o.s.[2] | Corrosive | Adhere to all local and national regulations for the transport of hazardous materials. |
Pre-Disposal Operations: Safety & Spill Management
Prior to disposal, the primary goal is to minimize exposure and prevent uncontrolled release. This is achieved through a combination of engineering controls and personal protective equipment.
Engineering Controls & Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in the chemical's corrosive and toxic nature.
-
Ventilation : All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes that can cause irreversible eye damage.[2]
-
Hand Protection : Use chemically resistant gloves, such as butyl rubber or neoprene. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[7][8]
-
Body Protection : A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6][7]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the fume hood is operating.
-
Don PPE : Wear the appropriate PPE as described above.
-
Contain & Absorb : For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[7] For solutions, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect the material, and place it into a sealed container for disposal.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Prohibition : DO NOT wash spills down the sanitary sewer.[9][10]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. Land disposal of such wastes is often restricted, making incineration the preferred treatment method.[1][11][12]
Step 1: Waste Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate as Halogenated : This compound must be collected in a waste stream specifically designated for halogenated organic waste .[1]
-
Avoid Mixing : Never mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[1][10] Mixing acidic waste with other streams can cause violent reactions or the release of toxic gases.[13]
Step 2: Containerization
-
Select an Appropriate Container : Use a sturdy, leak-proof container with a tightly sealing lid that is chemically compatible with the waste. For solid waste, a wide-mouth container is suitable.
-
Maintain Headspace : Do not fill waste containers beyond 90% of their capacity to allow for expansion.[13]
-
Keep Containers Clean : Ensure the exterior of the waste container is clean and free of contamination.[13]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. The label must be clearly legible and securely affixed to the container. Include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other components in the waste stream
-
CAS Number: 6294-93-5
-
Appropriate Hazard Pictograms (Corrosive, Health Hazard)
-
Accumulation Start Date
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Secure and under the control of laboratory personnel.
-
Away from heat, sparks, or open flames.[6]
-
Segregated from incompatible materials.
Step 5: Final Disposal
-
Professional Disposal : The only acceptable disposal method is through a licensed and approved hazardous waste disposal company.[2] These companies have the necessary permits and equipment, typically a chemical incinerator with an afterburner and scrubber, to destroy the compound in an environmentally sound manner.[8]
-
Contaminated Materials : Any materials grossly contaminated with this compound, such as spill cleanup supplies or used PPE, must also be disposed of as hazardous waste.[6][10] These should be collected in a sealed bag or container, properly labeled, and disposed of through the same professional service.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. capotchem.com [capotchem.com]
- 9. nj.gov [nj.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-(trifluoromethyl)phenol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 4-Chloro-3-(trifluoromethyl)phenol (CAS No. 6294-93-5) is a substituted phenol with significant utility, but its hazardous properties necessitate a rigorous and non-negotiable safety protocol. This guide moves beyond a simple checklist to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. Our goal is to build a culture of safety that is both intelligent and reflexive.
Hazard Analysis: The Foundation of Your Safety Protocol
Understanding the specific threats posed by this compound is the first step in designing a robust defense. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute and long-term hazards.
The primary dangers include:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin.[1][2]
-
Severe Skin Corrosion and Eye Damage: It is classified as causing severe skin burns and serious eye damage (Skin Corrosion/Irritation, Category 1B).[1][2] This is not mere irritation; it implies irreversible tissue damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]
The trifluoromethyl and chloro- substitutions on the phenol ring alter its chemical properties, but the fundamental hazard of the phenol group—its ability to be rapidly absorbed through the skin and cause systemic toxicity—remains a primary concern.[5] Therefore, our PPE strategy is built around creating an impermeable barrier to prevent all routes of exposure: dermal, ocular, and inhalation.
Core PPE Requirements: A Multi-Layered Defense System
The selection of PPE is not a static choice but a dynamic assessment based on the specific task being performed. We will categorize the required PPE into tiers, from foundational gear for all manipulations to specialized equipment for high-risk or emergency scenarios.
Tier 1: Foundational PPE (Mandatory for All Handling)
This is the absolute minimum requirement for any work involving this compound, including handling sealed containers.
-
Eye Protection: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory.[4][6] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes and fine particulates.
-
Hand Protection: A double-gloving technique is required. The outer glove should be a material with high resistance to phenols, such as butyl rubber or neoprene.[5] The inner glove can be a standard nitrile laboratory glove. Nitrile gloves alone are not recommended for prolonged work with phenols as they offer poor resistance and can fail, leading to insidious exposure.[5] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7]
-
Body Protection: A 100% cotton or flame-resistant, fully buttoned lab coat with long sleeves must be worn. This should be worn over long pants and closed-toe shoes that cover the entire foot.[8]
Tier 2: Enhanced Protection for Active Handling
For tasks that increase the risk of exposure, such as weighing the solid, preparing solutions, or performing transfers, the following must be added to the Tier 1 PPE.
-
Engineering Controls: All active handling of this compound MUST be performed within a certified chemical fume hood to control airborne dust and vapors.[2][8]
-
Face Protection: A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes.[5][7]
-
Body Protection: A chemical-resistant apron, made of butyl rubber or neoprene, should be worn over the lab coat to provide an additional barrier against spills and splashes.[5][8]
Tier 3: Emergency Response PPE (Spills or Uncontrolled Release)
In the event of a spill or failure of primary containment, personnel must be equipped for a high-hazard environment.
-
Respiratory Protection: For large spills where aerosolization is likely or ventilation is insufficient, an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is necessary.[9] For significant, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required.[10] All personnel requiring respirators must be medically cleared, trained, and fit-tested annually as part of a formal respiratory protection program.[5]
-
Body Protection: A complete chemical-resistant suit (e.g., Tychem® or equivalent) is required to prevent any skin contact.[9][10]
Data Presentation: PPE Selection by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Sealed Containers | Chemical Splash Goggles | Single Pair (Nitrile) | Lab Coat | Not Required |
| Weighing Solid Compound | Goggles & Face Shield | Double-Gloved (Inner: Nitrile, Outer: Butyl/Neoprene) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Preparing Stock Solutions | Goggles & Face Shield | Double-Gloved (Inner: Nitrile, Outer: Butyl/Neoprene) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Performing Reactions/Transfers | Goggles & Face Shield | Double-Gloved (Inner: Nitrile, Outer: Butyl/Neoprene) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Small Spill Cleanup (<10g) | Goggles & Face Shield | Double-Gloved (Outer: Heavy Butyl/Neoprene) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Large Spill Cleanup (>10g) | Full-Face APR or SCBA | Heavy-Duty Chemical Gloves (e.g., Silver Shield) | Full Chemical-Resistant Suit | Required: Full-Face APR or SCBA |
Experimental Protocols: Safe Handling and Emergency Response
Trust in our safety systems is built upon clear, repeatable protocols. The following step-by-step procedures are designed to be self-validating systems for protecting laboratory personnel.
Protocol 1: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Chemical Apron: If required, don the chemical-resistant apron.
-
Outer Gloves: Don the second, chemical-resistant pair of gloves (e.g., butyl rubber). The cuffs of the outer gloves should extend over the cuffs of the lab coat sleeves.[7]
-
Eye & Face Protection: Don chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) Sequence (Assume all PPE is contaminated):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield & Apron: Remove the face shield and apron, handling them from the rear or straps.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Remove the lab coat, folding it inward on itself to contain contaminants.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
Protocol 2: Emergency Response to Exposure
Immediate and correct action is paramount to mitigating injury.
-
Skin Contact:
-
Immediately proceed to the nearest safety shower or drench hose.[8]
-
While rinsing, remove all contaminated clothing, shoes, and jewelry.[2]
-
Rinse the affected area with copious amounts of water for at least 15 minutes.[5]
-
Expert Insight: If available, after an initial water flush, decontaminate the skin by swabbing repeatedly with Polyethylene Glycol (PEG 300 or 400), which is highly effective at solubilizing phenol.[8][11]
-
Call for immediate medical attention. Show the medical personnel the Safety Data Sheet (SDS) for the compound.[2]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Visualization: Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
Disposal Plan: Completing the Safety Lifecycle
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and all disposable PPE (gloves, aprons, etc.), are considered hazardous waste.[2][9]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9] Under no circumstances should this material be disposed of down the drain or in regular trash.[9][12]
By internalizing the rationale behind these protocols, we transform safety from a set of rules into a scientific discipline. This approach not only protects you and your colleagues but also ensures the integrity of your research.
References
- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. capotchem.com [capotchem.com]
- 7. pppmag.com [pppmag.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
